N-(4-Methoxyphenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJJKROCOJICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044689 | |
| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |
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Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-98-9 | |
| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4'-Methoxyacetoacetanilide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxyacetoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116392 | |
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| Record name | 4'-Methoxyacetoacetanilide | |
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| Record name | 4'-Methoxyacetoacetanilide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16508 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(4-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methoxyacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.195 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHOXYACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCG3918U16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant fine chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis protocols, analytical characterization, and key applications of this compound, grounding all claims in authoritative data.
Chemical Identity and Nomenclature
This compound is an organic compound identified by the CAS Registry Number 5437-98-9 .[1] It belongs to the class of acetoacetanilides, characterized by an acetoacetyl group linked to an aniline derivative via an amide bond. Understanding its various identifiers is critical for accurate database searches and regulatory compliance.
It is commonly known by several synonyms, including:
-
p-Acetoacetanisidide[1]
-
4′-Methoxyacetoacetanilide[1]
-
Acetoacet-p-anisidide[2]
-
N-(4-Methoxyphenyl)acetoacetamide[1]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 5437-98-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |
| Molecular Weight | 207.23 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [1][2] |
| InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | [1][2] |
| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N |[1][2] |
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application suitability. This compound is a stable solid under standard conditions.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | White crystalline powder | Appears as a solid at room temperature. | [3][4] |
| Melting Point | 112-118 °C | A critical indicator of purity. | [1][3][5] |
| Density | ~1.18 g/cm³ | [3] | |
| Solubility | Soluble in water; Slightly soluble in chloroform and methanol; Good solubility in ethanol and acetone. | The amide and methoxy groups enhance polarity and hydrogen bonding potential. | [3][4] |
| Storage | Store in a sealed container in a dry, cool, room-temperature environment. | Stable under recommended conditions. | [3][6][7] |
| Purity | Commercially available at ≥95% to >99% | High purity is crucial for its primary applications. | [3][6][8] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Calculated value, relevant for predicting transport properties. | [9] |
| logP (Octanol-Water Partition Coefficient) | 1.43 - 1.58 | Multiple calculated values available. |[9] |
Synthesis and Manufacturing
The most common and efficient synthesis of this compound involves the acetoacetylation of p-anisidine (4-methoxyaniline). This can be achieved using reagents like diketene or by condensation with ethyl acetoacetate. The diketene route is often preferred for its mild reaction conditions.[10]
Experimental Protocol: Acetoacetylation using Diketene
This protocol describes a laboratory-scale synthesis. The rationale for cooling the initial reaction is to control the exothermic nucleophilic attack of the aniline's amino group on the highly reactive diketene, preventing side reactions and ensuring a higher yield of the desired product.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diketene
-
Toluene (or another suitable inert solvent)
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to moderate the reaction rate.
-
Diketene Addition: Slowly add diketene (1.0-1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. It is critical to maintain the temperature below 25 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The resulting solid product can be isolated by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., water or a non-polar organic solvent) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization, typically from an ethanol/water mixture.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Standard techniques include NMR, IR, and Mass Spectrometry.
Spectroscopic Data (Predicted & Reported)
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group (CH₃), a singlet for the methylene group (CH₂), aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH).
-
¹³C NMR: Signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons are expected.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching (for both ketone and amide), and C-O stretching from the methoxy group and aromatic ether linkage.[2]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 207.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][11]
Core Applications and Industrial Significance
The primary and most significant application of this compound is as a key intermediate in the synthesis of azo dyes and pigments .[3][8][12]
Its chemical structure contains an active methylene group within the acetoacetyl moiety. This group is readily susceptible to coupling reactions with diazotized aromatic amines (diazonium salts). This reaction is the cornerstone of azo chemistry, forming the characteristic -N=N- azo chromophore. The specific properties of the final dye, particularly its color, are determined by the aromatic rings of both the diazonium salt and the coupling component. This compound is instrumental in producing a range of yellow and orange hues for industries such as:[3][8]
-
Textiles
-
Printing Inks
-
Paints and Coatings
-
Plastics
Caption: Role as an intermediate in Azo Dye synthesis.
Biological Context and Toxicological Profile
While its primary use is industrial, related structures have appeared in biological contexts, making its properties relevant to drug development professionals. A structurally similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of the analgesic-antipyretic drug bucetin.[13] This suggests that the N-phenyl-3-oxobutanamide scaffold can be involved in metabolic pathways, a crucial consideration in toxicology and drug design.
Safety and Hazard Information
Based on aggregated GHS data, this compound is considered hazardous.[9][14] Researchers and handlers must consult the full Safety Data Sheet (SDS) before use.[15]
Table 3: GHS Hazard Summary
| Hazard Code | Description | Precautionary Statement Examples | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P317 | [2] |
| H315 | Causes skin irritation | P280, P302+P352 | [9][14] |
| H319 | Causes serious eye irritation | P305+P351+P338 | [9][14] |
| H335 | May cause respiratory irritation | P261, IF INHALED: Remove to fresh air |[9][14] |
Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid breathing dust.[15]
-
Wash hands thoroughly after handling.[15]
References
- Acetoacet-p-Anisilide: Properties, Uses, and Sourcing in the Chemical Industry. Google Cloud.
- 4-Methoxyacetoacetanilide - Solubility of Things. Solubility of Things.
- This compound - CAS Common Chemistry. CAS.
- This compound | 5437-98-9 - Sigma-Aldrich. Sigma-Aldrich.
- This compound - 5437-98-9. ECHEMI.
- Product D
- Buying Acetoacet-p-Anisidide: Ensuring Purity for Dye and Pigment Synthesis. Google Cloud.
- 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem. PubChem, NIH.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Acetoacet-P-Anisidine - ChemNet. ChemNet.
- 5437-98-9 | this compound. Ambeed.com.
- N-(4-Methoxyphenyl)acetamide(51-66-1) - ChemicalBook. ChemicalBook.
- N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH.
- SAFETY DATA SHEET - BLD Pharmatech.
- This compound (C11H13NO3) - PubChemLite. PubChemLite.
- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols - Benchchem. BenchChem.
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IUPAC name for N-(4-Methoxyphenyl)-3-oxobutanamide
An In-Depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 5437-98-9), a significant intermediate in the chemical industry. The document delineates its nomenclature, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the mechanistic rationale behind the synthetic pathway and the analytical techniques required for structural elucidation and purity confirmation. Furthermore, this guide explores the compound's primary application as a precursor in the manufacturing of high-performance arylide yellow and orange pigments through azo coupling reactions. The potential, though less explored, biological activities of the broader acetoacetanilide class are also discussed, providing context for future research and development. This document is intended for researchers, chemists, and drug development professionals requiring a technical and practical understanding of this versatile chemical compound.
Nomenclature and Structural Identity
This compound is an organic compound belonging to the acetoacetanilide family.[1] An acetoacetanilide is characterized by an acetoacetamide group attached to an aniline derivative; in this case, the aniline is substituted with a methoxy group at the para (4) position.[1] The definitive IUPAC name for this compound is This compound .[2][3]
The compound exists predominantly in the keto-amide tautomeric form, a structural characteristic confirmed by X-ray crystallography on analogous structures.[1] This conformation is stabilized by intermolecular hydrogen bonding.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 5437-98-9 | [2][4] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][3] |
| Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide, Acetoacet-p-anisidide | [2] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its application, handling, and storage. The properties of this compound are summarized below.
Table 2: Key Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 207.23 | g/mol | [2][4] |
| Appearance | White to off-white solid/crystalline powder | - | |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 4 | [2] | |
| XLogP3 | 1.5 | [2] |
Synthesis Pathway and Experimental Protocol
Synthesis Rationale
The most common and industrially viable method for synthesizing acetoacetanilides is the acetoacetylation of an aniline derivative.[1] In the case of this compound, the synthesis involves the reaction of p-anisidine (4-methoxyaniline) with an acetoacetylating agent, typically diketene .
The causality of this reaction lies in the nucleophilic nature of the primary amine group (-NH₂) on p-anisidine and the electrophilic nature of the strained β-lactone ring of diketene. The nitrogen atom of the amine attacks one of the carbonyl carbons of diketene, leading to the opening of the ring and subsequent formation of the amide bond, yielding the final product. The reaction is typically carried out in an inert solvent to facilitate mixing and control the reaction temperature.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-anisidine (12.3 g, 0.1 mol) and 100 mL of an inert solvent like toluene.
-
Reagent Addition: While stirring the solution, slowly add diketene (8.4 g, 0.1 mol) dropwise via the dropping funnel. Maintain the reaction temperature between 25-35°C. An exothermic reaction will be observed; use an ice bath to control the temperature if necessary. The dropwise addition is crucial to prevent dimerization of diketene and control the exotherm.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The product will begin to precipitate as a solid.
-
Isolation: Cool the reaction mixture to 0-5°C to maximize precipitation. Collect the solid product by suction filtration.
-
Purification: Wash the collected solid (filter cake) with cold isopropanol (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically >90%.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis (see Section 4.0).
Analytical Characterization
Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ ~2.3 ppm (s, 3H), δ ~3.6 ppm (s, 2H), δ ~3.8 ppm (s, 3H), δ ~6.9 ppm (d, 2H), δ ~7.5 ppm (d, 2H), δ ~9.8 ppm (s, 1H, broad) | Corresponds to the acetyl CH₃, methylene CH₂, methoxy OCH₃, aromatic protons ortho to OCH₃, aromatic protons ortho to NH, and the amide N-H proton, respectively. |
| FT-IR | ~3300 cm⁻¹, ~1720 cm⁻¹, ~1670 cm⁻¹, ~1510 cm⁻¹ | N-H stretch (amide), C=O stretch (ketone), C=O stretch (amide I band), and C=C stretch (aromatic ring), respectively. |
| Mass Spec (ESI+) | m/z = 208.0968 [M+H]⁺, m/z = 230.0787 [M+Na]⁺ | Confirms the molecular weight of the compound.[3] |
Industrial Applications and Significance
Primary Application: Pigment Intermediate
The principal industrial application of this compound is as a key intermediate in the synthesis of arylide (or azo) pigments. These pigments are widely used in plastics, coatings, and printing inks due to their excellent stability and vibrant colors.[5]
The formation of the pigment occurs through an azo coupling reaction . In this process, an aromatic amine is first diazotized using nitrous acid to form a diazonium salt. This highly reactive diazonium salt then acts as an electrophile and reacts with the electron-rich methylene carbon (the coupling site) of this compound to form a highly conjugated azo compound, which is the pigment.
Azo Coupling Reaction Diagram
Caption: Schematic of the azo coupling reaction to form an arylide pigment.
Broader Significance and Potential Applications
While pigment synthesis is its main role, the broader class of acetanilide derivatives has been recognized for diverse pharmacological properties.[6] Various substituted acetanilides have demonstrated antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.[6][7] Although this compound itself is not marketed as a therapeutic, its structural motif suggests that it and its derivatives could be valuable scaffolds in medicinal chemistry and drug discovery programs.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this chemical is not classified for most hazards. However, a minority of reports indicate it may be harmful if swallowed.[2] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
- A Comparative Analysis of the Biological Activities of Substituted Acetanilides. (2025). Benchchem.
- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). Bentham Science.
- 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576. (n.d.). PubChem, National Institutes of Health.
- N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | C11H12ClNO3 | CID 2392357. (n.d.). PubChem, National Institutes of Health.
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- Acetoacetanilide | C10H11NO2 | CID 7592. (n.d.). PubChem, National Institutes of Health.
- N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053. (n.d.). PubChem, National Institutes of Health.
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). National Center for Biotechnology Information.
- Acetoacetanilide. (n.d.). Wikipedia.
- This compound. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
- N-(4-Methylphenyl)-3-oxobutanamide. (2024). ChemBK.
- Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Chemical Information.
- Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).
- N-[4-(Acetylamino)-2-chloro-5-methoxyphenyl]-3-oxobutanamide. (n.d.). CAS Common Chemistry.
- Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-. (n.d.). US EPA.
- 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. (n.d.). ECHA.
- The Role of N-(4-Methylphenyl)-3-oxobutanamide in Modern Pigment Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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N-(4-Methoxyphenyl)-3-oxobutanamide chemical structure and formula
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, structural analysis, and applications, grounding all claims in authoritative data.
Core Identity and Chemical Structure
This compound, also widely known by synonyms such as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide, is an organic compound with significant utility in synthetic chemistry.[1][2] Its identity is cataloged under CAS Number 5437-98-9 .[1]
The molecule's architecture consists of a central butanamide backbone. A methoxy-substituted phenyl ring is attached to the amide nitrogen, while a ketone group is present at the C3 position of the butanoyl chain. This β-ketoamide functionality is the primary site of its chemical reactivity.
Molecular Formula: C₁₁H₁₃NO₃[1]
Molecular Weight: 207.23 g/mol [1]
The structural formula can be represented by the SMILES string: CC(=O)CC(=O)NC1=CC=C(C=C1)OC.[1][3]
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application and handling. Key properties are summarized below.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-118 °C | [2] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Solubility | Soluble in water | [2] |
Synthesis Protocol and Rationale
The synthesis of this compound is typically achieved via the N-acetoacetylation of p-anisidine (4-methoxyaniline). The choice of acetoacetylating agent is critical; diketene is highly effective due to its reactivity, while ethyl acetoacetate is a common alternative that proceeds via a condensation reaction with the elimination of ethanol.
Causality of Experimental Choice: The reaction leverages the nucleophilic character of the primary amine on p-anisidine, which readily attacks the highly electrophilic carbonyl carbon of the β-lactone ring in diketene. This mechanism is efficient and generally proceeds to high yield at moderate temperatures without the need for a catalyst.
Experimental Protocol: Synthesis via Diketene
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1.0 equivalent) in a suitable inert solvent such as toluene or ethyl acetate.
-
Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates from the solution. If not, cool the mixture again to induce crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold solvent to remove unreacted starting material. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain high-purity this compound.
-
Validation: Dry the final product under vacuum and confirm its identity and purity via melting point analysis and spectroscopic methods (NMR, IR).
Caption: General workflow for the synthesis of this compound.
Structural Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms.[2]
-
¹H NMR: Expected signals include distinct doublets in the aromatic region (6.8-7.5 ppm) for the methoxyphenyl protons, a singlet around 3.8 ppm for the methoxy group (–OCH₃), a singlet for the active methylene protons (–COCH₂CO–), and a singlet for the terminal methyl group (–COCH₃). The amide proton (–NH–) will appear as a broad singlet.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected absorptions include N-H stretching (around 3300 cm⁻¹), C=O stretching for the amide and ketone (1650-1720 cm⁻¹), and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum should show a molecular ion peak [M]+ corresponding to 207.23 m/z.[1]
Caption: Workflow for the comprehensive structural validation of the final product.
Applications in Industry and Research
While seemingly a simple molecule, this compound is a valuable precursor with applications spanning multiple sectors.
Intermediate for Dyes and Pigments
The primary industrial application is as a coupling component in the synthesis of azo dyes.[2][4] The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated and can react with diazonium salts in an azo coupling reaction. This leads to the formation of highly conjugated systems responsible for vibrant colors, particularly yellows and oranges used in textiles, paints, and plastics.[5]
Caption: Role as a key intermediate in the synthesis of azo dyes.
Scaffold in Medicinal Chemistry and Drug Development
For drug development professionals, the N-aryl-β-ketoamide scaffold is of significant interest. While specific biological activity for this compound itself is not widely documented, closely related 4-oxobutanamide derivatives have shown promise in several therapeutic areas.
-
Antitumor Activity: Studies on novel 4-oxobutanamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The core structure serves as a versatile starting point for synthesizing more complex molecules that can interact with biological targets.
-
Antimicrobial Potential: The 3-oxobutanamide structure is a known scaffold for synthesizing heterocyclic compounds that may possess antibacterial and antifungal properties.[6] The methoxyphenyl moiety can be further functionalized to modulate activity and pharmacokinetic properties.
Its structural similarity to intermediates in the biotransformation of analgesics like bucetin also suggests its relevance in metabolic studies.[7] Researchers can use this compound as a building block to explore structure-activity relationships (SAR) for developing new therapeutic agents.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.
-
Hazards Identification: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[8]
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2392357, N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide. PubChem.
- PubChemLite (n.d.). This compound (C11H13NO3). PubChemLite.
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. dye-inter mediates.com. Retrieved December 25, 2025, from [Link] mediates.com/n-4-chloro-25-dimethoxyphenyl-3-oxobutanamide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem.
- CAS Common Chemistry (n.d.). N-[4-(Acetylamino)-2-chloro-5-methoxyphenyl]-3-oxobutanamide. CAS.
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). This compound. dye-inter mediates.com. Retrieved December 25, 2025, from [Link] mediates.com/n-4-methoxyphenyl-3-oxobutanamide.
- Yathirajan, H. S., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications.
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An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of acetoacetanilides. Possessing a methoxy-substituted phenyl ring linked to a β-ketoamide functional group, this molecule serves as a versatile scaffold in organic synthesis and has garnered interest for its potential applications in various scientific fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and an exploration of its potential in drug discovery and development, drawing upon existing knowledge of its properties and the bioactivities of structurally related compounds.
Chemical Identity and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature and is also widely known by several synonyms and common names. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5437-98-9 | [2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Physical Form | White to off-white crystalline powder | [2] |
| Melting Point | 115-118 °C | [2] |
| InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | [1] |
| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [1] |
| Predicted XLogP3 | 1.5 | [1] |
Synonyms and Trade Names
While specific trade names for this compound are not commonly found in the literature, it is referenced by a variety of synonyms. This extensive list of alternative names is crucial for comprehensive literature searches and procurement.
| Synonyms |
| 4'-Methoxyacetoacetanilide |
| p-ACETOACETANISIDIDE |
| Acetoacet-p-anisidide |
| p-Acetoacetanisidine |
| para-Acetoacetanisidide |
| N-(4-Methoxyphenyl)acetoacetamide |
| Acetoacetanilide, 4'-methoxy- |
| p-Methoxyacetoacetanilide |
| Butanamide, N-(4-methoxyphenyl)-3-oxo- |
| ACETOACETIC ACID P-ANISIDIDE |
| NSC 116392 |
| NSC 16508 |
| NSC 216130 |
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry methodologies. The two primary routes involve the condensation of 4-methoxyaniline with a β-ketoester or the acylation of 4-methoxyaniline with diketene.
Route 1: Condensation of 4-Methoxyaniline with Ethyl Acetoacetate
This is a classical and widely used method for the preparation of N-aryl-β-ketoamides. The reaction involves the nucleophilic attack of the amino group of 4-methoxyaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
Caption: Synthesis of this compound via condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 120-140°C with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction typically takes 2-4 hours for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.
Route 2: Acylation of 4-Methoxyaniline with Diketene
An alternative and often milder route involves the acylation of 4-methoxyaniline with diketene. This method avoids the need for high temperatures and the removal of a volatile byproduct.
Caption: Synthesis of this compound via acylation.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.
-
Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: The work-up and purification steps are similar to Route 1, typically involving washing with a mild base to remove any unreacted starting materials, followed by recrystallization.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl ring, typically as a set of doublets in the downfield region. The methylene and methyl protons of the oxobutanamide chain will resonate in the upfield region.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. A supplementary information file for a related synthesis provided the following ¹³C NMR data for a similar structure (in DMSO-d₆): δ 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1.[3]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]
Potential Applications in Drug Discovery and Development
While this compound itself has not been extensively studied for its biological activities, the broader class of 3-oxobutanamides and compounds containing the N-(4-methoxyphenyl) moiety have shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Potential Antitumor Activity
Derivatives of 4-oxobutanamide have demonstrated potential as antitumor agents. The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes in cancer progression, such as cell proliferation, adhesion, and invasion.[5] Furthermore, studies on other methoxyphenyl-containing compounds have shown cytotoxic activity against various cancer cell lines. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone displayed cytotoxicity in tumor cell lines with IC₅₀ values in the nanomolar range.[6]
Caption: Potential antitumor mechanisms of the 4-oxobutanamide scaffold.
Potential Antimicrobial Activity
The 3-oxobutanamide core is a versatile scaffold for the synthesis of various heterocyclic compounds that have exhibited antibacterial and antifungal activities.[5] Additionally, studies on related N-(4-methoxyphenyl)acetamide derivatives have shown antifungal and antibacterial properties.[7] This suggests that this compound and its derivatives could be explored for the development of new antimicrobial agents.
Other Potential Therapeutic Areas
-
Anthelmintic Activity: A study on N-(4-methoxyphenyl)pentanamide, a structurally related compound, demonstrated anthelmintic activity against the nematode Toxocara canis.[5] This opens up the possibility of investigating the anthelmintic potential of this compound.
-
Antiplatelet Aggregation: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and showed in vitro antiplatelet aggregation activities.[8] This suggests that the N-(4-methoxyphenyl) moiety might contribute to this biological effect.
-
Modulation of Signaling Pathways: While no specific signaling pathways have been elucidated for this compound, a related compound, N-(4-methoxyphenyl) caffeamide, was found to inhibit melanogenesis by modulating the AKT/GSK3β signaling pathway.[9] This indicates that the N-(4-methoxyphenyl) group can be a key pharmacophore for interacting with specific biological targets.
Conclusion
This compound is a readily accessible compound with a well-defined chemical structure and established synthesis routes. While its primary documented application is as an intermediate in the synthesis of dyes, its structural features, particularly the β-ketoamide and the methoxy-substituted phenyl ring, suggest a latent potential for broader applications in medicinal chemistry and drug discovery. The demonstrated bioactivities of structurally related compounds in areas such as oncology, infectious diseases, and helminth infections provide a strong rationale for further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on the systematic biological screening of this compound, elucidation of its mechanism of action, and structure-activity relationship studies to unlock its full potential as a lead compound for the development of novel therapeutics.
References
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- The Royal Society of Chemistry.
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- PubMed. N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. [Link]
- PubMed Central (PMC). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. [Link]
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Introduction: The Critical Role of Physicochemical Characterization in Drug Development
An In-Depth Technical Guide to the Physical Properties of N-(4-Methoxyphenyl)-3-oxobutanamide
This compound, also known as Acetoacet-p-anisidide, is a chemical intermediate with significance in various synthesis processes, including the production of dyes and pigments.[1] In the realm of pharmaceutical research and drug development, the physical properties of a compound are fundamental to its formulation, bioavailability, and overall therapeutic efficacy. Among the most critical of these properties are the melting point and solubility. The melting point serves as a crucial indicator of purity and is a fixed characteristic of a pure crystalline solid.[2] Solubility, particularly in aqueous and organic media, governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This technical guide provides a comprehensive overview of the melting point and solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these essential physical properties. The protocols described herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Physicochemical Data of this compound
Below is a summary of the known physical properties of this compound.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range.[2] Impurities typically cause a depression and broadening of the melting point range.[2] Therefore, accurate melting point determination is a primary method for assessing the purity of a sample.
| Property | Value | Source(s) |
| Melting Point | 115-118 °C | [1][4][5] |
Solubility Profile
Solubility is a critical factor for the formulation of dosage forms and for ensuring adequate bioavailability of an active pharmaceutical ingredient (API).[3] The solubility of this compound is influenced by its molecular structure, which includes a polar amide group and a methoxyphenyl moiety.[4][6] The amide group can participate in hydrogen bonding, which enhances solubility in polar solvents like water.[4][6]
The following table summarizes the qualitative solubility of this compound in various solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][4][7] |
| Chloroform | Slightly Soluble | [1][4] |
| Methanol | Slightly Soluble | [1][4] |
| Ethanol | Likely Soluble | [4] |
| Acetone | Likely Soluble | [4] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid.[2][8][9][10] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.[8]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is pure and finely powdered.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring the open end is used for loading. Gently tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more precise measurement.
-
Accurate Measurement: Allow the apparatus to cool. Then, begin heating again at a slower, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[2]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Replicate Measurements: For accuracy, perform the measurement in triplicate and calculate the average melting point range.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate melting point determination.[2]
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a high degree of purity, while a broad range suggests the presence of impurities.[2]
Diagram of Melting Point Determination Workflow:
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Spectroscopic Data of N-(4-Methoxyphenyl)-3-oxobutanamide: An In-depth Technical Guide
Introduction
N-(4-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-p-anisidide, is a fine chemical intermediate with the molecular formula C₁₁H₁₃NO₃. It plays a significant role as a coupling component in the synthesis of azo dyes and pigments, particularly for achieving yellow and orange hues. Given its industrial importance, a thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the rationale behind the analytical techniques and the structural deductions derived from them.
Molecular Structure and Isomerism
A key feature of this compound is its potential for keto-enol tautomerism, a phenomenon common in β-dicarbonyl compounds. This equilibrium between the keto and enol forms can influence its reactivity and is often observable in spectroscopic analyses, particularly NMR. The choice of solvent and temperature can affect the equilibrium between these two forms.
Caption: Keto-enol tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent to minimize solvent interference.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.
-
Instrumentation : Utilize a 400 or 500 MHz NMR spectrometer for data acquisition.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in its predominant keto form is expected to show distinct signals corresponding to the aromatic, methoxy, methylene, and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~6.8 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.6 | Singlet | 2H | -COCH₂CO- |
| ~2.3 | Singlet | 3H | -COCH₃ |
| ~9.0 | Singlet (broad) | 1H | -NH- |
Interpretation :
-
The aromatic protons on the p-methoxyphenyl ring are expected to appear as two doublets due to ortho-coupling. The protons closer to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (~7.4 ppm) compared to the protons adjacent to the electron-donating methoxy group (~6.8 ppm).
-
The singlet at ~3.8 ppm is characteristic of the methoxy group protons.
-
The methylene protons flanked by two carbonyl groups in the keto form are chemically equivalent and thus appear as a single peak at around 3.6 ppm.
-
The terminal methyl protons of the acetyl group are observed as a singlet at approximately 2.3 ppm.
-
The amide proton typically appears as a broad singlet at a higher chemical shift (~9.0 ppm), and its position can be sensitive to concentration and solvent.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~205 | Ketone C=O |
| ~165 | Amide C=O |
| ~156 | Ar-C (attached to -OCH₃) |
| ~131 | Ar-C (attached to -NH) |
| ~122 | Ar-C (ortho to -NH) |
| ~114 | Ar-C (ortho to -OCH₃) |
| ~55 | -OCH₃ |
| ~50 | -COCH₂CO- |
| ~30 | -COCH₃ |
Interpretation :
-
The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the amide carbonyl (~165 ppm).
-
The aromatic carbons show distinct signals, with the carbon attached to the electronegative oxygen of the methoxy group appearing at a high chemical shift (~156 ppm).
-
The methoxy carbon itself is found at around 55 ppm.
-
The methylene carbon and the methyl carbon of the oxobutanamide chain appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
Experimental Protocol: FT-IR
For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film.
-
KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a translucent pellet using a hydraulic press.
-
Thin Film Method : Dissolve a small amount of the compound in a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Data Acquisition : Place the prepared sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1670 | Strong | C=O stretch (Amide I) |
| ~1600, ~1510 | Strong | Aromatic C=C stretch |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1240 | Strong | Asymmetric C-O-C stretch (ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (ether) |
Interpretation :
-
A key feature is the presence of two distinct carbonyl peaks. The peak at a higher wavenumber (~1715 cm⁻¹) corresponds to the ketone C=O stretch, while the one at a lower frequency (~1670 cm⁻¹) is due to the amide C=O (Amide I band). The lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair.
-
The N-H stretching vibration of the secondary amide appears around 3300 cm⁻¹.
-
The aromatic C=C stretching vibrations are observed in the 1600-1510 cm⁻¹ region.
-
The strong band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Electron ionization is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mass Spectral Data and Interpretation
The mass spectrum of this compound (molar mass 207.23 g/mol ) will show a molecular ion peak and several fragment ion peaks.
| m/z | Possible Fragment Ion |
| 207 | [M]⁺• (Molecular Ion) |
| 165 | [M - CH₂=C=O]⁺• |
| 123 | [H₂NC₆H₄OCH₃]⁺• |
| 108 | [HOC₆H₄NH]⁺• |
| 43 | [CH₃CO]⁺ |
Interpretation :
-
The peak at m/z 207 corresponds to the molecular ion [C₁₁H₁₃NO₃]⁺•, confirming the molecular weight of the compound.
-
A common fragmentation pathway for amides is the McLafferty rearrangement, which could lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment at m/z 165.
-
Cleavage of the amide bond can lead to the formation of the p-methoxyaniline radical cation at m/z 123.
-
Further fragmentation of the m/z 123 ion by loss of a methyl radical can produce the ion at m/z 108.
-
The base peak is often observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates a logical approach to the structural elucidation of this and similar compounds.
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Conclusion
The spectroscopic data from NMR, IR, and Mass Spectrometry provide a detailed and consistent picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into fragmentation patterns. This comprehensive spectroscopic profile is essential for researchers and professionals in drug development and materials science, ensuring the identity and purity of this important chemical intermediate.
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Keto-enol tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide
An In-Depth Technical Guide to the Keto-Enol Tautomerism of N-(4-Methoxyphenyl)-3-oxobutanamide
Abstract
This compound, a β-ketoamide, serves as a quintessential model for exploring the principles of keto-enol tautomerism. This phenomenon, involving a dynamic equilibrium between two constitutional isomers, is of paramount importance in drug development, chemical synthesis, and materials science, as the predominant tautomer dictates the molecule's reactivity, polarity, and biological interactions. This technical guide provides a comprehensive framework for the synthesis, characterization, and detailed investigation of the tautomeric equilibrium of this compound. We present validated, step-by-step protocols for analysis by Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with a discussion on the causal mechanisms driving the equilibrium shift, such as solvent effects and intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify tautomerism in β-dicarbonyl systems.
Introduction to Tautomerism in β-Ketoamides
Tautomers are constitutional isomers that readily interconvert, with the most common form being prototropic tautomerism, which involves the migration of a proton.[1] In the case of this compound, a β-dicarbonyl compound, the equilibrium between the keto and enol forms is a classic example of this phenomenon.[2] The acidity of the α-hydrogen, positioned between the two carbonyl groups, facilitates its relocation to one of the carbonyl oxygens, resulting in the formation of an enol isomer.[3]
The position of this equilibrium is not static; it is a thermodynamically driven process profoundly influenced by several factors:
-
Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over the other.[4][5]
-
Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered quasi-aromatic ring via an internal hydrogen bond.[2]
-
Temperature: Changes in temperature can shift the equilibrium, providing insights into the thermodynamic parameters (ΔG, ΔH, and ΔS) of the process.[6]
Understanding and controlling this equilibrium is critical. For instance, in drug design, the ability of a molecule to exist in a specific tautomeric form can determine its binding affinity to a biological target. This guide provides the foundational methodologies to rigorously investigate these dynamics.
The Tautomeric System: this compound
This compound (also known as 4'-Methoxyacetoacetanilide) possesses the key structural features of a β-ketoamide that give rise to tautomerism: a ketone carbonyl, an amide carbonyl, and an intervening methylene group (α-carbon).[7] While crystallographic studies have shown that the compound exists exclusively in the keto form in the solid state[8], in solution, it establishes a dynamic equilibrium with its enol tautomer.
The equilibrium can be visualized as follows:
Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.
Step-by-Step Procedure:
-
Sample Preparation: Prepare solutions of this compound at a consistent concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents of varying polarity, such as Chloroform-d (CDCl₃), DMSO-d₆, and Methanol-d₄.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) inside the spectrometer before acquisition.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay to allow for accurate signal integration.
-
Spectral Analysis & Peak Assignment:
-
Keto Form: Identify the characteristic singlet for the α-methylene protons (-CO-CH₂ -CO-), typically expected in the 3.5-3.8 ppm region. [9]Also, identify the singlet for the terminal methyl group (-COCH₃ ), expected around 2.2-2.3 ppm.
-
Enol Form: Identify the characteristic singlet for the vinylic proton (-C=CH -), expected in the 5.0-5.5 ppm region. The enolic hydroxyl proton (-OH ) will appear as a broad singlet at a significantly downfield chemical shift (typically 12-15 ppm) due to strong intramolecular hydrogen bonding. [3]The terminal methyl group of the enol form will be slightly upfield compared to the keto form.
-
-
Integration: Carefully integrate the distinct signals corresponding to the keto and enol tautomers. The most reliable signals for comparison are the α-methylene protons of the keto form and the vinylic proton of the enol form.
Protocol 2: UV-Vis Spectroscopic Analysis
This protocol leverages the differences in the chromophoric systems of the keto and enol tautomers to observe shifts in the equilibrium. The enol form, with its conjugated π-system, exhibits different absorption characteristics compared to the more isolated carbonyls of the keto form. [10][11] Step-by-Step Procedure:
-
Sample Preparation: Prepare dilute solutions of the compound in a series of spectroscopic-grade solvents with a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Spectral Analysis:
-
Keto Tautomer: Look for a weak absorption band corresponding to the n→π* transition of the isolated carbonyl groups, typically in the 270-300 nm range. [11] * Enol Tautomer: Look for a strong absorption band corresponding to the π→π* transition of the conjugated system, expected at a longer wavelength (e.g., >300 nm), the position of which will be solvent-dependent. [12][13]
-
Data Interpretation and Discussion
Quantitative Analysis of Tautomeric Equilibrium via ¹H NMR
The power of ¹H NMR lies in its ability to provide a direct quantitative measure of the tautomeric population. [14]The equilibrium constant, Keq, is calculated from the integrated signal areas (I).
Equation for Keq: Keq = [Enol] / [Keto] = I(enol) / (I(keto) / 2)
Causality Note: The integral of the keto methylene signal (I(keto)) is divided by two because it represents two protons, whereas the vinylic enol signal (I(enol)) represents a single proton. This normalization is a self-validating step crucial for accuracy. [6] The percentage of the enol tautomer can be calculated as: % Enol = (I(enol) / (I(enol) + (I(keto) / 2))) * 100
Table 1: Hypothetical ¹H NMR Data for Tautomeric Equilibrium in Various Solvents
| Solvent | Dielectric Constant (ε) | Keto (α-CH₂) Integral | Enol (vinyl-CH) Integral | % Enol (Calculated) | Keq |
| CDCl₃ | 4.8 | 1.00 | 0.25 | 20.0% | 0.25 |
| Acetone-d₆ | 20.7 | 1.00 | 0.12 | 10.7% | 0.12 |
| DMSO-d₆ | 46.7 | 1.00 | 0.08 | 7.4% | 0.08 |
| Methanol-d₄ | 32.7 | 1.00 | 0.05 | 4.8% | 0.05 |
This data is illustrative. As a rule, the equilibrium tends to shift toward the keto form in more polar solvents. [4]Polar solvents, especially those that are hydrogen bond acceptors (like DMSO) or donors (like methanol), can form intermolecular hydrogen bonds with the solute, which disrupts the stabilizing intramolecular hydrogen bond of the enol form. [15][16]This favors the more polar keto tautomer, which is better solvated by the polar environment.
The Role of Intramolecular Hydrogen Bonding
The stability of the enol tautomer, particularly in non-polar solvents, is largely attributed to the formation of a stable, six-membered intramolecular hydrogen bond. This creates a pseudo-aromatic ring structure that significantly lowers the energy of the enol form. [2]
Caption: Intramolecular H-bond in the enol tautomer.
IR spectroscopy can corroborate this structure. In a solution where the enol form is present, one would expect to see a broad O-H stretching band at a lower frequency (e.g., 2500-3200 cm⁻¹) due to the hydrogen bonding, and a C=O stretching frequency that is lower than a typical ketone due to conjugation and its participation in the hydrogen bond. [17][18]
Conclusion
The tautomeric equilibrium of this compound presents a rich system for fundamental and applied chemical research. The methodologies detailed in this guide, centered on ¹H NMR and UV-Vis spectroscopy, provide a robust and self-validating framework for not only quantifying the keto-enol equilibrium but also for understanding the underlying physicochemical principles that govern it. By systematically analyzing the effects of the solvent environment, researchers can gain predictive control over the tautomeric state of β-ketoamides, an essential capability for the rational design of new pharmaceuticals and functional materials.
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N-(4-Methoxyphenyl)-3-oxobutanamide stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of N-(4-Methoxyphenyl)-3-oxobutanamide
Abstract
This compound, also known as 4'-Methoxyacetoacetanilide, is a chemical intermediate with significant utility in the synthesis of dyes, pigments, and potentially in pharmaceutical research.[1][2][3] The integrity and purity of this compound are paramount for the reliability and reproducibility of downstream applications. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its susceptibility to various environmental factors and outlining a systematic approach to its stability assessment. It offers field-proven insights and detailed protocols for handling, storage, and stability testing, designed for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound (CAS No: 5437-98-9) is an organic compound featuring an aromatic methoxyphenyl group linked via an amide bond to a β-dicarbonyl moiety (3-oxobutanamide).[1][4] This unique combination of functional groups dictates its chemical reactivity, solubility, and, consequently, its stability profile. The amide linkage is susceptible to hydrolysis, while the β-dicarbonyl group can participate in various reactions. Understanding these intrinsic properties is the first step in ensuring the long-term integrity of the material.
The compound is generally described as a beige or white crystalline solid.[5][6] Its solubility is influenced by the polarity of the methoxyphenyl ring and the hydrogen-bonding capability of the amide group, conferring good solubility in polar organic solvents and moderate solubility in aqueous environments under certain conditions.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5437-98-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | Beige / White Crystalline Solid | [5][6] |
| Common Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide | [2] |
| Primary Hazards | Irritant, Harmful if swallowed | [2][5][7] |
Chemical Stability and Degradation Pathways
While safety data sheets often state that the compound is "stable under normal conditions," this provides limited practical guidance for long-term storage or use in sensitive applications.[5] A deeper analysis of its structure is necessary to predict potential degradation pathways. The two primary sites of chemical instability are the amide bond and the 3-oxo-butanamide (acetoacetamide) moiety.
Susceptibility to Hydrolysis
The amide bond is the most probable site for degradation. Amide hydrolysis can be catalyzed by both acid and base, leading to the cleavage of the molecule into p-anisidine (4-methoxyaniline) and acetoacetic acid. Acetoacetic acid is itself unstable and can readily undergo decarboxylation to form acetone and carbon dioxide. This pathway represents the most significant potential route for impurity generation under non-neutral pH conditions.
Oxidative Degradation
The methoxy group on the phenyl ring and the enolizable β-dicarbonyl system can be susceptible to oxidation. While the compound is generally stable against mild oxidizing agents, strong oxidizing conditions could potentially lead to the formation of various degradation products.[5] Forced degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.[9]
Impact of Environmental Factors
-
Temperature: Thermal stress can accelerate underlying degradation reactions, particularly hydrolysis. While stable at ambient temperatures, prolonged exposure to heat should be avoided.[10] Thermal decomposition may generate irritating and toxic gases, including nitrogen oxides and carbon monoxide.[7][10]
-
Light (Photostability): Aromatic compounds, especially those with electron-donating groups like methoxy, can be susceptible to photodegradation. A related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, was found to degrade upon exposure to air and light. Therefore, protection from light, particularly UV radiation, is a critical precautionary measure.
-
pH: The compound's stability is highly dependent on the pH of its environment. It is expected to exhibit maximum stability in a neutral pH range (approx. 6-8). In acidic or basic solutions, the rate of amide hydrolysis will increase significantly.[11]
A Pro-forma Approach to Forced Degradation Studies
To definitively establish the stability profile of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study is indispensable.[12] This involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage to identify likely degradation products and pathways.[9][11] The International Council for Harmonisation (ICH) guideline Q1A provides a framework for such studies.[11]
Experimental Protocol: Forced Degradation
The following protocols are designed as a starting point. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.
1. Acid Hydrolysis: a. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). b. Add an equal volume of 0.1 M hydrochloric acid. c. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., at 2, 4, 8, 24 hours) using an appropriate analytical technique like HPLC. d. If no degradation is observed, increase the acid concentration or temperature. e. Once the target degradation is achieved, cool the sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis: a. Prepare a solution of the compound as in step 1a. b. Add an equal volume of 0.1 M sodium hydroxide. c. Maintain the solution at room temperature or gentle heat (e.g., 40 °C), monitoring over time. Basic hydrolysis is often faster than acidic hydrolysis. d. Once the target degradation is achieved, cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
3. Oxidative Degradation: a. Prepare a solution of the compound as in step 1a. b. Add an appropriate volume of hydrogen peroxide solution (e.g., 3% H₂O₂). c. Keep the solution at room temperature, protected from light, and monitor over time. d. Analyze the sample directly once the target degradation is reached.
4. Thermal Degradation (Solid State): a. Place a known quantity of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C / 75% RH). b. Expose for a defined period (e.g., 7 days). c. Dissolve the stressed solid in a suitable solvent for analysis.
5. Photodegradation (Solid State & Solution): a. Expose both the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). b. Maintain a parallel set of control samples protected from light (e.g., wrapped in aluminum foil). c. Analyze the light-exposed and dark control samples.
Visualization of Workflows
Caption: General workflow for a forced degradation study.
Postulated Degradation Pathways Diagram
Based on fundamental chemical principles, the following diagram illustrates the most likely degradation pathways for this compound under hydrolytic stress.
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Safety and handling of N-(4-Methoxyphenyl)-3-oxobutanamide
An In-depth Technical Guide to the Safe Handling and Application of N-(4-Methoxyphenyl)-3-oxobutanamide
Introduction
This compound, also known by synonyms such as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide, is a solid crystalline organic compound with the chemical formula C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol .[1][2][3] This compound serves as a crucial intermediate in various synthetic processes, most notably in the manufacture of dyes.[2][3] Its structural motif, featuring a β-ketoamide group, also makes it a subject of interest in medicinal chemistry and as a potential intermediate in the biotransformation of related pharmaceutical compounds.[2][4]
Given its utility in both industrial and research settings, a comprehensive understanding of its chemical properties, hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and use of this compound, tailored for researchers, chemists, and drug development professionals.
Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear understanding of the substance's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS).
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |
Comprehensive Safety and Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard.
-
Ventilation: All handling of the solid powder should be conducted in a well-ventilated area.[9][10] For weighing and transferring, a chemical fume hood or a ventilated balance enclosure is mandatory to prevent the inhalation of fine dust particles.[6][11]
-
Safety Equipment: Eyewash stations and emergency safety showers must be readily accessible and tested regularly.[12]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is critical to prevent dermal and ocular exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][9] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[6][9][11] | Prevents skin contact, which is a primary exposure route. Proper removal technique is crucial to avoid self-contamination.[6][11] |
| Body Protection | A lab coat or a chemical-resistant suit is required.[5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For situations with potential for high dust generation, a P95 (US) or P1 (EU) particle respirator may be necessary.[6] | Provides an additional layer of protection against inhalation. |
Standard Handling Protocol
This protocol outlines the essential steps for safely handling the solid compound.
Methodology:
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing: Carefully open the container inside the fume hood to avoid creating airborne dust. Use a spatula to gently transfer the required amount of this compound to a weigh boat or receiving flask. Avoid pouring the powder directly from a large container.
-
Closing Container: Securely close the main container immediately after dispensing.
-
Cleanup: Wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5][9][13]
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of solid chemical compounds.
Storage and Stability
Proper storage is crucial to maintain the compound's purity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][6][9][12] The container must be kept tightly closed to prevent moisture absorption and contamination.[5][9][11]
-
Incompatibilities: Keep away from strong oxidizing agents, as these may cause vigorous reactions.[7][13] Do not store near heat or sources of ignition.[7]
Emergency and First Aid Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][11] Consult a physician if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6][11] Rinse the mouth with water and contact a physician or poison control center immediately.[6][11]
Spill and Leak Response
Methodology:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding the creation of dust.[11] Use a dustpan and brush or a HEPA-filtered vacuum.
-
Collection: Place the swept material into a suitable, labeled, and closed container for chemical waste disposal.[6][11]
-
Decontamination: Clean the spill area with a wet cloth or absorbent paper, and dispose of cleaning materials as hazardous waste.
-
Reporting: Report the incident to the appropriate safety officer.
Diagram: Emergency Spill Response
Caption: A clear flowchart for responding to a chemical spill in a laboratory setting.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]
-
Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[6][11][13]
Synthesis, Purification, and Analytical Context
For researchers, handling extends beyond the stock bottle. It involves the product of a chemical reaction, which may contain residual solvents, reagents, or byproducts.
Illustrative Synthesis Pathway
A common laboratory synthesis involves the acetoacetylation of p-anisidine with a reagent like ethyl acetoacetate or diketene.[14] This context is crucial because the crude product will require purification, a step that involves significant handling.
Diagram: Synthesis of this compound
Caption: A simplified schematic of a common synthesis route for the title compound.
Protocol: Purification by Recrystallization
Purification is a fundamental step where exposure risks are high.
Methodology:
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask inside a fume hood. Based on solubility data, an ethanol/water mixture is a common choice for recrystallization.[14]
-
Dissolution: Add the minimum amount of hot ethanol required to fully dissolve the solid. Handle hot solvents with care to prevent burns and inhalation of vapors.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filtration (Hot): If charcoal was used, perform a hot gravity filtration to remove it. This step requires careful handling of hot, flammable liquids.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same ethanol/water ratio).
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature. The final, dry product should be handled with the same precautions as the starting material.
Analytical Characterization
Confirming the identity and purity of the synthesized material is a final, critical step. This typically involves techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15]
-
Infrared (IR) Spectroscopy: To identify functional groups.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight.[17]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[18]
Waste Disposal
All waste, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of in accordance with institutional, local, state, and federal regulations.[6][7]
-
Place solid waste in a clearly labeled, sealed container for hazardous chemical waste.
-
Do not dispose of this chemical down the drain.[6]
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Introduction: The Versatile N-(4-Methoxyphenyl)-3-oxobutanamide Scaffold
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide Derivatives and Analogs for Drug Discovery Professionals
This compound, a beta-ketoamide, is a versatile organic compound that has garnered significant interest in medicinal chemistry.[1][2] Its core structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted aromatic ring, serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogs, tailored for researchers, scientists, and drug development professionals.
The inherent chemical properties of this scaffold, including its capacity for keto-enol tautomerism, allow for a variety of chemical modifications, leading to the generation of libraries of compounds with a wide spectrum of pharmacological activities.[1] Research into these derivatives has revealed promising potential in several therapeutic areas, including antibacterial, anticancer, antiplatelet, and anthelmintic applications.[4][5][6] This guide will delve into the experimental protocols for synthesizing and evaluating these compounds, present quantitative data to illuminate structure-activity relationships, and provide visual representations of key biological pathways they modulate.
Synthesis and Characterization of this compound
The primary route for the synthesis of this compound involves the condensation of 4-methoxyaniline with a β-keto-ester, most commonly ethyl acetoacetate.[3] This reaction can be carried out under neat conditions at elevated temperatures or in a suitable solvent.[7] An alternative, often milder, method is the acylation of 4-methoxyaniline with diketene.[2]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxyaniline
-
Ethyl acetoacetate
-
Ethanol (for recrystallization)
-
Toluene (optional, as solvent)
-
Hydrochloric acid (for work-up, if necessary)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During the reaction, ethanol is liberated.[7]
-
Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling. If necessary, the crude product can be dissolved in an organic solvent like ethyl acetate and washed with a dilute acid and then a sodium bicarbonate solution to remove any unreacted starting materials. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white crystalline solid.[7][8]
Structural Characterization
The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amide and ketone, and the N-H bond of the amide.
Diagram of the General Experimental Workflow
Caption: A flowchart illustrating the general workflow for the synthesis, biological screening, and analysis of this compound derivatives.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a wide range of biological activities. The following sections detail their potential as antibacterial, anticancer, antiplatelet, and anthelmintic agents, including relevant experimental protocols and mechanistic insights.
Antibacterial Activity
N-aryl-3-oxobutanamide derivatives have shown significant potential as antibacterial agents, particularly against resistant pathogens.[1][4] Structure-activity relationship (SAR) studies on related 2-benzylidene-3-oxobutanamide derivatives have revealed that electron-withdrawing groups on the aryl ring, such as nitro and halogen substituents, tend to enhance antibacterial activity.[10]
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 2-Benzylidene-3-oxobutanamide Derivatives
| Compound | Aryl Substituent | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. MDR-AB | Reference |
| 17 | 3-Nitrobenzylidene | 2 | 16 | [10] |
| 18 | 4-Nitrobenzylidene | 2 | >32 | [10] |
| 19 | 2-Chlorobenzylidene | 8 | >32 | [10] |
| 21 | 4-Chlorobenzylidene | 4 | >32 | [10] |
| 27 | 2,4-Dichlorobenzylidene | 4 | >32 | [10] |
| 28 | 2-Cyanobenzylidene | >32 | 16 | [10] |
| MRSA: Methicillin-Resistant Staphylococcus aureus; MDR-AB: Multidrug-Resistant Acinetobacter baumannii |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to the final working concentration.[6]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[6]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[6]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Anticancer Activity
Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents.[1][4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.[1] Some N-aryl amide derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth and proliferation.[1][11]
Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Representative N-aryl Amide Derivatives
| Compound | N-Aryl Group | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. K-562 | Reference |
| 4 | p-chlorobenzene | - | - | 0.61 | [3] |
| 10 | pyridinyl | 1.01 | - | - | [3] |
| 12 | 1-anthraquinone | - | 7.16 | 0.33 | [3] |
| 14 | 2-anthraquinone | - | - | 0.61 | [3] |
| HCT-116: Human colorectal carcinoma; MCF-7: Human breast adenocarcinoma; K-562: Human chronic myelogenous leukemia |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[1]
Diagram of the Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition
Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway by certain N-aryl-3-oxobutanamide derivatives.
Antiplatelet Activity
Certain benzamide derivatives have been shown to possess antiplatelet aggregation activities.[6][13] The mechanism of action for some of these compounds involves the inhibition of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation.[12][14]
Table 3: In Vitro Antiplatelet Aggregation Activity (IC₅₀) of Selected Benzamide Derivatives
| Compound | Inducer | IC₅₀ (µM) | Reference |
| 6c | ADP | 3.84 | [15] |
| 6f | AA | 3.12 | [15] |
| 1a | ADP | 0.21 | [13] |
| 1b | AA | 0.23 | [13] |
| ADP: Adenosine diphosphate; AA: Arachidonic acid |
Experimental Protocol: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP or arachidonic acid.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.[2]
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP, and then an agonist (e.g., ADP or arachidonic acid) is added to induce aggregation.[2]
-
Inhibition Assay: The test compound is pre-incubated with the PRP before the addition of the agonist. The inhibitory effect of the compound on platelet aggregation is then measured.[2]
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Diagram of the P2Y12 Receptor Signaling Pathway in Platelet Aggregation
Caption: Inhibition of the P2Y12 receptor signaling pathway by certain benzamide derivatives, leading to reduced platelet aggregation.
Anthelmintic Activity
A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[5] The proposed mechanism of action, similar to other benzimidazoles, is the binding to β-tubulin, which disrupts microtubule formation in the parasite. This leads to impaired glucose uptake and eventual death of the parasite.[5][15]
Experimental Protocol: Anthelmintic Activity Assay (Motility Assay)
-
Parasite Culture: The target helminth species is cultured and maintained under appropriate laboratory conditions.
-
Compound Exposure: The parasites are exposed to various concentrations of the test compound in a suitable culture medium.[5]
-
Motility Assessment: The motility of the parasites is observed and scored at different time points (e.g., 24, 48, 72 hours).[5]
-
Data Analysis: The concentration- and time-dependent effects of the compound on parasite viability are determined.[5]
Diagram of Tubulin Disruption by Anthelmintic Derivatives
Caption: The proposed mechanism of anthelmintic action via the inhibition of β-tubulin polymerization.
Conclusion and Future Outlook
The this compound scaffold has proven to be a fruitful starting point for the development of a wide range of biologically active compounds. The derivatives and analogs discussed in this guide demonstrate significant potential in the fields of infectious diseases, oncology, cardiovascular medicine, and parasitology. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds highly attractive for further investigation and optimization in drug discovery programs.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the various biological activities observed. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery and development of novel therapeutic agents based on the this compound scaffold.
References
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- N-(4-Methoxyphenyl)
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Biological activity of N-(4-Methoxyphenyl)-3-oxobutanamide
An In-depth Technical Guide to the Biological Activity of N-(4-Methoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical entity belonging to the class of acetoacetanilide derivatives. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This technical guide synthesizes the available information on structurally related molecules to postulate the potential biological activities, mechanisms of action, and therapeutic applications of this compound. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and anthelmintic agent. This document provides a comprehensive framework for initiating research on this compound, complete with detailed experimental protocols and hypothesized signaling pathways to guide future investigations.
Introduction and Chemical Profile
This compound, also known as 4'-Methoxyacetoacetanilide, possesses a core structure characterized by a methoxy-substituted phenyl ring linked to a 3-oxobutanamide moiety[1][2]. This scaffold is a versatile platform in medicinal chemistry, lending itself to a variety of chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₃NO₃[2]
-
Molecular Weight: 207.23 g/mol [2]
-
CAS Registry Number: 5437-98-9[2]
Synthesis
The synthesis of this compound can be achieved through a standard condensation reaction between a substituted aniline and a β-keto ester. Specifically, this involves the reaction of 4-methoxyaniline with ethyl acetoacetate. This well-established synthetic route is adaptable for producing a variety of N-aryl-3-oxobutanamides[3].
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.
Anticancer Activity
Derivatives of 3-oxobutanamides and compounds containing the N-(4-methoxyphenyl) moiety have demonstrated notable anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines[4][5]. The proposed mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis[3]. Another study identified a derivative of N-(4-methoxyphenyl) as a potent inhibitor of tubulin polymerization, a critical process in cell division[6].
Conversely, the introduction of a 4-methoxyphenyl group in some acrylamide–PABA analogs led to a decrease in cytotoxic efficacy against certain cancer cell lines, suggesting that the overall molecular structure is critical for activity[7].
Quantitative Data for Structurally Related Anticancer Agents
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide | A498 | Cell Proliferation | 1.94 | [3] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Cytotoxicity (MTT Assay) | Most active in series | [4][5] |
| Acrylamide–PABA analog with 4-methoxyphenyl group (4e) | MCF-7 | Antiproliferative | 64.61 | [7] |
Antimicrobial Activity
The 3-oxobutanamide core is a versatile scaffold for synthesizing heterocyclic compounds with antimicrobial properties[3]. While direct data for this compound is unavailable, derivatives of 2-benzylidene-3-oxobutanamide have shown significant antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[8]. Natural compounds containing a methoxyphenyl group have also demonstrated antimicrobial activity against foodborne pathogens[9][10].
Anti-inflammatory Activity
Several compounds with a methoxyphenyl moiety have been reported to possess anti-inflammatory properties[11]. For example, 4-methoxycinnamyl p-coumarate, isolated from Etlingera pavieana, has shown in vivo anti-inflammatory effects by suppressing ear and paw edema in rats[12]. The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways such as NF-κB and MAPK[13][14].
Anthelmintic Activity
A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode Toxocara canis[15]. The proposed mechanism, similar to other benzimidazoles, involves binding to tubulins of the parasites, which disrupts glucose uptake and leads to their death[15]. This suggests that the N-(4-methoxyphenyl) group may contribute to this biological activity.
Experimental Protocols
To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are proposed.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, U-87, A549) and a normal cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Protocol: Broth Microdilution Method
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains[8].
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[16].
In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on NO production.
Hypothesized Mechanisms of Action
Anticancer Mechanism: Tubulin Polymerization Inhibition
Based on the activity of related compounds, this compound may exert its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[6].
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
Anti-inflammatory Mechanism: NF-κB and MAPK Signaling Pathway Inhibition
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators[13][14].
Caption: Hypothesized anti-inflammatory signaling pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this compound is limited, evidence from structurally related molecules strongly suggests its potential as an anticancer, antimicrobial, anti-inflammatory, and anthelmintic agent. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid foundation for future research. Further investigation, including the proposed in vitro and subsequent in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of new derivatives, will also be crucial in optimizing its biological activities.
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An In-Depth Technical Guide: N-(4-Methoxyphenyl)-3-oxobutanamide as a Versatile Chemical Intermediate in Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary: This technical guide provides a comprehensive overview of N-(4-Methoxyphenyl)-3-oxobutanamide, a key chemical intermediate with significant applications in the synthesis of high-performance pigments and as a foundational scaffold in medicinal chemistry. We will explore its core physicochemical properties, detail validated synthesis methodologies with an emphasis on the underlying reaction mechanisms, and discuss its strategic applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Introduction to this compound
This compound, also widely known by synonyms such as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide (AAPA), is an organic compound classified as an N-aryl-β-ketoamide.[1] Its molecular structure features a reactive β-ketoamide functional group attached to a methoxy-substituted phenyl ring. This unique combination of an active methylene group flanked by two carbonyls and an electron-rich aromatic system makes it a highly valuable and versatile intermediate in organic synthesis.[2] Its primary utility lies in its function as a coupling component for producing azo pigments and as a precursor for synthesizing diverse heterocyclic systems relevant to the pharmaceutical industry.[3][2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5437-98-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][4] |
| Molecular Weight | 207.23 g/mol | [1][4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | ≥113 °C | [5] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3 | 1.5 | [1] |
Core Synthesis Methodologies
The most prevalent and industrially significant method for synthesizing this compound is the N-acetoacetylation of p-anisidine (4-methoxyaniline) . This transformation can be efficiently achieved using two primary reagents: diketene or a β-keto ester like ethyl acetoacetate.
Synthesis via Diketene: A High-Yield Approach
The reaction with diketene is often preferred in industrial settings due to its high efficiency, mild reaction conditions, and the absence of a small molecule byproduct.
Causality and Mechanism: The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-anisidine onto the highly electrophilic carbonyl carbon of the β-lactone ring in diketene.[6] This attack leads to the opening of the strained four-membered ring to form the stable amide product. The reaction is typically exothermic and proceeds rapidly.
Caption: Mechanism: N-Acetoacetylation with Diketene.
Experimental Protocol: Acetoacetylation using Diketene [6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1.0 equivalent) in a suitable inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (1.0-1.05 equivalents) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 25 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisidine spot.
-
Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material. For higher purity, the crude product can be recrystallized from a solvent such as ethanol or isopropanol.
-
Drying: Dry the purified white crystalline product under a vacuum to a constant weight.
Synthesis via Ethyl Acetoacetate: The Condensation Route
An alternative, classic method involves the condensation of p-anisidine with ethyl acetoacetate.
Causality and Mechanism: This reaction is a nucleophilic acyl substitution. The amino group of p-anisidine attacks the ester carbonyl of ethyl acetoacetate. The reaction is an equilibrium process, and to drive it to completion, the ethanol byproduct is typically removed by distillation, often requiring elevated temperatures (120-150 °C).
Experimental Protocol: Condensation with Ethyl Acetoacetate [2]
-
Reaction Setup: Combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask equipped with a distillation apparatus.
-
Reaction Execution: Heat the mixture to 120-140 °C. Ethanol will begin to distill off as the reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.
-
Workup and Isolation: Allow the reaction mixture to cool. The crude product will solidify upon cooling.
-
Purification: Purify the solid product by recrystallization, typically from hot ethanol or toluene, to yield the pure this compound.
General Synthesis and Purification Workflow
A self-validating protocol requires a systematic workflow from reaction to characterization, ensuring the identity and purity of the final compound.
Caption: General Experimental Workflow for Synthesis.
Applications as a Chemical Intermediate
The utility of this compound stems from the reactivity of its active methylene group, which can be easily deprotonated to form a nucleophilic enolate.
Intermediate for High-Performance Pigments
This compound is a crucial intermediate, or "coupling component," in the synthesis of azo pigments.[3]
Mechanism of Action: In a typical azo coupling reaction, a diazonium salt (the diazo component) is reacted with the enolate of this compound. The diazonium ion acts as an electrophile, and the coupling occurs at the nucleophilic central carbon of the active methylene group. This reaction forms a highly conjugated system, which is the basis for the strong color of azo dyes and pigments. The methoxy group on the phenyl ring can modulate the final color and properties like lightfastness. This parallels the use of similar intermediates like N-(4-Methylphenyl)-3-oxobutanamide in producing specific, high-performance pigments.[7]
Scaffold in Medicinal Chemistry and Drug Development
The N-aryl-β-ketoamide scaffold is a privileged structure in medicinal chemistry. While direct applications of this compound in final drug products are less common, its structural motif is of significant interest.
-
Metabolic Intermediate: A closely related analog, N-(4-ethoxyphenyl)-3-oxobutanamide, has been identified as a putative intermediate in the biotransformation of bucetin, an analgesic and antipyretic agent.[8] This highlights the relevance of this chemical class in understanding drug metabolism.
-
Precursor to Heterocycles: The true power of this intermediate in drug discovery lies in its ability to serve as a starting material for various heterocyclic compounds.[2] The 1,3-dicarbonyl system is a classic precursor for reactions like the Hantzsch pyridine synthesis or Knorr pyrazole synthesis, enabling the construction of complex molecular architectures found in many pharmacologically active agents.
-
Modulation of Biological Activity: The broader class of 3-oxobutanamide derivatives has been investigated for potential antimicrobial and antitumor activities.[2] The core structure serves as a versatile template for structure-activity relationship (SAR) studies, where modifications to the aryl ring (like the methoxy group) can fine-tune biological efficacy.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Primary Hazards: The compound is known to cause skin irritation and serious eye irritation.[9]
-
Handling Precautions:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Conclusion
This compound is a fundamentally important chemical intermediate, valued for its straightforward and efficient synthesis from readily available precursors. Its well-defined reactivity, centered on the active methylene group of the β-ketoamide system, makes it an indispensable building block in the colorant industry for the production of azo pigments. Furthermore, its potential as a scaffold for generating diverse heterocyclic structures ensures its continued relevance for researchers and scientists in the field of medicinal chemistry and drug development. Adherence to established synthesis protocols and safety guidelines will enable its effective and safe utilization in a wide range of synthetic applications.
References
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Methodological & Application
Purification of N-(4-Methoxyphenyl)-3-oxobutanamide by Recrystallization: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of N-(4-Methoxyphenyl)-3-oxobutanamide, also known as Acetoacet-p-anisidide, via recrystallization. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity solid product. The protocol herein is designed to be a self-validating system, grounded in the fundamental principles of solubility and crystal growth to effectively remove common impurities.
Introduction: The Rationale for Recrystallization
This compound is a valuable intermediate in the synthesis of various chemical entities, including dyes and pigments.[1] Its synthesis, typically involving the acetoacetylation of p-anisidine with an acetoacetylating agent like ethyl acetoacetate, often yields a crude product contaminated with unreacted starting materials (p-anisidine), byproducts, or residual solvents. For subsequent applications, particularly in pharmaceutical development, achieving high purity is paramount.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The efficacy of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at ambient temperature but readily at an elevated temperature.[2] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the supernatant, or "mother liquor".[2]
This guide will detail a scientifically-backed protocol for the recrystallization of this compound, focusing on an ethanol-water solvent system. This choice is predicated on the general solubility characteristics of acetoacetanilide derivatives, which exhibit good solubility in polar organic solvents like ethanol and moderate, temperature-dependent solubility in water.[3] The presence of the amide and methoxy functional groups allows for hydrogen bonding with protic solvents, making an ethanol-water mixture an excellent choice for fine-tuning the solubility profile.[3]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for successful purification.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 4'-Methoxyacetoacetanilide, Acetoacet-p-anisidide, p-Acetoacetanisidide | [4] |
| CAS Number | 5437-98-9 | [5] |
| Molecular Formula | C₁₁H₁₃NO₃ | [5] |
| Molecular Weight | 207.23 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 115-118 °C | [1] |
| Solubility Profile | Soluble in polar organic solvents (ethanol, acetone); slightly soluble in water. | [3] |
Principle of the Recrystallization Protocol
The protocol outlined below employs a mixed-solvent system of ethanol and deionized water. Ethanol is the primary solvent in which this compound is readily soluble when hot. Deionized water acts as the anti-solvent; the compound is significantly less soluble in water. By carefully adjusting the ratio of ethanol to water, a state of supersaturation is achieved upon cooling, inducing the crystallization of the pure compound. The likely impurities from the synthesis, such as the more polar p-anisidine, tend to remain in the aqueous ethanol mother liquor.
Caption: Step-by-step recrystallization workflow.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow to cool again. Alternatively, add a small seed crystal of the pure compound to induce crystallization. |
| Oiling Out | The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. | Reheat the solution to dissolve the oil. Add a small amount of the primary solvent (ethanol) to decrease saturation. Ensure a slow cooling rate. If the problem persists, a different solvent system may be required. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are still soluble in the cold mother liquor. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus for hot filtration is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtration. Do not overwash the collected crystals. |
| Impure Product (Broad Melting Point) | Inefficient removal of impurities; rapid crystallization trapping impurities. | Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation. Consider a second recrystallization if purity is still not satisfactory. Ensure the correct solvent system is being used for the specific impurities present. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By adhering to the principles of solubility and carefully following the outlined steps, researchers can effectively remove common impurities and obtain a high-purity product suitable for a wide range of applications. The troubleshooting guide offers practical solutions to common challenges, ensuring a robust and reliable purification process.
References
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- PubChem. (n.d.). 4'-Methoxyacetoacetanilide. National Center for Biotechnology Information.
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- ResearchGate. (2020). Substances yield after recrystallization from different solvents.
- WorldOfChemicals. (2013). This compound.
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- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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- ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?.
- PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug.
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Sources
Application Notes and Protocols for the Purification of N-(4-Methoxyphenyl)-3-oxobutanamide via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of N-(4-Methoxyphenyl)-3-oxobutanamide using column chromatography, a fundamental technique for the isolation of compounds in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is built upon established chromatographic principles and data from analogous compounds to ensure a robust and reproducible method. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and fraction analysis, providing a complete framework for obtaining high-purity this compound.
Introduction: The Significance of Purifying this compound
This compound, a derivative of acetoacetamide, is a valuable building block in organic synthesis, with potential applications in medicinal chemistry and materials science.[1][2] Like many synthetic products, the crude form of this compound is often contaminated with unreacted starting materials, byproducts, and other impurities. Achieving a high degree of purity is paramount for its subsequent use in research and development, as impurities can significantly impact the outcome of biological assays, polymerization reactions, and other sensitive applications.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[3] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3] The choice of these phases is critical and is dictated by the physicochemical properties of the target compound and its impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][4] |
| Molecular Weight | 207.23 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Polarity | Moderately polar, attributed to the amide and ketone functional groups, as well as the methoxy group on the phenyl ring.[1] | N/A |
| Solubility | Good solubility in polar organic solvents like ethanol and acetone; lower solubility in non-polar solvents.[1] | N/A |
The presence of polar functional groups, specifically the amide and β-keto groups, along with the methoxy-substituted phenyl ring, classifies this compound as a moderately polar compound. This polarity is a key determinant in the selection of the chromatographic system.
The Chromatographic Method: A Rationale-Driven Approach
For the purification of moderately polar compounds like this compound, normal-phase chromatography is a highly effective method.[5] This technique employs a polar stationary phase and a non-polar to moderately polar mobile phase.[5]
Stationary Phase Selection: The Foundation of Separation
Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity, excellent resolving power, and cost-effectiveness. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes. More polar compounds will interact more strongly with the silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly.
Mobile Phase Selection: The Elution Power
The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluting power of the solvent is directly related to its polarity. A more polar solvent will more effectively compete with the analyte for the binding sites on the silica gel, leading to faster elution.[3] For this compound, a binary solvent system of a non-polar solvent and a more polar solvent is ideal, allowing for fine-tuning of the eluent's overall polarity.
A common and effective solvent system for compounds of moderate polarity is a mixture of petroleum ether (or hexane) and ethyl acetate.[6][7] Petroleum ether serves as the weak, non-polar component, while ethyl acetate provides the necessary polarity to elute the target compound. The optimal ratio of these solvents is typically determined empirically using thin-layer chromatography (TLC).
Preliminary Analysis with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to optimize the solvent system using TLC.[3] TLC provides a rapid assessment of the separation and helps in determining the ideal mobile phase composition. The goal is to achieve a retention factor (Rƒ) for the target compound in the range of 0.2-0.4, which generally translates to good separation on a column.[8]
Detailed Protocol for Purification
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Round-bottom flasks for fraction collection
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (acid-washed)
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: TLC Optimization
-
Prepare a developing chamber with a filter paper wick and a small amount of a test solvent system (e.g., 7:3 petroleum ether:ethyl acetate).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto a TLC plate and allow the solvent to evaporate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rƒ value of ~0.3 for the target compound. An increase in the proportion of ethyl acetate will increase the Rƒ values.[8]
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that have low solubility in the eluent.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column. A separatory funnel can be used as a solvent reservoir for a continuous flow.
-
Begin collecting the eluent in a series of labeled test tubes or flasks.
-
If starting with a single solvent system (isocratic elution), continue collecting fractions.
-
For gradient elution, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate. This is particularly useful if the impurities have significantly different polarities from the target compound.
Step 5: Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude starting material for comparison.
-
Develop the TLC plate in the optimized solvent system and visualize under a UV lamp.
Step 6: Isolation of the Pure Compound
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, melting point).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system; Column overloading. | Re-optimize the solvent system with TLC; Use less crude material. |
| Cracked Column Bed | Column ran dry; Uneven packing. | Ensure the solvent level never drops below the top of the silica; Repack the column carefully. |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Decrease or increase the polarity of the mobile phase, respectively. |
| Tailing of Spots on TLC | Compound is acidic or basic; Sample is too concentrated. | Add a small amount of acetic acid or triethylamine to the mobile phase; Dilute the sample for TLC analysis.[8] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using column chromatography. By following the detailed steps for TLC optimization, column packing, sample loading, elution, and fraction analysis, researchers can achieve a high degree of purity for this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
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- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- iLab. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Restek. (2019). Choosing Your LC Stationary Phase.
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
- National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide.
- BenchChem. (2025). Technical Support Center: HPLC Purification of N-aryl Amides.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- ChemicalBook. (2013). This compound.
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- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
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- ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- PubChemLite. (n.d.). This compound (C11H13NO3).
- BenchChem. (2025). Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide.
- SIELC Technologies. (n.d.). Separation of N-(2-Methoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Babylon. (n.d.). Chromatographic Methods of Analysis.
- The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- MATEC Web of Conferences. (n.d.). Illegally additives determination by thin layer chromatography.
- CAS Common Chemistry. (n.d.). N-(3-Methoxyphenyl)-3-oxobutanamide.
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1H NMR and 13C NMR characterization of N-(4-Methoxyphenyl)-3-oxobutanamide
An Application Note for the Structural Elucidation of N-(4-Methoxyphenyl)-3-oxobutanamide using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a β-ketoamide, this compound exhibits keto-enol tautomerism, a phenomenon that is readily investigated by NMR. This document details optimized protocols for sample preparation, data acquisition, and processing. It further presents an in-depth analysis of the resultant spectra, offering insights into the assignment of chemical shifts and the determination of the tautomeric equilibrium. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the structural verification of small organic molecules.
Introduction: The Role of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This compound is an acetoacetanilide derivative of interest in synthetic and pharmaceutical chemistry. Its structure features an amide linkage, an aromatic ring, and a β-dicarbonyl moiety. This latter feature gives rise to keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two distinct isomers: a keto form and an enol form. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[1][2] NMR spectroscopy is exceptionally well-suited to study this dynamic process, as it is often possible to observe distinct signals for both tautomers simultaneously, allowing for their structural assignment and quantification.[3][4]
Keto-Enol Tautomerism in this compound
The 1,3-dicarbonyl system of the title compound allows for the formation of a more conjugated and potentially stabilized enol tautomer through an intramolecular hydrogen bond. The equilibrium between the keto and enol forms is a fundamental characteristic of this molecule.
Caption: Keto-enol equilibrium of this compound.
Experimental Methodologies and Protocols
The acquisition of high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and correctly chosen acquisition parameters.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
-
Weighing the Sample: Accurately weigh the required amount of this compound.
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue. The choice of solvent can influence the keto-enol equilibrium.[1][3]
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[5] Vigorous shaking or vortexing may be required to ensure complete dissolution.[7]
-
-
Internal Standard:
-
Add an internal reference standard for accurate chemical shift calibration. Tetramethylsilane (TMS) is the universally recommended standard for organic solvents, with its ¹H and ¹³C signals defined as 0.00 ppm.[8][9] A small drop of TMS added to a stock bottle of deuterated solvent is an effective way to ensure consistent addition.[6]
-
-
Transfer and Filtration:
-
Finalizing the Sample:
Protocol 2: Spectrometer Setup and Data Acquisition
The following parameters are typical for modern high-field NMR spectrometers (e.g., 400-600 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sufficient signal-to-noise (S/N) ratio.[11]
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for magnetized protons to return to equilibrium between pulses.
-
Acquisition Time (AQ): 2-4 seconds. This determines the resolution of the spectrum.
-
Spectral Width (SW): A range of 12-16 ppm is standard for most organic molecules.[12]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets and enhance S/N via the Nuclear Overhauser Effect (NOE).[11]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required to compensate for the low sensitivity of the ¹³C nucleus.[11]
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration, although ¹³C spectra are not typically used for routine quantification.[11][13]
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A standard width of 200-250 ppm is used to cover the entire range of chemical shifts for organic compounds.[11][12]
Workflow for NMR Analysis
Caption: General workflow from sample preparation to structural elucidation.
Spectral Data Analysis and Interpretation
The analysis involves assigning each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule. The presence of both keto and enol tautomers will result in two sets of signals for the non-aromatic portion of the molecule. The relative integrals of distinct signals in the ¹H NMR spectrum can be used to calculate the keto:enol ratio.
¹H NMR Spectral Assignments
The following table summarizes the predicted ¹H NMR signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Keto: NH | 8.5 - 9.5 | Broad Singlet | 1H | Position can be solvent and concentration dependent. |
| Keto: Aromatic (H-2, H-6) | ~7.4 - 7.6 | Doublet | 2H | Protons ortho to the amide group. |
| Keto: Aromatic (H-3, H-5) | ~6.8 - 7.0 | Doublet | 2H | Protons ortho to the methoxy group. |
| Keto: Methylene (-CH₂-) | ~3.6 | Singlet | 2H | Active methylene protons. |
| Keto: Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | |
| Keto: Methyl (-CH₃) | ~2.3 | Singlet | 3H | Acetyl group protons. |
| Enol: Enolic OH | 12.0 - 15.0 | Very Broad Singlet | 1H | Signal is often very broad due to hydrogen bonding and exchange. May not be easily observed. |
| Enol: Vinylic (=CH-) | ~5.5 | Singlet | 1H | Characteristic signal for the enol tautomer. |
| Enol: Methyl (=C-CH₃) | ~2.1 | Singlet | 3H | Slightly upfield compared to the keto methyl group. |
Note: The aromatic and methoxy signals for the enol form will be very similar to the keto form and may overlap.
¹³C NMR Spectral Assignments
Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.
| Assignment | Predicted δ (ppm) | Notes |
| Keto: Ketone (C=O) | 200 - 205 | Most downfield signal. |
| Keto: Amide (C=O) | 165 - 170 | |
| Keto: Aromatic (C-1) | ~131 | Quaternary carbon attached to nitrogen. |
| Keto: Aromatic (C-4) | ~156 | Quaternary carbon attached to oxygen. |
| Keto: Aromatic (C-2, C-6) | ~122 | |
| Keto: Aromatic (C-3, C-5) | ~114 | |
| Keto: Methylene (-CH₂-) | ~50 | |
| Keto: Methoxy (-OCH₃) | ~55 | |
| Keto: Methyl (-CH₃) | ~30 | |
| Enol: Amide (C=O) | 165 - 170 | May overlap with the keto amide signal. |
| Enol: Enolic (=C-OH) | ~175 | |
| Enol: Vinylic (=CH-) | ~90 | Characteristic upfield signal for an sp² carbon in an enol. |
| Enol: Methyl (=C-CH₃) | ~21 |
Structural Assignment Diagram
Caption: Predicted NMR signal assignments for the keto tautomer.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and definitive tools for the structural characterization of this compound. The protocols and data presented in this application note provide a robust methodology for sample analysis. The ¹H NMR spectrum provides clear evidence for the assigned structure and allows for the straightforward calculation of the keto-enol tautomer ratio by integrating characteristic signals. The ¹³C NMR spectrum complements this data, confirming the carbon framework of the molecule and the presence of both tautomeric forms. Together, these one-dimensional NMR experiments provide a complete and authoritative structural profile of the target compound.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Martin, G. E., & Williams, A. J. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Wiley-VCH. (2007). Supporting Information.
- University of York, Department of Chemistry. (n.d.). Preparing an NMR sample.
- Scribd. (n.d.). NMR Spectroscopy Data Parameters.
- University of Wisconsin-Madison, Chemistry Department NMR Facility. (2020). Optimized Default 13C Parameters.
- University of Maryland Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition.
- Laurella, S., González Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate.
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- PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide.
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- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- JEOL. (n.d.). How to read NMR spectra from the basics.
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- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.
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Application Note: FT-IR Analysis of N-(4-Methoxyphenyl)-3-oxobutanamide Functional Groups
Abstract
This application note provides a comprehensive guide to the analysis of N-(4-Methoxyphenyl)-3-oxobutanamide using Fourier Transform Infrared (FT-IR) spectroscopy. It details the principles of FT-IR, outlines a robust protocol for sample preparation and spectral acquisition, and offers an in-depth interpretation of the resulting spectrum with a focus on identifying the key functional groups. This guide is intended to equip researchers with the necessary knowledge to effectively utilize FT-IR for the characterization and quality control of this and structurally related pharmaceutical compounds.
Introduction to FT-IR Spectroscopy and this compound
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1][3] The resulting spectrum is a unique molecular "fingerprint," providing valuable information about the functional groups present in a sample.[3] FT-IR is widely used in pharmaceutical research and quality control for material identification, purity assessment, and structural elucidation.[4][5]
This compound (also known as 4'-Methoxyacetoacetanilide) is a chemical compound with applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals.[6][7] Its molecular structure comprises several key functional groups: a secondary amide, a ketone, an aromatic ring, and an ether (methoxy group). A thorough understanding of its FT-IR spectrum is crucial for confirming its identity and purity.
Theoretical Background: Characteristic Vibrational Frequencies
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The expected absorption regions for these groups are well-established:
-
Amide Group (-CONH-): Secondary amides exhibit several characteristic absorption bands. The N-H stretching vibration typically appears as a single, sharp peak in the range of 3500-3300 cm⁻¹.[8] The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found between 1700-1630 cm⁻¹.[8] The amide II band, resulting from a combination of N-H bending and C-N stretching, is observed in the 1570-1515 cm⁻¹ region.[8]
-
Ketone Group (-C=O): The stretching vibration of a ketone carbonyl group gives rise to a strong and distinct absorption band. For saturated aliphatic ketones, this peak is typically observed around 1715 cm⁻¹.[9][10]
-
Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[11]
-
Ether Group (Ar-O-CH₃): Aromatic ethers, like the methoxy group in this molecule, exhibit a characteristic C-O-C asymmetric stretching vibration. This strong absorption is typically found in the 1300-1200 cm⁻¹ range.[12] The symmetric stretch is generally weaker and appears at a lower wavenumber.[12]
-
C-H Bonds: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) appears just below 3000 cm⁻¹.
Experimental Protocol
This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound.
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
This compound, solid powder.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Sample Preparation and Data Acquisition Workflow
The Attenuated Total Reflectance (ATR) technique is highly recommended for the analysis of solid powders due to its minimal sample preparation and ease of use.[5][13]
Caption: Workflow for FT-IR analysis using the ATR technique.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[14]
-
Spectral Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample powder, and clean the ATR crystal as described in step 2.
Data Analysis and Interpretation
The FT-IR spectrum of this compound should be analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Expected FT-IR Peak Assignments
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300 | Secondary Amide | N-H Stretch | Medium, Sharp |
| 3100-3000 | Aromatic | C-H Stretch | Medium |
| 3000-2850 | Aliphatic (CH₃, CH₂) | C-H Stretch | Medium |
| ~1715 | Ketone | C=O Stretch | Strong |
| ~1660 | Secondary Amide | C=O Stretch (Amide I) | Strong |
| 1600-1450 | Aromatic | C=C Stretch | Medium, Sharp |
| ~1540 | Secondary Amide | N-H Bend, C-N Stretch (Amide II) | Medium |
| ~1245 | Aryl Ether | Asymmetric C-O-C Stretch | Strong |
| 1180-1020 | Aryl Ether | Symmetric C-O-C Stretch | Medium |
Interpreting a Sample Spectrum
When examining the FT-IR spectrum of a sample purported to be this compound, the following features should be present:
-
N-H Stretch: A distinct peak around 3300 cm⁻¹ confirms the presence of the secondary amide N-H group.
-
Carbonyl Region: Two strong absorption bands should dominate the 1800-1600 cm⁻¹ region. The peak at the higher wavenumber (around 1715 cm⁻¹) corresponds to the ketone C=O stretch, while the peak at the lower wavenumber (around 1660 cm⁻¹) is the amide I band.[11] The presence of both is a strong indicator of the molecule's core structure.
-
Aromatic and Amide II Region: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will be indicative of the aromatic ring. The amide II band should also be visible in this region, typically around 1540 cm⁻¹.
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[11] A prominent, strong band around 1245 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl ether group is a key feature to look for.[12][15]
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable identification of this compound. By following the outlined protocol and understanding the characteristic vibrational frequencies of its functional groups, researchers can confidently verify the identity and assess the purity of this compound. The unique spectral fingerprint, particularly the distinct carbonyl absorptions and the strong aryl ether band, provides a robust method for its characterization in a research or quality control setting.
References
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- Grewal, M. K. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Bio-protocol.
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(4-Methoxyphenyl)-3-oxobutanamide
Abstract
This technical guide provides a detailed analysis of the fragmentation behavior of N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9), a compound of interest in chemical synthesis and drug development, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present the characteristic fragmentation patterns in both positive and negative ionization modes, supported by mechanistic interpretations. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. Detailed experimental protocols and data interpretation guidelines are provided to ensure reproducibility and accurate characterization of this and structurally related molecules.
Introduction
This compound, also known as 4'-Methoxyacetoacetanilide, is a β-keto amide that serves as a valuable intermediate in organic synthesis, particularly in the manufacturing of pigments and pharmaceuticals.[1] Its structure combines a methoxy-substituted aniline moiety with a reactive β-dicarbonyl system. Understanding the gas-phase ion chemistry of this molecule is paramount for its unambiguous identification in complex matrices, for quality control, and for metabolite identification studies.
Mass spectrometry, particularly when coupled with collision-induced dissociation (CID), is a powerful tool for structural elucidation.[2] The fragmentation pathways of a molecule are governed by its inherent chemical properties, including the sites of protonation or deprotonation and the relative strengths of its chemical bonds. This application note will detail the fragmentation patterns of the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ of this compound, providing a foundational guide for its analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₁₁H₁₃NO₃[4]
-
Monoisotopic Mass: 207.08954 Da[5]
-
Synonyms: 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide[3]
Predicted Fragmentation Pathways and Mechanistic Insights
Electrospray ionization (ESI) is a soft ionization technique that typically produces intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which can then be subjected to fragmentation.[6]
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation is expected to occur at one of the lone pair-bearing heteroatoms: the amide oxygen, the ketone oxygen, or the amide nitrogen. Computational studies on similar amides suggest that protonation can occur on the amide nitrogen, facilitating the cleavage of the N-CO bond.[7] The fragmentation of the [M+H]⁺ ion of this compound (precursor ion m/z 208.0968) is dominated by cleavages around the amide and keto functional groups.
The primary fragmentation pathways observed are:
-
Formation of the Acetoacetyl Cation (m/z 85.0284): Cleavage of the amide C-N bond results in the formation of a stable acylium ion and the neutral loss of 4-methoxyaniline. This is a common fragmentation pathway for N-aryl amides.[8]
-
Formation of the Acetyl Cation (m/z 43.0178): Alpha-cleavage adjacent to the ketone carbonyl group leads to the formation of the highly stable acetyl cation, which is observed as the base peak in the spectrum.[9][10] This indicates that this fragmentation channel is the most favorable.
-
Formation of the 4-Methoxyphenylaminoketene Cation (m/z 164.0706): Loss of ketene (CH₂=C=O, 42 Da) from the acetoacetyl moiety.
-
Formation of the 4-Methoxyanilinium Ion (m/z 124.0706): Cleavage of the amide bond with charge retention on the aniline fragment.
-
Formation of the 4-Methoxyphenyl Cation (m/z 108.0597): Subsequent loss of ammonia (NH₂) from the 4-methoxyanilinium ion.
The fragmentation cascade for the protonated molecule is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of [M+H]⁺ ion.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, deprotonation occurs at the most acidic proton, which is located on the amide nitrogen or the α-carbon between the two carbonyl groups, forming an enolate. The fragmentation of the resulting [M-H]⁻ anion (precursor ion m/z 206.0823) proceeds via distinct pathways.
Key fragmentations include:
-
Loss of Ketene (m/z 164.0714): A retro-Diels-Alder-type reaction or rearrangement can lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da).
-
Formation of the 4-Methoxyanilide Anion (m/z 122.0608): Cleavage of the amide C-C bond alpha to the carbonyl group.
-
Formation of the Acetoacetyl Anion (m/z 83.0139): Cleavage of the C-N amide bond with charge retention on the acetoacetyl fragment. This is a prominent peak in the spectrum found on MassBank.[11]
-
Loss of a Methyl Radical (m/z 191.0612): A radical loss from the methoxy group can occur, which is less common in ESI but can be observed, especially at higher collision energies.[12]
The proposed fragmentation for the deprotonated molecule is shown below.
Caption: Proposed fragmentation pathway of [M-H]⁻ ion.
Summary of Key Fragments
The table below summarizes the major theoretical and observed fragment ions for this compound in both positive and negative ESI-MS/MS modes. Observed m/z values are based on public spectral databases.[10][11]
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Formula | Proposed Neutral Loss |
| Positive | 208.0968 ([M+H]⁺) | 164.0706 | [C₉H₁₀NO₂]⁺ | Ketene (C₂H₂O) |
| 124.0706 | [C₇H₁₀NO]⁺ | Diketene (C₄H₄O₂) | ||
| 108.0597 | [C₇H₈O]⁺ | C₄H₆NO₂ | ||
| 85.0284 | [C₄H₅O₂]⁺ | 4-methoxyaniline (C₇H₉NO) | ||
| 43.0178 | [C₂H₃O]⁺ | C₉H₁₁NO₂ | ||
| Negative | 206.0823 ([M-H]⁻) | 191.0612 | [C₁₀H₉NO₃]⁻ | Methyl Radical (•CH₃) |
| 164.0714 | [C₉H₁₀NO₂]⁻ | Ketene (C₂H₂O) | ||
| 122.0608 | [C₇H₈NO]⁻ | C₄H₄O₂ | ||
| 83.0139 | [C₄H₃O₂]⁻ | C₇H₉N |
Experimental Protocol
This section provides a general protocol for acquiring MS/MS data for this compound. Parameters may require optimization based on the specific mass spectrometer used.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.[1]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: ESI-capable tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).[13]
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to acquire a comprehensive fragmentation pattern.
Data Acquisition
-
Perform a full scan MS experiment to identify the precursor ion ([M+H]⁺ at m/z 208.1 or [M-H]⁻ at m/z 206.1).
-
Set up a product ion scan (MS/MS) experiment targeting the observed precursor ion m/z.
-
Acquire data across a mass range of m/z 40-220 to capture all significant fragment ions.
Experimental Workflow Diagram
Caption: General workflow for MS/MS analysis.
Conclusion
The fragmentation pattern of this compound is characterized by predictable cleavages related to its β-keto amide structure. In positive ion mode, the dominant fragmentation pathways involve cleavage of the amide bond and alpha-cleavage to the ketone, yielding characteristic ions at m/z 85 and the base peak at m/z 43. In negative ion mode, fragmentation is driven by deprotonation and results in key fragments from the loss of ketene and cleavage of the amide bond. The protocols and mechanistic insights provided herein serve as a robust reference for the confident identification and structural confirmation of this compound in various research and development settings.
References
- PubChemLite. This compound (C11H13NO3).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 21576, 4'-Methoxyacetoacetanilide". PubChem.
- Chemistry Steps. Alpha (α) Cleavage.
- Lage, M. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23143-23153.
- Chemistry LibreTexts. Alpha Cleavage. (2022).
- University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS.
- Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
- AmyD. Mass Spectrometry: Fragmentation.
- Wikipedia. Fragmentation (mass spectrometry).
- Van der Heijden, R., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 27(10), 1622-1635.
- Lee, T. W. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 6(11), 19-23.
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- ResearchGate. Summary of the main fragment ions observed in positive-mode APCI/MS n....
- MassBank. This compound; LC-ESI-QFT; MS2; CE: 60; R=17500; [M-H]-. (2020).
- MassBank. This compound; ESI-QTOF; MS2; CE: 40; [M+H]+. (2023).
- MacSphere. ANALYSIS OF SMALL BIOMOLECULES BY ESI- AND MALDI- MASS SPECTROMETRY.
- Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1381-1385.
- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Jacquin, E., et al. (2007). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 42(4), 486-497.
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- Global Substance Registration System. N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE.
- Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- PubChemLite. This compound (C11H13NO3).
- National Center for Biotechnology Information. N-(4-Ethoxyphenyl)-3-oxobutanamide. (2024).
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- MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
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- MassBank. N-(2-Methylphenyl)-3-oxobutanamide; ESI-QTOF; MS2; CE: 10; [M-H]-. (2023).
- MassBank. N-(2-Methylphenyl)-3-oxobutanamide; ESI-QTOF; MS2; CE: 20; [M-H]-. (2023).
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Application Notes & Protocols: Synthesis of Azo Dyes Utilizing N-(4-Methoxyphenyl)-3-oxobutanamide as a Coupling Component
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes using N-(4-Methoxyphenyl)-3-oxobutanamide as a key coupling component. It delves into the underlying chemical principles, provides detailed, field-proven protocols, and outlines methods for the characterization of the resulting dye molecules. The protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Introduction: The Role of Acetoacetanilides in Azo Dye Chemistry
Azo compounds, characterized by the presence of a diazene functional group (-N=N-), form one of the largest and most versatile classes of synthetic colorants.[1][2] Their widespread application in industries ranging from textiles and printing to biomedical imaging and pharmaceuticals stems from their intense color, relative ease of synthesis, and the tunability of their chemical structures.[3][4][5]
The synthesis of most azo dyes is achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][6] this compound, an acetoacetanilide derivative, serves as an excellent coupling component. Its chemical structure features an active methylene group (-CH2-) situated between two carbonyl groups, which provides a highly reactive site for electrophilic attack by the diazonium ion. This reactivity is the cornerstone of its utility in forming vibrant and stable azo dyes.
The Core Reaction: Mechanism of Azo Coupling
The synthesis is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The process can be dissected into two fundamental stages.
Stage 1: Diazotization
A primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
Causality: This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose, potentially explosively if isolated in a dry state.[6][7][8] The cold temperature ensures the diazonium ion remains in solution for the subsequent coupling step.
Stage 2: Azo Coupling
The generated diazonium salt is then introduced to the coupling component, this compound. The diazonium ion electrophilically attacks the electron-rich carbon of the active methylene group.
Causality: The reaction is typically carried out in a mildly acidic or neutral solution.[9] For acetoacetanilide derivatives, dissolving the compound in a basic solution (like NaOH) helps to deprotonate the active methylene group, forming a highly reactive enolate ion. The subsequent coupling is then performed by carefully adding the acidic diazonium salt solution, often with a buffer like sodium acetate to maintain an optimal pH for the reaction to proceed efficiently.[10]
Caption: Step-by-step experimental workflow for azo dye synthesis.
Characterization of Synthesized Dyes
The identity, structure, and purity of the synthesized azo dye must be confirmed through analytical techniques.
-
Thin Layer Chromatography (TLC): Used to assess the purity of the final product. A single spot indicates a likely pure compound. [1]* Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
UV-Visible Spectroscopy: Determines the maximum absorbance wavelength (λmax) of the dye, which is directly related to its color. [11]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for N=N stretching (azo group), C=O stretching (amide and ketone), and N-H stretching (amide). [11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the successful coupling and the final arrangement of atoms. [6][13]* Mass Spectrometry (MS): Determines the molecular weight of the dye, confirming its molecular formula. [11]
Quantitative Data Summary
The following table provides an example of expected data from a synthesis experiment. The specific values will vary based on the aromatic amine used.
| Parameter | Description |
| Starting Amine | Aniline |
| Coupling Component | This compound |
| Reaction Temperature | 0–5 °C |
| Expected Yield | 75–90% |
| Appearance | Brightly Colored Crystalline Solid (e.g., Yellow, Orange, or Red) |
| λmax (in Ethanol) | Typically in the 400–500 nm range |
| Key FT-IR Peaks (cm⁻¹) | ~3300 (N-H), ~1670 (C=O, amide), ~1600 (C=C, aromatic), ~1450 (N=N) |
Critical Safety Considerations
-
Explosion Hazard: Solid diazonium salts are highly unstable and can be explosive. NEVER isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately after preparation. [8]* Toxicity: Many aromatic amines are toxic and/or carcinogenic. Handle them with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Applications and Future Directions
Azo dyes synthesized from this compound and its derivatives are primarily used as disperse dyes for synthetic fibers like polyester. [7][10]Beyond textiles, there is growing interest in the biomedical applications of novel azo compounds. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents. [3][4][5]The unique photophysical properties of azo dyes also make them candidates for applications in optical data storage and as chemical sensors.
References
- The Synthesis of Azo Dyes. (n.d.).
- Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. [Link]
- Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed, 21(9), 1071-1084. [Link]
- Al-Juboori, A. M., & Al-Timimi, I. H. K. (2020). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 31(4), 68-76. [Link]
- Hanadi, A. H., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Drug Delivery Technology, 8(4). [Link]
- Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Semantic Scholar. [Link]
- Al-Adilee, K. J., & Saleh, H. K. (2017). Synthesis, Characterization and Analytical Study of New Azo Dye.
- Ali, Y., Hamid, S. A., & Rashid, U. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558. [Link]
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Research and Analytical Reviews. [Link]
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- Hanadi, A. H., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Semantic Scholar. [Link]
- Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053. [Link]
- Abed, A. A., et al. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 5(2), 164-182. [Link]
- Wang, K., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Molecules, 27(15), 4819. [Link]
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- Synthetic route for the preparation of azo dyes N1–N4. (n.d.).
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Application Notes & Protocols: The Role of N-(4-Methoxyphenyl)-3-oxobutanamide in High-Performance Pigment Synthesis
Introduction and Significance
N-(4-Methoxyphenyl)-3-oxobutanamide, also known as Acetoacet-p-anisidide or 4'-Methoxyacetoacetanilide, is a highly specialized organic intermediate pivotal to the colorant industry.[1][2] With the CAS number 5437-98-9, this compound serves as a cornerstone "coupling component" in the synthesis of a range of high-performance organic pigments, particularly within the Arylide (or Hansa) yellow class.[1][3] These pigments are valued for their brilliant yellow hues, good durability, and favorable safety profile, positioning them as effective alternatives to historical heavy-metal-based colorants like cadmium yellow.[1][4]
The utility of this compound stems from its distinct molecular architecture, specifically the β-keto amide group (-CO-CH₂-CO-NH-).[1] This functional group contains an "active methylene" (-CH₂-) bridge, which is the reactive site for the synthesis of azo pigments via a diazo coupling reaction. The methoxy (-OCH₃) substituent on the phenyl ring further modulates the electronic properties of the molecule, influencing the final shade, tinctorial strength, and fastness properties of the resulting pigment.[1] This guide provides an in-depth exploration of the scientific principles, application protocols, and critical parameters for leveraging this intermediate in the production of advanced organic pigments.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide | [1][5] |
| CAS Number | 5437-98-9 | [2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][5] |
| Molecular Weight | 207.23 g/mol | [2][5] |
| Appearance | White to pale yellow crystalline powder | [2][6] |
| Melting Point | 115-118 °C | [2] |
Core Scientific Principles: The Azo Coupling Reaction
The synthesis of Arylide pigments using this compound is a classic example of an Azo Coupling reaction. This process transforms two non-colored organic precursors—a diazonium salt and a coupling component—into a brightly colored azo compound (-N=N-), which forms the chromophore of the pigment. The reaction is executed in two fundamental stages.
Stage 1: Diazotization An aromatic primary amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Stage 2: Azo Coupling The electrophilic diazonium salt is then introduced to the coupling component, this compound. The active methylene group in the β-keto amide structure of the coupling component acts as a potent nucleophile that attacks the terminal nitrogen of the diazonium salt. This electrophilic substitution reaction forms the stable azo bridge, creating the final pigment molecule. The reactivity of the coupling component is enhanced under slightly alkaline conditions, which facilitates the deprotonation of the active methylene carbon, increasing its nucleophilicity.
Caption: Step-by-step workflow for Arylide Yellow synthesis.
Protocol 1: Diazotization of 2-Methoxy-4-nitroaniline
Materials:
-
2-Methoxy-4-nitroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Deionized (DI) Water
-
Ice
Procedure:
-
In a 500 mL beaker, add 16.8 g (0.1 mol) of 2-methoxy-4-nitroaniline to 150 mL of DI water.
-
While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid. Stir until a fine, uniform slurry of the amine hydrochloride is formed.
-
Prepare an ice bath and cool the slurry to 0–5 °C. It is essential to maintain this temperature range throughout the diazotization.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of DI water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride slurry over 30-45 minutes. Use a calibrated pipette or dropping funnel for controlled addition.
-
Causality: Slow addition prevents localized overheating and dangerous decomposition of nitrous acid.
-
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Self-Validation: Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). This indicates that all the primary amine has reacted. If the test is negative, add a small amount of additional nitrite solution. Destroy any significant excess of nitrous acid with a small amount of sulfamic acid before proceeding. The resulting mixture is the diazonium salt slurry.
Protocol 2: Coupling, Finishing, and Isolation
Materials:
-
This compound (20.7 g, 0.1 mol)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Diazonium salt slurry (from Protocol 1)
Procedure:
-
Preparation of Coupling Solution: In a 1 L reaction vessel, dissolve 20.7 g (0.1 mol) of this compound in 200 mL of DI water containing 8.0 g (0.2 mol) of sodium hydroxide. Stir until a clear solution is obtained.
-
Causality: The alkaline medium deprotonates the active methylene group, converting the coupler into its more reactive anionic (enolate) form, which is necessary for the coupling reaction.
-
-
Cool the coupling solution to 10-15 °C.
-
The Coupling Reaction: With efficient stirring, slowly add the cold diazonium salt slurry (from Protocol 1) to the coupling solution over approximately 60-90 minutes.
-
Critical Parameter: Maintain the pH of the reaction mixture between 4.5 and 5.5. [7]Use acetic acid to lower the pH or a dilute NaOH solution to raise it as needed. This pH range is optimal for the electrophilic substitution to occur on the carbon atom of the active methylene group.
-
-
Once the addition is complete, stir the resulting thick, yellow pigment slurry for an additional 2 hours at room temperature.
-
Self-Validation: Test for the absence of diazonium salt by spotting a drop of the reaction mixture onto a filter paper and adding a drop of a coupling agent solution (e.g., alkaline H-acid solution). The absence of a color change (e.g., red or purple) indicates the reaction is complete.
-
Finishing (Crystal Growth): Heat the pigment slurry to 90–95 °C and hold at this temperature for 60 minutes. [8] * Causality: This thermal treatment, often called "finishing" or "ripening," promotes the growth of more stable, uniform pigment crystals. This step is crucial for developing the final color strength, opacity, and solvent resistance of the pigment.
-
Isolation: Allow the slurry to cool to approximately 60-70 °C. Filter the pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with DI water until the filtrate is neutral (pH 7) and free of soluble salts (test with silver nitrate for absence of chloride ions).
-
Dry the pigment in an oven at 80 °C to a constant weight. The final product is a bright, strong yellow powder.
Expected Pigment Properties & Applications
The resulting Arylide Yellow pigment, derived from this compound, is expected to exhibit properties characteristic of high-performance monoazo pigments.
| Property | Expected Value / Characteristic |
| Color Index Name | C.I. Pigment Yellow (e.g., variant of PY 74) [9] |
| Chemical Family | Monoazo / Acetoacetarylide [1][3] |
| Hue | Bright, slightly reddish to greenish-yellow |
| Lightfastness (ASTM) | Good to Very Good (Class II) [10] |
| Hiding Power | Semi-transparent to semi-opaque |
| Heat Stability | Moderate (typically up to ~150 °C) [3] |
| Primary Applications | Printing Inks (offset, water-based), Paints (air-drying, water-based), Plastics, Coatings. [1][11] |
References
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- Arylide Yellow Pigment. (Source: Langridge Artist Colours) [URL: https://langridgecolours.com/product/arylide-yellow-pigment/]
- Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. (Source: Australian Industrial Chemicals Introduction Scheme) [URL: https://www.industrialchemicals.gov.au/sites/default/files/Butanamide%2C%202-%5B%282-methoxy-4-nitrophenyl%29azo%5D-N-%282-methoxyphenyl%29-3-oxo-.pdf]
- Method of coupling. (Source: Google Patents) [URL: https://patents.google.
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- 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. (Source: ECHA) [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15316/4/1]
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8323602/]
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Introduction: The Strategic Value of N-(4-Methoxyphenyl)-3-oxobutanamide in Heterocyclic Chemistry
An Application Guide to N-(4-Methoxyphenyl)-3-oxobutanamide: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Compounds
This compound, an N-aryl-β-ketoamide, is a highly valuable and versatile precursor in the field of synthetic organic and medicinal chemistry. Its strategic importance stems from its unique molecular architecture, which incorporates multiple reactive sites within a single, readily accessible molecule. The compound features an active methylene group flanked by two carbonyl groups (one acetyl and one amidic), making it a potent 1,3-dicarbonyl synthon.[1] This arrangement provides the necessary functionality for a variety of cyclocondensation reactions, enabling the efficient, one-pot synthesis of diverse and complex heterocyclic scaffolds.
Heterocyclic compounds form the bedrock of modern pharmacology, with a vast number of approved drugs containing nitrogen, sulfur, or oxygen-based ring systems. The ability to rapidly construct libraries of these compounds is therefore a cornerstone of drug discovery. This compound serves as an ideal starting point for generating key heterocyclic families, including pyridines, pyrimidines, thiophenes, and pyrazoles, many of which exhibit significant biological activities.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for utilizing this compound as a precursor in several cornerstone multi-component reactions (MCRs). The focus is not only on the procedural steps but also on the underlying mechanistic principles and the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Physicochemical Properties and Safe Handling
Before commencing any synthetic protocol, a thorough understanding of the precursor's properties and safety requirements is essential.
Properties Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to beige solid/crystalline powder[3] |
| Melting Point | 184 - 188 °C[3] |
| Synonyms | Acetoacet-p-anisidide, N-(4-methoxyphenyl)acetoacetamide |
Safety and Handling Protocols
This compound and related compounds are considered hazardous substances and must be handled with appropriate care in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields (or goggles), and a lab coat to prevent skin and eye contact.[3][5]
-
Respiratory Protection: Avoid generating dust. If dust formation is unavoidable, use a NIOSH-approved respirator.
-
Skin Contact: The compound can cause skin irritation.[6] In case of contact, wash the affected area immediately and thoroughly with soap and water.[5]
-
Eye Contact: The compound can cause serious eye irritation.[6] If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[5]
-
Ingestion: May be harmful if swallowed.[4] Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Application 1: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of compounds with a wide range of pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[7] The reaction's efficiency and atom economy make it a cornerstone of green chemistry.[8]
Causality and Mechanistic Insight
The reaction proceeds via an acid-catalyzed cyclocondensation. The key to this synthesis is the role of this compound as the 1,3-dicarbonyl component. The proposed mechanism involves three primary stages:
-
Imine Formation: The aromatic aldehyde reacts with urea (or thiourea) under acidic conditions to form an N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the this compound attacks the iminium ion. This is the rate-determining step and establishes the core structure.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto a carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.
This one-pot convergence of three components avoids the need to isolate intermediates, making it a highly efficient process for generating molecular diversity.[9]
Caption: General workflow for the Biginelli synthesis of DHPMs.
Protocol: Synthesis of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivative
This protocol is adapted from general Biginelli procedures.[8][10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically 3-5 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone derivative.
-
Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Application 2: Synthesis of Dihydropyridines (DHPs) via the Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing 1,4-dihydropyridine derivatives.[11] These scaffolds are of immense pharmaceutical importance, famously represented by drugs like Nifedipine and Amlodipine, which act as L-type calcium channel blockers.[12]
Causality and Mechanistic Insight
This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent of this compound and one of another β-ketoester like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[12][13]
-
Knoevenagel Condensation: The aldehyde condenses with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.
-
Michael Addition: The enamine intermediate acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound via a Michael addition.
-
Cyclization and Dehydration: The final steps involve intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.
The use of two different β-ketoesters can lead to asymmetrically substituted DHPs, increasing the molecular diversity achievable with this method.[14]
Caption: General workflow for the Hantzsch 1,4-DHP synthesis.
Protocol: Synthesis of an Asymmetrical 1,4-Dihydropyridine Derivative
This protocol is based on established Hantzsch methodologies.[12][15]
-
Reaction Setup: To a 100 mL round-bottom flask, add an aromatic aldehyde (5 mmol), this compound (5 mmol), ethyl acetoacetate (5 mmol), and ammonium acetate (7.5 mmol).
-
Solvent Addition: Add 25 mL of isopropanol (i-PrOH) or ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux with stirring for 18-24 hours. Monitor the reaction's progress via TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 1,4-dihydropyridine.
-
Characterization: Analyze the final product by ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry to confirm its structure.
Application 3: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multi-component synthesis that provides a direct and versatile route to polysubstituted 2-aminothiophenes.[16][17] This scaffold is a privileged structure in medicinal chemistry, found in numerous anti-inflammatory, anti-microbial, and kinase inhibitor drugs.[18]
Causality and Mechanistic Insight
The reaction involves the condensation of a carbonyl compound (this compound), an α-cyanoester (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[16][19]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene of the this compound and the α-cyanoester to produce a stable α,β-unsaturated intermediate.[16]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex, but it is postulated to form a thiirane intermediate.
-
Cyclization and Tautomerization: Intramolecular cyclization, involving attack of the sulfur on the cyano group, followed by tautomerization, yields the final 2-aminothiophene product.[16]
The mild reaction conditions and the ready availability of the starting materials make the Gewald reaction a highly practical method for generating libraries of thiophene derivatives.[19][20]
Caption: Key mechanistic stages of the Gewald aminothiophene synthesis.
Protocol: Synthesis of a Substituted 2-Aminothiophene
This protocol is a representative example of the Gewald synthesis.
-
Reaction Setup: In a three-necked flask fitted with a condenser and a dropping funnel, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 40 mL of ethanol.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or piperidine (approx. 1 mL), and stir the mixture at room temperature for 15 minutes.
-
Sulfur Addition: Add finely powdered elemental sulfur (10 mmol) to the mixture in one portion.
-
Heating: Gently heat the reaction mixture to 40-50°C with continuous stirring for 2-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide (perform in a fume hood).
-
Workup: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Application 4: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent feature in many pharmaceuticals, including the well-known anti-inflammatory drug Celecoxib. The synthesis of pyrazoles from 1,3-dicarbonyl compounds like this compound is a fundamental and highly effective transformation.[21]
Causality and Mechanistic Insight
The core of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[22]
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the this compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.
The choice of hydrazine (substituted or unsubstituted) allows for direct control over the substituent at the N-1 position of the pyrazole ring, making this a versatile method for creating diverse pyrazole libraries.[23][24]
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole from the precursor and a hydrazine.[23][25]
-
Reaction Setup: Dissolve this compound (10 mmol) in 30 mL of glacial acetic acid or ethanol in a 100 mL round-bottom flask.
-
Hydrazine Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine, 10 mmol) dropwise to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.
-
Isolation: Stir the aqueous mixture until a solid precipitate forms. Collect the crude product by vacuum filtration and wash with water.
-
Purification: Dry the crude solid and purify by recrystallization from ethanol to yield the final pyrazole product.
-
Characterization: Confirm the structure of the synthesized pyrazole using standard spectroscopic methods (NMR, IR, MS).
Conclusion
This compound is an exemplary precursor for modern heterocyclic synthesis. Its inherent reactivity, commercial availability, and ability to participate in robust and high-yield multi-component reactions like the Biginelli, Hantzsch, and Gewald syntheses make it an invaluable tool for chemists. The protocols and mechanistic insights provided in this guide are designed to empower researchers to efficiently construct diverse libraries of medicinally relevant heterocyclic compounds, accelerating the process of drug discovery and development.
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). [Source Not Available].
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA.
- Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. ResearchGate.
- Gewald reaction. Wikipedia.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Gewald Reaction. Organic Chemistry Portal.
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N-(4-Methoxyphenyl)-3-oxobutanamide: A Versatile Scaffold in Modern Medicinal Chemistry
An Application Guide for Researchers
As a Senior Application Scientist, it is my experience that the value of a chemical entity is often not in its immediate biological effect, but in its potential as a foundational building block. N-(4-Methoxyphenyl)-3-oxobutanamide, also known as 4'-Methoxyacetoacetanilide, is a prime example of such a molecule.[1][2] While not a therapeutic agent in itself, its rich chemical functionality, particularly the β-ketoamide moiety, presents a versatile platform for the synthesis of diverse and complex molecular architectures.[1]
This guide provides an in-depth exploration of this compound, moving from its fundamental physicochemical properties and synthesis to its application as a strategic starting point in drug design. We will detail field-proven protocols for its synthesis and characterization and propose workflows for evaluating the biological potential of its derivatives.
Core Molecular Characteristics
Understanding the inherent properties of a scaffold is the first step in leveraging its synthetic potential. This compound is a white to off-white crystalline powder.[1] Its structure is defined by a central β-ketoamide group, which dictates much of its chemical reactivity and potential for biological interactions.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for planning synthetic modifications, purification strategies, and formulation for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5437-98-9 | [1][3] |
| Melting Point | 115-118 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [2][4] |
| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N | [2][4] |
Structural Insight: The Keto-Enol Tautomerism
A key feature of the β-ketoamide core is its existence in a tautomeric equilibrium between the keto and enol forms.[1] This involves the migration of a proton and a shift of electrons. While the keto form is often predominant, particularly in the solid state, the enol form can be stabilized by factors like intramolecular hydrogen bonding and plays a significant role in the molecule's reactivity.[1] Crystallographic studies of closely related analogs confirm that the keto tautomer is the form typically observed in crystals.[1][5]
Caption: Keto-enol tautomerism in this compound.
Synthesis and Characterization Protocols
Reproducible synthesis and rigorous characterization are the bedrock of chemical and medicinal research. The following protocols are based on established condensation reactions.[6]
Protocol 2.1: Synthesis of this compound
The most direct route is the acylation of 4-methoxyaniline (p-anisidine) with a reactive β-keto ester, such as ethyl acetoacetate.
Workflow Overview:
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like toluene or xylene.
-
Rationale: Using a slight excess of the keto-ester ensures the complete consumption of the aniline. The solvent facilitates heat transfer and allows the reaction to proceed at a suitable temperature.
-
-
Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The heat provides the necessary activation energy for the condensation reaction, which forms the amide bond and eliminates ethanol as a byproduct.
-
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath. The product will typically precipitate out of the solvent.
-
Rationale: The product's solubility is significantly lower in the cold solvent, leading to its crystallization and separation from the reaction mixture.
-
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol or hexane to remove residual starting materials and solvent.
-
Rationale: Washing with a cold, non-dissolving solvent removes soluble impurities without significant loss of the desired product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Rationale: Recrystallization is a powerful purification technique that relies on the difference in solubility between the product and impurities at different temperatures, yielding a highly pure crystalline product.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2.2: Structural Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable.
| Technique | Expected Results |
| Melting Point | A sharp melting point within the expected range (115-118 °C) indicates high purity.[1] |
| ¹H NMR | Aromatic protons (methoxyphenyl group) will appear as doublets in the downfield region (~6.8-7.5 ppm). Methylene (-CH₂-) and methyl (-CH₃) protons of the butanamide chain will resonate further upfield.[1] |
| ¹³C NMR | Expect distinct signals for the carbonyl carbons (keto and amide), aromatic carbons (including the methoxy-substituted carbon), and the aliphatic carbons of the butanamide chain.[1] |
| Mass Spec. | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ at m/z 208.09) should be observed. |
Application in Medicinal Chemistry & Drug Design
The true potential of this compound lies in its role as a scaffold. The β-ketoamide and the methoxyphenyl ring are handles that can be strategically modified to generate libraries of new chemical entities with diverse pharmacological profiles.
Scaffold for Derivative Synthesis
The core structure is a launchpad for creating analogs. The reactive methylene group between the two carbonyls can be readily functionalized, and the phenyl ring can be further substituted to explore structure-activity relationships (SAR).
Caption: Scaffold-based drug discovery workflow.
Case Study: A Precursor to Anthelmintic Agents
A compelling example of this scaffold's utility comes from a study on simplified albendazole derivatives. Researchers synthesized N-(4-methoxyphenyl)pentanamide , a structurally related amide, which displayed significant anthelmintic properties against the nematode Toxocara canis.[7] This compound demonstrated activity comparable to the parent drug, albendazole, but with a profile of lower cytotoxicity to human and animal cell lines.[7] In silico analysis further supported its excellent drug-likeness profile.[7] This research validates the N-(4-methoxyphenyl)amide fragment as a pharmacologically relevant core for developing new anti-parasitic agents.[7]
Exploratory Avenues
Based on the activities of related chemical classes, derivatives of this compound could be investigated for a range of biological targets:
-
Antiplatelet Agents: Substituted benzamides have been designed and synthesized as potential antiplatelet agents.[8]
-
P-Glycoprotein (P-gp) Inhibitors: The tetrahydroisoquinoline (THIQ) scaffold, often linked via amide bonds, is a vital core for anticancer drug design, including the development of agents that can reverse multidrug resistance by inhibiting P-gp.[9]
-
Enzyme Inhibition: The β-dicarbonyl motif is a known chelator and can interact with metalloenzymes. It is also present in compounds targeting enzymes like DprE1, which is crucial for mycobacterial cell wall synthesis.[1]
Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a cascade of biological assays is required to identify promising candidates. The following are standard, foundational protocols.
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
This is a critical first-pass assay to determine the general toxicity of a compound against a cell line (e.g., HEK293 for human cells) and establish a safe concentration range for subsequent functional assays.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Rationale: During this incubation, only metabolically active cells will convert the MTT into formazan.
-
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 4.2: In Vitro Anthelmintic Larval Viability Assay
Based on the promising results from albendazole analogs, this protocol can be adapted to screen new derivatives for anti-parasitic activity.[7]
Principle: The assay measures the motility and viability of infective larvae of a model nematode (e.g., Toxocara canis or Haemonchus contortus) after exposure to the test compound.
Step-by-Step Methodology:
-
Larvae Preparation: Obtain and prepare infective third-stage larvae (L3) of the chosen nematode according to established parasitology protocols.
-
Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae per well in a suitable buffer (e.g., PBS or RPMI medium).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., albendazole) and a negative (vehicle) control.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 24-72 hours.
-
Viability Assessment: Assess larval viability under an inverted microscope. Larvae are considered dead or non-viable if they are motionless or have a straight, non-refractile appearance, even after gentle prodding or thermal stimulus.
-
Data Analysis: Calculate the percentage of larval mortality for each compound concentration. Determine the LC₅₀ (the concentration that kills 50% of the larvae).
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The Versatile Ligand: A Guide to N-(4-Methoxyphenyl)-3-oxobutanamide in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N-(4-Methoxyphenyl)-3-oxobutanamide
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of organic molecules utilized as ligands, β-ketoamides, and specifically N-aryl acetoacetamides, have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes. This technical guide focuses on a particularly promising member of this class: this compound.
This compound, a derivative of acetoacetanilide, features a β-ketoamide moiety that can exist in keto-enol tautomeric forms, providing a bidentate O,O- or O,N-coordination site for metal ions. The presence of the electron-donating methoxy group on the phenyl ring can further modulate the electronic properties of the ligand and, consequently, the reactivity and stability of its metal complexes. This guide will provide detailed protocols for the synthesis of this compound and its metal complexes, an in-depth analysis of their characterization, and a discussion of their potential applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the ligand is fundamental to its successful application in metal complex synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide | |
| CAS Number | 5437-98-9 | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents like ethanol and acetone. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be effectively achieved through the condensation of p-anisidine with ethyl acetoacetate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of p-anisidine attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-aryl-3-oxobutanamides[1].
Materials:
-
p-Anisidine
-
Ethyl acetoacetate
-
Toluene (or xylene)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in toluene.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0-1.2 equivalents). A catalytic amount of DMAP (e.g., 0.1 equivalents) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 20-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].
-
Work-up: After completion of the reaction (indicated by the consumption of the starting materials), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product[1].
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol, to afford the pure this compound[1].
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The use of a high-boiling solvent like toluene or xylene allows the reaction to be carried out at a higher temperature, which is necessary to drive the equilibrium towards the product by removing the ethanol byproduct through distillation.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a base like DMAP can accelerate the rate of reaction.
-
Purification: Column chromatography is a reliable method for purifying the product from any unreacted starting materials and byproducts. Recrystallization is an alternative purification method if the crude product is sufficiently pure.
Synthesis of Metal Complexes: A General Protocol
This compound can act as a versatile ligand to form stable complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination mode of the ligand (keto or enol form) can often be influenced by the reaction conditions, such as the pH of the medium. In a neutral or acidic medium, the ligand typically coordinates in its keto form, while in a basic medium, deprotonation of the active methylene group can lead to coordination in the enolate form.
Caption: General workflow for the synthesis of metal complexes with this compound.
Protocol: Synthesis of a Copper(II) Complex
This protocol is a general method that can be adapted for various metal ions and is based on procedures for similar ligands.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in warm methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the copper(II) salt (1.0 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color is typically observed, indicating complex formation.
-
pH Adjustment (Optional): If coordination in the enolate form is desired, a base such as triethylamine (2.0 equivalents) can be added dropwise to the reaction mixture.
-
Reaction Time: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours. The formation of a precipitate may occur.
-
Isolation: If a precipitate has formed, cool the mixture and collect the solid complex by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: Wash the collected complex with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.
Self-Validation: The purity and identity of the synthesized complex should be confirmed by elemental analysis, melting point determination, and spectroscopic techniques as described in the following section. The molar conductance of the complex in a suitable solvent can be measured to determine if it is an electrolyte or non-electrolyte.
Characterization of the Ligand and its Metal Complexes
A comprehensive characterization of the synthesized ligand and its metal complexes is essential to confirm their structure, purity, and coordination behavior.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand.
-
Ligand: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching vibration (around 3300-3100 cm⁻¹), C=O stretching of the amide and ketone groups (around 1700-1640 cm⁻¹), and C-N stretching.
-
Complexes: Upon complexation, significant shifts in the absorption bands of the coordinating groups are expected.
-
If coordination occurs through the carbonyl oxygens (keto form), a lowering of the C=O stretching frequency is anticipated due to the donation of electron density to the metal ion.
-
If coordination involves the enolate form, the C=O stretching band will be shifted to a lower frequency, and a new band corresponding to the C=C stretching of the enol form may appear.
-
The N-H stretching frequency may also shift upon coordination, particularly if the amide nitrogen is involved in bonding or hydrogen bonding within the complex structure.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the structure of the ligand and can indicate its coordination to a diamagnetic metal ion.
-
¹H NMR of Ligand: The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the methyl protons. The amide proton will appear as a broad singlet.
-
¹³C NMR of Ligand: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon.
-
NMR of Diamagnetic Complexes (e.g., Zn(II), Cd(II)): Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons near the coordination sites are expected. The disappearance of the enolic proton signal (if present in the free ligand spectrum) upon complexation in the enolate form is a strong indicator of this coordination mode.
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The formation of a complex is often accompanied by the appearance of new absorption bands or shifts in the existing bands of the ligand.
Other Analytical Techniques
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the synthesized compounds, which is used to confirm the empirical formula.
-
Mass Spectrometry (MS): Determines the molecular weight of the ligand and can provide information about the fragmentation pattern. For metal complexes, it can confirm the formation of the complex and its stoichiometry.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.
Potential Applications in Drug Development and Beyond
Metal complexes of N-aryl acetoacetamides have shown promise in a variety of applications, particularly in the field of medicinal chemistry. The incorporation of a metal ion can significantly enhance the biological activity of the organic ligand.
-
Antimicrobial Agents: A growing body of research has demonstrated that metal complexes of ligands similar to this compound exhibit significant antibacterial and antifungal activities. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes in the microorganism. Studies have shown that copper(II) and nickel(II) complexes of related ligands can be effective against various bacterial and fungal strains.
-
Anticancer Agents: Some metal complexes, particularly those of platinum, ruthenium, and gold, are well-established anticancer drugs. The design of new metal-based anticancer agents is an active area of research. Metal complexes of β-ketoamides could potentially act as anticancer agents through mechanisms such as DNA binding and cleavage, inhibition of key enzymes, or generation of reactive oxygen species.
-
Catalysis: The versatile coordination chemistry and redox properties of transition metal complexes make them excellent candidates for catalysis in organic synthesis. Complexes of this compound could potentially be explored as catalysts for various reactions, such as oxidation, reduction, and cross-coupling reactions.
Conclusion
This compound is a readily accessible and versatile ligand with significant potential in the synthesis of novel metal complexes. Its ability to coordinate with a variety of metal ions in different modes, coupled with the electronic influence of the methoxy substituent, allows for the fine-tuning of the properties of the resulting complexes. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new metal complexes with promising applications in medicinal chemistry, catalysis, and materials science. Further investigation into the biological activities and catalytic potential of these complexes is warranted and is expected to unveil new and exciting avenues of research.
References
- PubChem. (n.d.). 4'-Methoxyacetoacetanilide. National Center for Biotechnology Information.
Sources
Computational chemistry studies of N-(4-Methoxyphenyl)-3-oxobutanamide tautomers
For drug development professionals, this information is invaluable. The predominant tautomer determines the molecule's 3D shape, its hydrogen bond donor/acceptor pattern, and its polarity. These features directly control how the molecule interacts with its biological target and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Integrating this type of computational analysis early in the drug discovery pipeline is a critical step toward designing safer and more effective therapeutics. [1][3]
References
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- Keto-enol tautomerism in the development of new drugs. (2023). Frontiers. [Link]
- Dhaked, D., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Taylor & Francis Online. [Link]
- What impact does tautomerism have on drug discovery and development?. (2022).
- Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]
- A Computational Structure-Activity Study of β-Ketoesters and β-Ketoamides for Quorum Sensing Inhibition in Antibiotic-Resistant Bacteria. (2018). ProQuest. [Link]
- da Silva, J. L., et al. (2023). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]
- Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. (2007). IRIS Unimore. [Link]
- Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study. (2022).
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (2009).
- A Theoretical Investigation of Histamine Tautomerism. (1984). PubMed. [Link]
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (2023).
- Kannan, K. S., et al. (2020). Computational and experimental studies of acetoacetanilide crystals. AIP Publishing. [Link]
- Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (2023). MDPI. [Link]
- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2023). ChemRxiv. [Link]
- Determination of pure component spectra from combined illumination, UV/Vis and NMR spectroscopy. (2022). Springer. [Link]
- Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]
- Quantum Chemical Calculation of Tautomeric Equilibria. (2020).
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023).
- UV-Visible, IR, and 1 NMR spectral data of compounds. (2019).
- 4.
- Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. (2018). PubMed. [Link]
- A COMPUTATIONAL STRUCTURE-ACTIVITY STUDY OF 𝛽-KETOESTERS AND 𝛽-KETOAMIDES FOR QUORUM SENSING INHIBITION IN ANTIBIOTIC. (2018). ProQuest. [Link]
- UV-visible spectra of acetanilides. Effect of addition of surfactants... (2022).
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Quantum chemical calculations and their uses. (2021). Research, Society and Development. [Link]
- Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. (2024).
- Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022).
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- UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed. [Link]
- quantum chemical calculations and electron nature of drug substances. (2023). European Journal of Modern Medicine. [Link]
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- UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010).
- Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (2023). PubMed. [Link]
- (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2008).
- Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. (2024). PubMed. [Link]
- Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2015). PubMed. [Link]
- Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. (2020).
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Photophysical properties of N-(4-Methoxyphenyl)-3-oxobutanamide derivatives
An In-Depth Guide to the Photophysical Properties of N-(4-Methoxyphenyl)-3-oxobutanamide Derivatives
Application Note & Protocols for Advanced Research
Introduction: Unveiling the Potential of Acetoacetanilide Derivatives
This compound, a derivative of acetoacetanilide, and its analogues represent a fascinating class of molecules with significant potential in materials science, medicinal chemistry, and analytical sensing.[1] Their core structure, featuring a β-ketoamide moiety, is not merely a synthetic building block but a dynamic system governed by complex chemical equilibria that directly influence its interaction with light.[2] The presence of the electron-donating methoxy-substituted aryl ring, coupled with the electron-withdrawing carbonyl groups, establishes a donor-acceptor framework. This architecture is often a prerequisite for advanced photophysical phenomena such as solvatochromism and environment-sensitive fluorescence, making these compounds prime candidates for the development of fluorescent probes and chemical sensors.
This guide provides a comprehensive overview of the key photophysical properties of these derivatives, grounded in the fundamental principles that govern their behavior. We will delve into detailed, field-tested protocols for their characterization, emphasizing not just the procedural steps but the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique optical properties of these versatile compounds.
Fundamental Principles: The Keto-Enol Tautomerism
The defining characteristic of this compound and related β-dicarbonyl compounds is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[2][3] This equilibrium is not static; it is highly sensitive to the molecular environment, particularly the polarity and hydrogen-bonding capability of the solvent.
-
Keto Form: Contains two distinct carbonyl groups (a ketone and an amide).
-
Enol Form: Features an α,β-unsaturated carbonyl system and a hydroxyl group, often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-ring.
This tautomerism is the primary determinant of the molecule's electronic structure and, consequently, its photophysical properties. The enol form, with its extended π-conjugation, typically absorbs light at longer wavelengths compared to the keto form.[2] Understanding and controlling this equilibrium is paramount for any application leveraging the compound's optical response.
Caption: Keto-Enol equilibrium in this compound.
Core Experimental Protocols
The following protocols provide a systematic approach to characterizing the essential photophysical properties of this compound derivatives.
Protocol 1: Synthesis and Structural Verification
Objective: To synthesize and confirm the chemical identity and purity of the target compound before photophysical analysis. Impurities can act as quenchers or emitters, leading to erroneous data.
Background: The most direct synthesis involves the condensation of 4-methoxyaniline with a β-ketoester like ethyl acetoacetate.[4]
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Ethyl acetoacetate
-
Toluene (or xylene)
-
Glacial acetic acid (catalyst)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 4-methoxyaniline and ethyl acetoacetate in toluene.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from hot ethanol to yield white or off-white crystals of this compound.[5]
Self-Validation and Characterization:
-
Purity: Determine the melting point. A sharp melting point is indicative of high purity.
-
Identity Confirmation:
-
¹H and ¹³C NMR: Confirm the molecular structure and the presence of tautomers. In CDCl₃, the enol form may be more prevalent, while in DMSO-d₆, the keto form often dominates.[2]
-
FTIR: Identify key functional groups. Look for two distinct C=O stretching bands for the keto form and a broad O-H stretch and a conjugated C=O stretch for the enol form.
-
Mass Spectrometry: Confirm the molecular weight of the compound.[6][7][8]
-
Protocol 2: Analysis of Solvatochromism via UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To investigate how the solvent environment affects the electronic absorption and emission properties of the compound.
Background: Solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed.[9] For donor-acceptor molecules, increasing solvent polarity often stabilizes a charge-transfer excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. This phenomenon is a powerful indicator of the molecule's potential as a polarity sensor.[10]
Equipment:
-
UV-Visible Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
Caption: Workflow for solvatochromism and photophysical analysis.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a soluble solvent like acetonitrile or dichloromethane.
-
Working Solutions: Prepare dilute working solutions (e.g., 10 µM) in each of the selected spectroscopic grade solvents.
-
Scientist's Note: The final concentration should yield a maximum absorbance between 0.1 and 0.8 for absorption measurements and below 0.1 for fluorescence to avoid inner-filter effects.
-
-
UV-Visible Spectroscopy:
-
For each solution, record the absorption spectrum over a relevant range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR (e.g., 350-700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
Validation Step: Record the excitation spectrum while monitoring at the λ_em. The shape of the excitation spectrum should closely match the absorption spectrum, confirming that the observed emission originates from the primary absorbing species.
-
Data Analysis:
-
Calculate the Stokes shift for each solvent (Stokes Shift = λ_em - λ_abs).
-
Tabulate the λ_abs, λ_em, and Stokes shift values against a solvent polarity parameter (e.g., Dielectric Constant or Reichardt's E_T(30) value).
-
Analyze the trends. A significant red shift in emission with increasing solvent polarity suggests an excited state with a larger dipole moment than the ground state, indicative of intramolecular charge transfer (ICT).[10]
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To quantify the efficiency of the fluorescence process.
Background: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. It is a critical parameter for evaluating a fluorophore's brightness and suitability for applications like sensing and imaging.[11] A relative method, using a well-characterized standard, is most common.
Materials:
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The this compound derivative (sample).
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
-
Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength. Adjust concentrations so that the absorbance values are in a range from 0.02 to 0.1.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents (if different, otherwise this term is 1).
Data Presentation and Interpretation
Organize the collected photophysical data into a clear, comparative table.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Hexane | 1.88 | Data | Data | Data | Data |
| Toluene | 2.38 | Data | Data | Data | Data |
| DCM | 8.93 | Data | Data | Data | Data |
| Acetonitrile | 37.5 | Data | Data | Data | Data |
| Ethanol | 24.5 | Data | Data | Data | Data |
Note: Data fields are placeholders for experimental results.
Interpretation:
-
A large Stokes shift, particularly in polar solvents, minimizes self-absorption and is desirable for fluorescence applications.
-
A high quantum yield indicates an efficient fluorophore.
-
The correlation between λ_em and solvent polarity provides insight into the nature of the excited state and the potential for the molecule to act as a polarity-sensitive probe.
Potential Applications
The detailed characterization of these photophysical properties opens the door to several advanced applications:
-
Fluorescent Chemosensors: The sensitivity of the emission spectrum to the local environment can be exploited to detect metal ions, anions, or biomolecules that perturb the keto-enol equilibrium or interact with the molecule.[11][12][13]
-
Bio-imaging: Derivatives with high quantum yields and biocompatibility could be developed as fluorescent probes for cellular imaging.
-
Smart Materials: The stimuli-responsive nature of these compounds makes them candidates for incorporation into polymers to create materials that change their optical properties in response to environmental triggers like temperature or polarity.[10]
References
- Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025).
- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv. [Link]
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.).
- Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. (2002). Magnetic Resonance in Chemistry. [Link]
- Enol-keto tautomerism of aromatic photochromic Schiff base N, N′ -bis(salicylidene)- p -phenylenediamine: Ground state equilibrium and excited state deactivation studied by solvatochromic measurements on ultrafast time scale. (2014). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
- Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2022). MDPI. [Link]
- Solvatochromism as a new tool to distinguish structurally similar compounds. (2016). Scientific Reports. [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022).
- This compound (C11H13NO3). (n.d.). PubChemLite. [Link]
- Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. (2018). The Journal of Physical Chemistry B. [Link]
- 4'-Methoxyacetoacetanilide. (n.d.). PubChem. [Link]
- Structural Comparison of Three N-(4-Methoxyphenyl)
- The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. (2014). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone). (2016). ACS Omega. [Link]
- Fluorescence Detection of Pb2+ in Environmental Water Using Biomass Carbon Quantum Dots Modified with Acetamide-Glycolic Acid Deep Eutectic Solvent. (2023).
- The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with. (2014). Beilstein Journals. [Link]
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PubChem. [Link]
- Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis. (2024).
- Fluorescence superquenching of conjugated polyelectrolytes: applications for biosensing and drug discovery. (2009).
- Fluorescent film sensors based on SAMs of pyrene derivatives for detecting nitroaromatics in aqueous solutions. (2011). The Analyst. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Methoxyphenyl)-3-oxobutanamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9).[1][2][3] This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimization pathways for this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two predominant methods for synthesizing this N-aryl-β-ketoamide:
-
Acetoacetylation with Diketene: This is often the preferred industrial method. It involves the direct reaction of p-anisidine (4-methoxyaniline) with diketene. This route is typically high-yielding and proceeds under mild conditions.[4] However, diketene is a reactive and hazardous reagent requiring careful handling.
-
Condensation with a β-Keto Ester: This classic approach involves reacting p-anisidine with an acetoacetate ester, most commonly ethyl acetoacetate. The reaction is a condensation that eliminates ethanol. It often requires higher temperatures or catalysts to drive the reaction to completion and can be considered a safer, more accessible laboratory-scale method.[5]
Q2: Which synthesis method should I choose?
A2: The choice depends on your laboratory's capabilities and scale.
-
For high yield and efficiency , especially at a larger scale, the diketene route is superior if you have the proper engineering controls (e.g., fume hood, appropriate PPE) to handle this reagent safely.
-
For laboratory-scale synthesis where safety and reagent availability are primary concerns, the condensation with ethyl acetoacetate is a robust and reliable alternative. Yields are generally good, though potentially lower than the diketene method.
Q3: What is a typical yield for this synthesis?
A3: Yields are highly dependent on the chosen method, purity of reagents, and optimization of reaction conditions.
-
Diketene Method: Well-optimized reactions can achieve yields in the range of 85-95%.
-
Ethyl Acetoacetate Method: Yields typically range from 70-85%, though this can be improved by carefully removing the ethanol byproduct to drive the reaction equilibrium forward.
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system, such as a 3:1 mixture of hexane and ethyl acetate. The disappearance of the p-anisidine spot and the appearance of the product spot (which will have a different Rf value) indicate the reaction's progression. Staining with potassium permanganate or visualization under UV light can aid in spot detection.
Q5: What are the best practices for purifying the final product?
A5: The primary purification method for this compound is recrystallization.[6] An ethanol/water mixture is highly effective. The crude product is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity persists. Cooling this solution slowly will yield purified crystals. For exceptionally high purity requirements, silica gel column chromatography can be employed.[6]
Synthesis Workflows and Mechanism
The general workflow for both primary synthetic routes is outlined below.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Reagent Quality: p-Anisidine may be oxidized (appears dark/brown), or solvents may contain water. | Solution: Use freshly distilled or high-purity p-anisidine. Ensure solvents are anhydrous. Rationale: The nucleophilicity of the amine nitrogen in p-anisidine is crucial for attacking the electrophilic carbonyl carbon of the acetylating agent. Oxidation of the amine reduces its nucleophilicity, while water can hydrolyze reactive intermediates like diketene or compete as a nucleophile. |
| 2. Incomplete Reaction: Insufficient reaction time or inadequate temperature. | Solution: Monitor the reaction closely by TLC until the starting amine is consumed. For the ethyl acetoacetate method, ensure efficient removal of ethanol byproduct (e.g., using a Dean-Stark apparatus) to drive the equilibrium. Rationale: The condensation with ethyl acetoacetate is a reversible equilibrium reaction. According to Le Chatelier's principle, removing a product (ethanol) will shift the equilibrium towards the formation of the desired amide. | |
| 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | Solution: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent (diketene or ethyl acetoacetate). Rationale: A modest excess of the more readily available reagent can ensure the complete conversion of the limiting reagent (p-anisidine), maximizing theoretical yield. | |
| Product is Discolored (Pink, Brown, or Tarry) | 1. Oxidation of p-Anisidine: Starting material is impure or the reaction was exposed to air at high temperatures for too long. | Solution: Purify the starting p-anisidine by recrystallization or sublimation if it is discolored. Consider running the reaction under an inert atmosphere (N₂ or Ar). Rationale: Aromatic amines are susceptible to air oxidation, which produces highly colored impurities that can be difficult to remove from the final product.[7] |
| 2. Thermal Decomposition: Reaction temperature was too high, especially for the ethyl acetoacetate method. | Solution: Maintain the minimum temperature required for a reasonable reaction rate. Avoid excessive heating. Rationale: β-ketoamides can undergo decomposition at elevated temperatures, leading to complex side reactions and the formation of colored byproducts. | |
| Difficulty with Product Crystallization | 1. Presence of Impurities: Oily impurities or unreacted starting materials are inhibiting lattice formation. | Solution: Perform an initial purification step. Wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities. If the product is an oil, try triturating with cold diethyl ether. Rationale: The crystallization process requires a high degree of molecular homogeneity. Impurities disrupt the ordered packing required for crystal lattice formation. |
| 2. Supersaturation: The recrystallization solution is too concentrated or was cooled too rapidly. | Solution: Add a few more drops of the primary solvent (hot ethanol) to the turbid solution to ensure complete dissolution before cooling. Allow the flask to cool slowly to room temperature, then place it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Rationale: Slow cooling allows for the formation of larger, purer crystals. Scratching creates nucleation sites for crystal growth to begin. |
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach is essential. The following decision tree can guide your troubleshooting process.
Detailed Experimental Protocols
Protocol 1: Acetoacetylation using Diketene
This protocol provides a high-yield route but requires stringent safety measures.
-
Materials:
-
p-Anisidine (1.0 eq)
-
Diketene (1.05 eq)
-
Toluene (or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 eq) in toluene (approx. 5-10 mL per gram of amine).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diketene (1.05 eq) dropwise to the cooled solution over 30 minutes. Crucial: Maintain the internal temperature below 25°C to prevent unwanted side reactions.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from an ethanol/water mixture.
-
Protocol 2: Condensation with Ethyl Acetoacetate
This is a safer, more traditional laboratory method.
-
Materials:
-
p-Anisidine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Toluene or Xylene
-
(Optional) Acid catalyst, e.g., a small amount of p-toluenesulfonic acid (p-TSA)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (ideally with a Dean-Stark trap), add p-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
Heat the reaction mixture to reflux. The ethanol formed during the reaction will be collected in the Dean-Stark trap, driving the reaction forward.
-
Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates directly from the reaction mixture upon cooling.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene or hexane to remove residual starting materials.
-
If the product does not precipitate, concentrate the solvent under reduced pressure to obtain the crude solid.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
References
- Gao, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus.
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). This compound.
- PubChem (National Institutes of Health). 4'-Methoxyacetoacetanilide.
Sources
Technical Support Center: N-(4-Methoxyphenyl)-3-oxobutanamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this acetoacetylation reaction. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to help you identify and mitigate the formation of common byproducts, ensuring high purity and yield.
Frequently Asked Questions (FAQs): Byproduct Identification & Mitigation
This section addresses the most common questions regarding impurities and side reactions. Understanding the origin of these byproducts is the first step toward preventing their formation.
Q1: What are the primary synthesis routes and their associated byproducts?
There are two principal methods for synthesizing this compound, each with a distinct byproduct profile.
-
Acetoacetylation with Diketene: This is a common and often high-yielding method where p-anisidine is reacted directly with diketene[1][2]. The reaction is typically fast and exothermic.
-
Condensation with Ethyl Acetoacetate: This classic method involves heating p-anisidine with ethyl acetoacetate, usually at elevated temperatures, to form the amide bond via transamidation, releasing ethanol[3][4].
The choice of route significantly influences the types of impurities you may encounter.
Q2: I used the diketene synthesis route and my crude product is sticky and difficult to handle. What is the likely cause?
Answer: A sticky or polymeric residue is a hallmark byproduct of the diketene route.
-
Causality & Mechanism: Diketene is a highly reactive electrophile that can undergo rapid, uncontrolled polymerization, especially in the presence of catalysts like bases (including the amine reactant, p-anisidine), acids, or even trace amounts of impurities[5][6][7]. The reaction is exothermic, and localized overheating can further accelerate polymerization, leading to the formation of high-molecular-weight poly(diketene) or acetoacetic acid polymers.
-
Preventative Measures:
-
Controlled Addition: Add the diketene dropwise to a solution of p-anisidine, rather than the other way around. This maintains a low concentration of diketene at any given time, favoring the desired 1:1 reaction with the amine[1].
-
Temperature Management: Maintain a consistent and controlled reaction temperature, often around the boiling point of a solvent like acetone, to ensure the reaction proceeds smoothly without runaway polymerization[1]. Use an ice bath for initial cooling if the reaction is highly exothermic.
-
Purity of Reagents: Use high-purity, uncolored p-anisidine and stabilized diketene to avoid introducing catalytic impurities.
-
Q3: My reaction with ethyl acetoacetate produced a significant amount of a high-melting point, poorly soluble solid. What is it?
Answer: You have likely formed β-(p-Anisidino)-β-(p-anisidyl)acetoacetanilide , a double-addition and condensation product.
-
Causality & Mechanism: This byproduct, with the proposed structure Me·C(NHR):CH·CO·NHR (where R is the 4-methoxyphenyl group), arises from the reaction of the initially formed this compound with a second molecule of p-anisidine[3]. This is particularly favored under harsh conditions, such as prolonged heating at high temperatures (e.g., 160-170°C), which drives off water/ethanol and promotes further condensation[3].
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of ethyl acetoacetate relative to p-anisidine to ensure the amine is the limiting reagent.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) and stop when the starting p-anisidine is consumed.
-
Q4: My final product has a pink or brownish hue, even after initial purification. What causes this discoloration?
Answer: The color is most likely due to oxidized p-anisidine impurities .
-
Causality & Mechanism: Aromatic amines like p-anisidine are highly susceptible to air oxidation, forming colored quinone-imine type structures[8]. Commercial p-anisidine often appears grey-brown due to this process[8]. These colored impurities can be carried through the synthesis and are often difficult to remove completely by simple recrystallization.
-
Preventative Measures & Solutions:
-
Purify the Starting Material: If your starting p-anisidine is discolored, consider purifying it before use by recrystallization or sublimation.
-
Use an Inert Atmosphere: For high-purity applications, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.
-
Decolorizing Carbon: During the purification (recrystallization) step, treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities before filtering and cooling.
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis and purification.
| Problem Observed | Potential Cause (Byproduct/Issue) | Recommended Solution & Explanation |
| Low Final Yield | Diketene Polymerization: Loss of the acylating agent to side reactions. | Ensure slow, controlled addition of diketene to the amine solution and maintain stable temperature control[1]. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction via TLC until the limiting reagent is consumed. Ensure the reaction temperature is appropriate for the chosen solvent[9]. | |
| Formation of Soluble Byproducts: Formation of crotonate derivatives or other soluble impurities that are lost during workup[3]. | Adjust reaction conditions (e.g., lower temperature for the ethyl acetoacetate route) to disfavor byproduct formation. | |
| Oily Crude Product / Failure to Crystallize | Excess Unreacted Starting Material: Unreacted p-anisidine or diketene/ethyl acetoacetate can act as a eutectic impurity, depressing the melting point and preventing crystallization. | Ensure the reaction goes to completion. Use a slight excess of the acylating agent. Wash the crude product with a solvent that dissolves the starting materials but not the product (e.g., cold ether). |
| Presence of Polymeric Byproducts: Sticky polymers from diketene interfere with crystal lattice formation[5]. | Purify via column chromatography. To prevent, strictly control reaction temperature and addition rate[10]. | |
| Broad or Depressed Melting Point | Mixture of Product and Byproducts: The presence of any impurity (unreacted starting materials, side-products) will lower and broaden the melting point. | Re-purify the product. Recrystallization is often effective for removing small amounts of impurities. For complex mixtures, silica gel column chromatography is recommended[2][10]. |
| Unexpected Peaks in NMR/LC-MS | Diacetoacetylation: A second acetoacetyl group adding to the amide nitrogen. | This is less common but possible under forceful conditions. Look for a signal corresponding to an additional acetyl group and a downfield shift of the remaining methine proton. Use milder conditions and controlled stoichiometry. |
| Crotonate Formation: (From ethyl acetoacetate route) Condensation between the product's ketone and the amine of the starting material[3]. | Characterized by the appearance of a vinyl proton signal in the NMR. Prevent by using lower temperatures and avoiding prolonged heating. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Diketene Acylation
This protocol is adapted from established industrial methods for acetoacetanilide synthesis[1][2].
Objective: To synthesize this compound with high yield and purity.
Materials:
-
p-Anisidine (1.0 eq)
-
Diketene (1.05 eq), stabilized
-
Acetone (or another inert solvent like benzene or ethyl acetate)
-
50% Aqueous Ethanol (for recrystallization)
Procedure:
-
Set up a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Dissolve p-anisidine (1.0 eq) in acetone (approx. 2.5 mL per gram of amine).
-
Gently heat the solution to reflux with stirring.
-
Add a solution of diketene (1.05 eq) in acetone dropwise via the dropping funnel over 30-45 minutes. Maintain a steady reflux.
-
After the addition is complete, continue to heat under reflux for 1 hour to ensure the reaction goes to completion.
-
Monitor the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the disappearance of p-anisidine.
-
Once complete, remove the bulk of the acetone by distillation. Remove the remaining solvent under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of hot 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Objective: To obtain highly pure this compound, free from colored impurities and side products[10].
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 4:1, moving to 2:1)
-
Sand, Cotton or Glass Wool
Procedure:
-
Prepare the Column: Secure a chromatography column vertically. Place a small plug of cotton at the bottom and add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and gently tap to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting with a lower polarity solvent mixture (e.g., 4:1 Hexane:Ethyl Acetate). Less polar impurities (like unreacted starting materials) will elute first.
-
Increase Polarity: Gradually increase the eluent polarity (e.g., to 3:1, then 2:1 Hexane:Ethyl Acetate) to elute the desired product.
-
Collect Fractions: Collect the eluate in fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Mechanistic Pathways & Workflow Diagrams
The following diagrams illustrate the chemical transformations and logical troubleshooting steps involved in this synthesis.
Reaction and Byproduct Formation Pathways
Caption: Key reaction pathways and byproduct formation mechanisms.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting product purification.
References
- PubChem. (n.d.). Diketene. National Center for Biotechnology Information.
- Hansen, G. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information.
- Daji, J. A., Nargund, K. S., & Trivedi, G. K. (1957). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo.
- D'Alelio, G. F. (1939). U.S. Patent No. 2,152,787. Google Patents.
- Wikipedia. (n.d.). Diketene.
- Wikipedia. (n.d.). p-Anisidine.
- Dye intermediates. (2013). This compound.
- ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.
- PubChemLite. (n.d.). This compound (C11H13NO3).
- PubChem. (n.d.). 4'-Methoxyacetoacetanilide. National Center for Biotechnology Information.
- Boese, A. B. (1956). U.S. Patent No. 2,802,872. Google Patents.
- ChemBK. (n.d.). diketene.
- CDR FoodLab. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.
- Williams, J. W., & Krynitsky, J. A. (1941). Acetoacetanilide. Organic Syntheses, 21, 4.
- Bakir, T. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
- Google Patents. (n.d.). JP6818674B2 - Method and drug for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (n.d.). Reaction between aniline and ethyl acetoacetate under various conditions.
- ResearchGate. (n.d.). Properties of p-anisidine.
- PubChem. (n.d.). Acetoacet-o-anisidide. National Center for Biotechnology Information.
- ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- ChemBK. (2024). Acetoacet-p-Anisidine.
- SciSpace. (n.d.). Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase.
Sources
- 1. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIKETENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. p-Anisidine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(4-Methoxyphenyl)-3-oxobutanamide
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted p-anisidine from the final product, N-(4-Methoxyphenyl)-3-oxobutanamide. This document is designed for researchers, scientists, and drug development professionals seeking to achieve high purity in their synthesized compounds.
Troubleshooting and Purification Guides
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Q1: I've synthesized this compound, but my crude product is contaminated with starting material. What is the most effective way to remove the unreacted p-anisidine?
The most effective method for removing a basic impurity like p-anisidine from a neutral product is Acid-Base Extraction . This technique leverages the significant difference in the acid-base properties of the two compounds. p-Anisidine, a primary aromatic amine, is basic and will react with an acid to form a water-soluble salt.[1][2] In contrast, your product, this compound, is an amide and is comparatively neutral, remaining in the organic solvent.
Other viable, but potentially less efficient, methods include:
-
Recrystallization: Effective if the concentration of the p-anisidine impurity is relatively low.
-
Column Chromatography: A high-resolution technique ideal for achieving very high purity or when other methods fail.[3][4]
Q2: Can you provide a step-by-step protocol for an Acid-Base Extraction?
Certainly. This protocol is designed to selectively remove the basic p-anisidine impurity by converting it into a water-soluble ammonium salt.
Principle of the Method: The basic amino group (-NH₂) of p-anisidine (pKa ≈ 5.3) is readily protonated by a dilute acid (like HCl) to form the corresponding anilinium salt [R-NH₃⁺Cl⁻].[5][6][7] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral amide product remains dissolved in a non-polar organic solvent.
-
Dissolution: Dissolve the crude reaction mixture containing both this compound and unreacted p-anisidine in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Transfer this solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1M or 2M HCl) to the separatory funnel.[8][9]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup. Allow the layers to separate completely. The p-anisidine will react with the HCl and move into the top aqueous layer as p-anisidinium chloride.
-
Separation: Carefully drain the lower organic layer (containing your desired product) into a clean flask. Discard the upper aqueous layer which now contains the impurity.
-
Repeat: To ensure complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh portions of dilute HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Follow this with a wash using brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purifying this compound via acid-base extraction.
Q3: Is recrystallization a good option, and what solvent should I use?
Recrystallization can be an effective purification method, particularly for removing small amounts of impurities from a solid product. The principle relies on the difference in solubility between your desired compound and the impurity in a specific solvent at different temperatures.
For acetoacetanilide-type compounds, a common and effective solvent system is a mixture of ethanol and water .[11] The crude product is typically highly soluble in hot aqueous ethanol but much less soluble upon cooling, allowing the pure crystals to form while impurities remain in the mother liquor.
-
Solvent Selection: Prepare a solvent mixture (e.g., 50% ethanol in water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Q4: How can I confirm that all the p-anisidine has been successfully removed?
Thin-Layer Chromatography (TLC) is the most common and rapid method to assess the purity of your product and confirm the absence of starting material.[12][13]
-
Prepare your TLC plate: On a silica gel TLC plate, spot a sample of your starting p-anisidine, a co-spot (both starting material and your purified product), and a spot of your purified product.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (mobile phase). A good starting point for this system is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) .[12]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analyze: The p-anisidine spot should be absent in the lane corresponding to your purified product. The presence of only a single spot in the product lane indicates high purity.
Frequently Asked Questions (FAQs)
Q: What are the key property differences between the product and the impurity?
Understanding the physicochemical differences is key to designing an effective purification strategy.
| Property | p-Anisidine (Impurity) | This compound (Product) | Rationale for Separation |
| Functional Group | Primary Aromatic Amine[2] | Amide, Ketone | The basic amine can be protonated to form a salt; the amide is neutral. |
| pKa (of conjugate acid) | ~5.3[5][6][7] | Not applicable (neutral) | A dilute acid (pH < 4) will fully protonate p-anisidine but not the amide. |
| Solubility in Water | Sparingly to moderately soluble (21 g/L at 20°C).[5][6][7] | Likely sparingly soluble in cold water, more soluble in hot water.[14] | The salt form (p-anisidinium chloride) is highly water-soluble. |
| Solubility in Organics | Soluble in ethanol, ether, acetone.[1][15] | Soluble in polar organic solvents like ethanol and acetone.[14] | Both are soluble, so separation relies on chemical modification (acid wash). |
| Physical State | White to grey-brown solid.[16] | White to off-white crystalline powder.[14] | Both are solids, making recrystallization a potential method. |
Q: Why is p-anisidine sometimes difficult to remove?
Complete removal can be challenging due to:
-
Co-crystallization: If the impurity has a similar crystal lattice structure to the product, it can become trapped within the product's crystals during recrystallization.
-
Similar Polarity: Both molecules contain a methoxyphenyl group, giving them some similar polarity characteristics, which can make separation by chromatography more challenging if the eluent system is not optimized.
Q: What safety precautions are necessary when handling p-anisidine?
p-Anisidine is a toxic compound and must be handled with care.[16]
-
Exposure Limits: It has a permissible exposure limit of 0.5 mg/m³.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Risks: Acute exposure can cause headaches and blood complications, while chronic exposure is linked to more severe health issues.[5]
References
- Wikipedia. p-Anisidine. [Link]
- Solubility of Things. 4-Methoxyacetoacetanilide. [Link]
- LookChem. p-Anisidine. [Link]
- Organic Syntheses. acetoacetanilide. [Link]
- SIELC Technologies. Separation of Acetoacetanilide on Newcrom R1 HPLC column. [Link]
- PubChem - NIH. 4'-Methoxyacetoacetanilide. [Link]
- Google Patents. CN106518705A - Synthesis of acetoacetanilide.
- University of Alberta.
- MIT OpenCourseWare. 5.
- Longdom Publishing.
- ChemHelpASAP - YouTube.
- AZoM. Separating Acidic, Basic and Neutral Compounds. [Link]
- YouTube. Acid-Base Extraction Tutorial. [Link]
- Google Patents. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- University center of Mila.
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- 1. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. p-Anisidine | 104-94-9 [chemicalbook.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]
- 6. 104-94-9 CAS MSDS (p-Anisidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. azom.com [azom.com]
- 9. youtube.com [youtube.com]
- 10. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
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- 12. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
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- 15. p-Anisidine | 104-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. p-Anisidine - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in N-(4-Methoxyphenyl)-3-oxobutanamide preparation
An N-(4-Methoxyphenyl)-3-oxobutanamide Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of this compound (CAS 5437-98-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. By explaining the causality behind experimental choices and providing field-proven insights, this resource aims to help you troubleshoot low yields, minimize impurities, and optimize your synthetic protocols.
I. Overview of Synthetic Routes
This compound, also known as p-Acetoacetanisidide (AAPA), is typically synthesized via the acetoacetylation of p-anisidine.[1][2] The two most prevalent laboratory and industrial methods are the condensation reaction with a β-keto ester and acetoacetylation with diketene.
-
Condensation with Ethyl Acetoacetate: This is a classic and robust method involving the reaction of p-anisidine with ethyl acetoacetate, usually at elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol. While straightforward, this equilibrium reaction requires careful control of conditions to drive it towards the product and avoid side reactions.[3][4]
-
Acetoacetylation with Diketene: This method offers a more efficient and often milder route.[5] Diketene is a highly reactive acetoacetylating agent that reacts readily with amines. The reaction is typically fast and high-yielding but requires careful handling of the reactive diketene.[2][6]
II. Reaction Mechanism & Key Considerations
The core of the synthesis is the formation of an amide bond between the nucleophilic amino group of p-anisidine and an electrophilic acetoacetyl source.
Caption: Mechanism of p-anisidine condensation with ethyl acetoacetate.
III. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: What are the most common causes of low yield in this synthesis?
A1: Low yield is a frequent issue stemming from several factors:
-
Incomplete Reaction: The condensation with ethyl acetoacetate is an equilibrium process. Insufficient reaction time or temperature can leave significant amounts of starting material unreacted. Reaction progress should be monitored using Thin Layer Chromatography (TLC).[7]
-
Sub-optimal Stoichiometry: Using equimolar amounts may not be sufficient to drive the reaction to completion. A slight excess of the acetoacetylating agent (e.g., ethyl acetoacetate) is often beneficial.[7]
-
Purity of Starting Materials: p-Anisidine is susceptible to air oxidation, which can lead to the formation of colored impurities that interfere with the reaction and purification. Using freshly purified or high-purity p-anisidine is critical.
-
Losses During Workup and Purification: Significant product loss can occur during recrystallization if too much solvent is used or if the solution is cooled too rapidly, preventing efficient crystal formation.[8][9] Losses during filtration are also a common mechanical issue.[8]
Q2: My reaction mixture turned dark brown/black. What happened and how can I prevent it?
A2: A dark coloration is almost always due to the oxidation of the p-anisidine starting material. This can be exacerbated by high reaction temperatures or the presence of air (oxygen).
-
Prevention: To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Ensure the reaction temperature is carefully controlled and does not exceed the recommended level for prolonged periods. Using high-purity, colorless p-anisidine is the best starting point.
Q3: What are the likely impurities in my crude product?
A3: Besides unreacted starting materials, several byproducts can form:
-
Unreacted p-Anisidine and Ethyl Acetoacetate: Easily detected by TLC.
-
Di-acetoacetylated Product: While less common, reaction at both the nitrogen and another site is possible under harsh conditions.
-
β-(p-methoxyphenylamino)crotonate: Under certain conditions, an alternative condensation product, Me·C(NHR):CH·CO2Et, can form.[3]
-
Oxidation Products: As mentioned, oxidized p-anisidine can result in colored impurities that are often difficult to remove.
Q4: What is the best method to purify the final product?
A4: The choice depends on the scale of your reaction and the required purity level.
-
Recrystallization: This is the most common and effective method for purification on a lab scale. An ethanol/water mixture is a good solvent system to start with.[7][10] The crude product is dissolved in a minimum amount of hot ethanol, followed by the slow, dropwise addition of hot water until the solution turns slightly cloudy. This process ensures the formation of pure crystals upon slow cooling.[10]
-
Silica Gel Column Chromatography: For achieving very high purity, especially when dealing with closely related impurities, column chromatography is the preferred method. A typical eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[4][7]
Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated and cooled too quickly.
-
Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of the better solvent (in an ethanol/water system, this would be ethanol) to ensure the solution is no longer supersaturated at the boiling point.[7] Then, allow the flask to cool very slowly. Seeding the solution with a tiny crystal of pure product can also help induce proper crystallization.
IV. Troubleshooting Guide: Low Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting workflow for low yield of this compound.
Quick Reference Troubleshooting Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Purity of p-anisidine is low (oxidized).2. Reaction conditions (time, temp) insufficient.3. Incorrect stoichiometry. | 1. Use fresh, high-purity p-anisidine.2. Monitor reaction by TLC to ensure completion. Increase temperature or time as needed.3. Use a slight excess (1.1-1.2 eq) of ethyl acetoacetate or diketene.[7] |
| Dark-Colored Reaction Mixture | Oxidation of p-anisidine. | Perform the reaction under an inert atmosphere (N₂ or Ar).[7] Avoid excessive heating. |
| Product is an Oil or Gummy Solid | 1. Significant impurities present.2. Product "oiled out" during recrystallization. | 1. Attempt purification via column chromatography.2. Re-dissolve in minimum hot solvent, add more of the 'good' solvent (e.g., ethanol), and cool slowly.[10] |
| Broad Melting Point Range | Presence of impurities or residual solvent. | Re-purify the product by recrystallization or column chromatography. Ensure product is thoroughly dried under vacuum. |
V. Experimental Protocols
The following protocols provide a baseline for the synthesis. Adjustments may be necessary based on laboratory conditions and reagent purity.
Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate
Caption: Experimental workflow for the condensation route.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Heat the mixture with stirring in an oil bath at 120-140°C for 2-4 hours. The ethanol byproduct will distill off during the reaction.
-
Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the disappearance of the p-anisidine spot.
-
Once complete, allow the mixture to cool to approximately 60-70°C.
-
Slowly add a non-polar solvent like hexane or petroleum ether with vigorous stirring to induce precipitation of the crude product.
-
Cool the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold hexane to remove residual ethyl acetoacetate.
-
Purify the crude solid by recrystallizing from a hot ethanol/water mixture.
-
Dry the resulting white to off-white crystals under vacuum to yield this compound.[11]
Protocol 2: Synthesis via Acetoacetylation with Diketene
Methodology:
-
In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1.0 eq) in a suitable solvent like toluene or dichloromethane.[5][7]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add diketene (1.0-1.1 eq) dropwise from the dropping funnel, ensuring the internal temperature does not rise above 25°C.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC confirms the consumption of p-anisidine.
-
If an acidic byproduct is possible, wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization as described in Protocol 1.
VI. References
-
ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]
-
Analytical Method Summaries. (2023, December 10). Various analytical methods. Retrieved from
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 5). This compound. Retrieved from
-
Zenodo. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
The Student Room. (2008, December 8). Low yield in antifebrin (Acetanilide) synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC. Retrieved from [Link]
-
Nantong Ugano Chemical Co., Ltd. (n.d.). Acetoacet-p-Anisidine | CAS NO:5437-98-9. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576. PubChem. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]
-
ChemBK. (2024, April 9). Acetoacet-p-Anisidine. Retrieved from [Link]
-
Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]
-
123 Help Me. (n.d.). Synthesis Of Acetanilide Lab Report. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]
-
Unknown Source. (n.d.). Preparation of acetanilide. Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]
-
Arkat USA. (n.d.). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H13NO3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)-N-methyl-p-anisidine. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Benzylidene-p-anisidine. PubChem. Retrieved from [Link]
Sources
- 1. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. thestudentroom.co.uk [thestudentroom.co.uk]
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- 11. benchchem.com [benchchem.com]
Preventing byproduct formation in N-(4-Methoxyphenyl)-3-oxobutanamide synthesis
Welcome to the dedicated technical support resource for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize your yield and purity.
Troubleshooting Guide: Navigating Byproduct Formation
Encountering unexpected byproducts is a common challenge in organic synthesis. This troubleshooting guide provides a logical workflow to identify and mitigate the formation of impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation.
Troubleshooting & Optimization
Q2: My reaction yields are consistently low. What are the key factors I should investigate?
A2: Low yields can be attributed to several factors. Systematically investigate the following:
-
Reaction Temperature and Time: The condensation of p-anisidine and ethyl acetoacetate typically requires heating to drive the reaction to completion by removing the ethanol byproduct. [1]However, excessive heat can lead to decomposition and the formation of colored impurities. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. [2]* Purity of Starting Materials: Impurities in p-anisidine (such as oxidation products) or ethyl acetoacetate can interfere with the reaction. [3]It is advisable to use freshly purified starting materials. p-Anisidine can be recrystallized, and ethyl acetoacetate can be distilled.
-
Stoichiometry: The molar ratio of reactants is crucial. A slight excess of ethyl acetoacetate can sometimes be used to ensure the complete consumption of p-anisidine, but a large excess can promote the formation of the diacetoacetylated byproduct.
-
Moisture: The presence of water can hydrolyze the ethyl acetoacetate and can also affect the reactivity of p-anisidine. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent its formation?
A3: A higher molecular weight byproduct is often the diacetoacetylated derivative of p-anisidine. This occurs when a second molecule of ethyl acetoacetate reacts with the initially formed product. To minimize its formation:
-
Control Stoichiometry: Avoid using a large excess of ethyl acetoacetate. A molar ratio of 1:1 to 1:1.1 (p-anisidine to ethyl acetoacetate) is a good starting point.
-
Gradual Addition: Adding the ethyl acetoacetate slowly to the reaction mixture containing p-anisidine can help to maintain a low concentration of the acylating agent, thus disfavoring the second acetoacetylation.
Q4: My crude product is highly colored. What is the cause and how can I obtain a purer, off-white product?
A4: Color formation is often due to the oxidation of p-anisidine, which is prone to air oxidation, especially at elevated temperatures. [3]To mitigate this:
-
Use High-Purity p-Anisidine: Ensure your starting material is as pure as possible. Commercial p-anisidine can sometimes have a greyish or brownish tint, indicating oxidation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the starting material and any intermediates.
-
Purification: The colored impurities can often be removed during the purification step. Recrystallization from an ethanol/water mixture is a common and effective method. [4]For highly colored samples, treatment with activated charcoal during recrystallization can be beneficial. For very persistent impurities, column chromatography on silica gel is recommended. [2]
Purification and Analysis
Q5: What are the recommended methods for purifying crude this compound?
A5: The two most effective purification methods are recrystallization and silica gel column chromatography.
-
Recrystallization: This is often the first choice for purification. A mixed solvent system of ethanol and water is commonly used. [4]The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product crystallizes out.
-
Silica Gel Column Chromatography: For achieving very high purity, especially for pharmaceutical applications, column chromatography is the preferred method. A typical eluent system is a mixture of ethyl acetate and hexane. [2]The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.
Q6: How can I effectively monitor the reaction and analyze the purity of the final product?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. [2]It is also used to determine the appropriate solvent system for column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are powerful for identifying the product and any byproducts by providing both retention time and mass-to-charge ratio information. [5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity by identifying characteristic peaks and the absence of impurity signals.
-
Melting Point: A sharp melting point close to the literature value (around 115-118 °C) is a good indicator of high purity. [7]
Experimental Protocols
Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate
Materials:
-
p-Anisidine
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling point solvent)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and a minimal amount of toluene.
-
Add ethyl acetoacetate (1.05 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of p-anisidine), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating.
-
Slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven. [4]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1.05 (p-anisidine:ethyl acetoacetate) | Minimizes unreacted starting material and diacetoacetylation. |
| Temperature | Reflux | Drives the equilibrium towards the product by removing ethanol. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by TLC. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing common impurities and colored byproducts. |
References
- Hansen, S. (2021). N-(4-Ethoxyphenyl)-3-oxobutanamide.
- ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.
- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?
- ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Wikipedia. (n.d.). Ethyl acetoacetate.
- Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
- Al-Fahd, A. M., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- PubChem. (n.d.). 4'-Methoxyacetoacetanilide.
- Dunnavant, W. R., & Hauser, C. R. (1960). Condensation of Alkyl Acetates with Benzophenone by Lithium Amide to Form β-Hydroxy Esters. Relative Ease of Self-condensation. The Journal of Organic Chemistry, 25(10), 1693–1696. [Link]
- Sciencemadness Discussion Board. (2016). ethyl acetoacetate synthesis.
- ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.
- WorldOfChemicals. (2013). This compound.
- Google Patents. (n.d.). JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient.
- ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- ChemBK. (2024). Acetoacet-p-Anisidine.
- Wikipedia. (n.d.). p-Anisidine.
- PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Anderson, K. M., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)
- ACS Publications. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- LookChem. (n.d.). p-ANISIDINE.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- Scherer, S., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. TrAC Trends in Analytical Chemistry, 108, 12-23. [Link]
Sources
Technical Support Center: NMR Analysis of Tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR analysis of keto-enol tautomerism in N-(4-methoxyphenyl)-3-oxobutanamide. This resource is designed for researchers and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles of tautomerism in β-ketoamides and the role of NMR spectroscopy in its characterization.
Q1: What is keto-enol tautomerism in this compound?
A: this compound, a β-ketoamide, can exist as two constitutional isomers in dynamic equilibrium: a keto form and an enol form.[1][2][3] This process, known as tautomerism, involves the migration of a proton and the simultaneous shift of a double bond. The equilibrium between these two forms is not static; it is highly sensitive to environmental factors such as the solvent, temperature, and concentration.[1][4][5] For this specific molecule, the equilibrium is between the ketoamide and the Z-enolamide tautomer, which is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[1][2]
Caption: Keto-enol equilibrium in this compound.
Q2: Why is NMR spectroscopy the ideal technique for studying this equilibrium?
A: NMR spectroscopy is uniquely suited for analyzing tautomeric equilibria for several key reasons:
-
Non-Invasive Analysis: NMR allows for the observation of the equilibrium in solution without disturbing it.[6]
-
Slow Timescale: The interconversion between keto and enol tautomers is typically slow on the NMR timescale.[7][8] This crucial characteristic means that instead of seeing averaged signals, we can observe distinct, separate sets of peaks for each tautomer present in the solution.[6][8]
-
Quantitative Power: The area under an NMR peak (its integral) is directly proportional to the number of protons it represents. By integrating unique signals from both the keto and enol forms, we can precisely determine their relative concentrations and calculate the equilibrium constant (Keq).[4][7][9]
-
Structural Detail: NMR provides detailed structural information, allowing for unambiguous assignment of signals to specific protons in each tautomer, confirming their structures in solution.[10][11]
Q3: What are the characteristic ¹H NMR signals for the keto and enol forms?
A: The chemical environment of the protons in the keto and enol forms is significantly different, leading to distinct and predictable chemical shifts. Identifying these key signals is the first step in any analysis.
| Proton Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Rationale |
| Acetyl Methyl (-C(O)CH₃) | Keto | ~2.3 | Singlet (s) | Standard methyl ketone chemical shift. |
| Methylene (-CH₂-) | Keto | ~3.6 | Singlet (s) | Protons are flanked by two carbonyl groups, causing significant deshielding. |
| Vinyl (-C=CH-) | Enol | ~5.1 - 5.5 | Singlet (s) | Vinylic proton in a conjugated system. Its appearance is a definitive marker for the enol form. |
| Acetyl Methyl (=C(OH)CH₃) | Enol | ~2.0 | Singlet (s) | Slightly more shielded (upfield) compared to the keto form due to the change in hybridization and conjugation. |
| Enolic Hydroxyl (-OH) | Enol | ~12 - 15 | Broad Singlet (br s) | Very downfield shift due to strong intramolecular hydrogen bonding with the amide carbonyl.[7] This proton is exchangeable with D₂O. |
| Amide (-NH) | Both | ~9.0 - 10.5 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. Also exchangeable with D₂O. |
| Methoxy (-OCH₃) | Both | ~3.8 | Singlet (s) | Largely unaffected by tautomerization. Can serve as an internal integration reference if necessary. |
| Aromatic (Ar-H) | Both | ~6.8 - 7.5 | Doublets (d) | The para-substituted pattern is expected. Minor shifts may occur between tautomers but are often overlapped. |
Section 2: Experimental Design & Protocol
Proper experimental design is critical for obtaining reproducible and accurate results.
Q4: How does solvent choice impact the keto-enol equilibrium?
A: Solvent selection is the most critical experimental parameter as it can dramatically shift the equilibrium.[12][13][14] The general principle, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto tautomer with increasing solvent polarity.[12]
-
Non-polar Solvents (e.g., CCl₄, Benzene-d₆): These solvents do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to be significantly stabilized. The highest percentage of the enol form is often observed in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors. DMSO, in particular, is known to strongly stabilize the enol tautomer by forming intermolecular hydrogen bonds with the enolic hydroxyl proton.[5][12]
-
Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the internal hydrogen bond of the enol form and solvate the more polar keto form more effectively, thus shifting the equilibrium towards the keto tautomer.
Q5: What is the standard protocol for sample preparation and ¹H NMR acquisition?
A: The following protocol is a self-validating system for accurate quantification.
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Detailed Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the desired deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample dissolves completely. A dilute solution is crucial to minimize intermolecular interactions like dimer formation.[15]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.
-
-
Acquisition Parameters (Crucial for Quantification):
-
Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. For small molecules, a D1 of 10-15 seconds is often a safe starting point. An incorrect (too short) D1 will lead to inaccurate integration and an underestimation of signals with longer relaxation times.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for each scan.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest peak to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is essential for accurate integration.[16]
-
Calibrate the chemical shift axis by setting the residual solvent peak or an internal standard (like TMS) to its known value.
-
Section 3: Data Analysis & Quantification
Q6: How do I calculate the percentage of each tautomer and the equilibrium constant (Keq)?
A: The calculation is based on the integration of unique, well-resolved signals corresponding to each tautomer.
-
Peak Selection: Choose one signal for the keto form and one for the enol form. The best choices are typically:
-
Keto Signal: The methylene protons (-CH₂-) at ~3.6 ppm. This signal represents 2 protons.
-
Enol Signal: The vinyl proton (=CH-) at ~5.1-5.5 ppm. This signal represents 1 proton.
-
-
Integration:
-
Set the integral of one of the chosen peaks to a convenient value (e.g., set the integral of the enol's vinyl proton to 1.00).
-
The software will then automatically calculate the relative integral of the other peak.
-
-
Calculation:
-
Let I_keto be the integral value of the keto methylene peak and I_enol be the integral value of the enol vinyl peak.
-
Since the keto peak represents 2 protons and the enol peak represents 1 proton, we must normalize the integrals before calculating the ratio.
-
Molar Ratio: Ratio = [Enol] / [Keto] = I_enol / (I_keto / 2)
-
Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = Ratio[2][7]
-
Percentage of Enol: % Enol = (Ratio / (Ratio + 1)) * 100
-
Percentage of Keto: % Keto = 100 - % Enol
-
Example Calculation:
-
If the integral of the enol vinyl proton (I_enol) is set to 1.00.
-
The measured integral of the keto methylene peak (I_keto) is 4.30.
-
Ratio = 1.00 / (4.30 / 2) = 1.00 / 2.15 = 0.465
-
Keq = 0.465
-
% Enol = (0.465 / (0.465 + 1)) * 100 = 31.7%
-
% Keto = 100 - 31.7% = 68.3%
Section 4: Troubleshooting Guide
Q: My peaks are very broad. What could be the cause?
A: Broad peaks can stem from several issues:
-
Poor Shimming: This is the most common cause. Re-shim the instrument to improve field homogeneity.[17]
-
High Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions.[17] Try preparing a more dilute sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange: If the rate of tautomer interconversion is in an intermediate regime on the NMR timescale (neither fast nor slow), it can lead to exchange broadening. Try acquiring the spectrum at a lower or higher temperature to move out of this regime.[1][5]
Q: I can't see the enolic -OH or amide -NH protons. Where are they?
A: These protons are "exchangeable" and their visibility can be problematic.
-
Solvent Exchange: If you are using a protic solvent like Methanol-d₄ or have water contamination (H₂O) in your solvent, the -OH and -NH protons can rapidly exchange with the solvent's deuterium (or protons from H₂O), causing the signal to broaden significantly or disappear entirely.[9][17]
-
Confirmation: To confirm if a peak is an exchangeable proton, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear.[17]
Q: My calculated Keq value is different from a previous experiment. Why?
A: Reproducibility issues with Keq often point to subtle changes in experimental conditions.
-
Temperature: The keto-enol equilibrium is temperature-dependent.[2][5] Ensure the spectrometer's variable temperature unit is stable and set to the same temperature for all comparative experiments (e.g., 298 K).
-
Concentration: As mentioned, concentration can affect the equilibrium, especially if tautomers can form dimers. Always use the same concentration for comparative studies.
-
Solvent Batch: Different batches of deuterated solvents can have varying amounts of residual water or acidic/basic impurities, which can slightly alter the equilibrium.
-
Time to Equilibrate: After dissolving the sample, allow it to sit for 5-10 minutes in the NMR tube to ensure the tautomeric equilibrium has been reached before starting the acquisition.
Q: I see more peaks than I expect. What are they?
A: Unexpected peaks could be:
-
Impurities: Starting material or synthesis byproducts could be present.
-
Rotamers: Restricted rotation around the amide C-N bond can sometimes lead to the presence of rotational isomers (rotamers), which are distinct on the NMR timescale and give rise to separate sets of signals.[17] Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single averaged peak.[17]
-
Solvent or Water Peaks: Always be aware of the chemical shifts for your residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) and water (variable, but often 1.5-2.5 ppm in CDCl₃).
References
- Cook, G., & Feltman, P. M. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar.
- Laurella, S., Sierra, M. G., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]
- Feltman, P. M., & Cook, G. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- Kikuchi, M., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]
- Cook, G., & Feltman, P. M. (2012). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Laurella, S., Sierra, M. G., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]
- Kikuchi, M., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage. [Link]
- Williams, A. J., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
- Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
- Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism.
- Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
- Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
- Physics Forums. (2004, November 11).
- Laurella, S. L., et al. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. [Link]
- ResearchGate. (n.d.). 1 HNMR and 13 CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). [Link]
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
- ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. [Link]
- Field, L. D., Li, H., & Magill, A. (2021).
- Nandiyanto, A. B. D., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Sources
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- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
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Technical Support Center: N-(4-Methoxyphenyl)-3-oxobutanamide Stability and Degradation
Welcome to the technical support center for N-(4-Methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer robust troubleshooting strategies to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, also known as p-Acetoacetanisidide, is a chemical compound with the molecular formula C11H13NO3.[1][2] Its structure features a central β-keto amide functional group, which consists of an amide linked to a ketone at the β-position.[3] This arrangement of functional groups is known to be reactive and can be susceptible to degradation under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary drivers of degradation for this compound are expected to be hydrolysis and thermal stress. Hydrolysis, the reaction with water, can be catalyzed by acidic or basic conditions.[4][5] The β-keto group also makes the molecule susceptible to decarboxylation, particularly under heat.[6][7] Exposure to light and oxidizing agents may also promote degradation.
Q3: How can I tell if my sample of this compound has degraded?
Degradation can manifest in several ways:
-
Physical Changes: A color change (e.g., yellowing) or a change in the physical state of the compound.
-
Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and peak tailing or broadening.
-
Solubility Issues: A previously soluble sample may become insoluble as degradation products precipitate.
Q4: What are the most critical storage conditions to prevent degradation?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment.[4] Storage at -20°C or below is recommended for long-term stability, especially for solutions.[6] The container should be tightly sealed to protect it from moisture and air.[4] For solutions, using an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.[4]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during experiments involving this compound and provides systematic solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Parent Compound Peak in HPLC/LC-MS | Hydrolysis: The amide bond has been cleaved due to acidic or basic conditions in your solvent or buffer. | 1. Check pH of Solutions: Ensure all solvents and buffers are within a neutral pH range (6-8), where amide hydrolysis is minimized. Use freshly prepared buffers. 2. Temperature Control: Keep samples cool in the autosampler (4°C) to slow down degradation during long analytical runs. 3. Solvent Choice: If possible, use non-aqueous or aprotic solvents for sample preparation and storage to minimize contact with water.[5] |
| Appearance of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The compound is breaking down into smaller molecules, such as p-anisidine and acetoacetic acid (which is itself unstable). | 1. Forced Degradation Study: Intentionally degrade a small sample under acidic, basic, oxidative, and thermal stress to identify the retention times of the degradation products.[8][9] This will help confirm if the unexpected peaks are related to your compound. 2. Optimize pH: Adjust the pH of your mobile phase and sample diluent to a range that maximizes the stability of the parent compound. |
| Inconsistent Results and Poor Reproducibility | Ongoing Degradation: The compound is degrading at a variable rate during sample preparation or analysis. | 1. Standardize Sample Preparation Time: Prepare samples immediately before analysis and minimize the time they are left at room temperature. 2. Use Stabilizers: In some cases, the addition of antioxidants or the use of a buffered formulation can improve stability.[4] 3. Evaluate Matrix Effects: If working with complex matrices (e.g., biological samples), consider that components of the matrix could be catalyzing degradation. |
| Color Change of Solid Compound or Solution | Oxidation or Photodegradation: Exposure to air and light can lead to the formation of colored byproducts. | 1. Inert Atmosphere: Store the solid compound and prepare solutions under an inert gas like nitrogen or argon.[4] 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.[8] |
Part 3: In-Depth Degradation Pathways and Prevention
The chemical structure of this compound suggests two primary, scientifically plausible degradation pathways. Understanding these mechanisms is key to designing effective prevention strategies.
Pathway 1: Hydrolysis of the Amide Bond
This is one of the most common degradation routes for amide-containing compounds.[5] The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
Primary Degradation Products:
-
p-Anisidine (4-methoxyaniline)
-
Acetoacetic acid (which is unstable and can further decarboxylate to acetone and CO2)[6][7]
Caption: Proposed hydrolytic degradation of this compound.
Prevention Strategies for Hydrolysis:
-
pH Control: Maintaining a neutral pH is the most effective way to prevent both acid and base-catalyzed hydrolysis.[4] Use buffered solutions when working in aqueous environments.
-
Temperature Management: Keep solutions cold to reduce the reaction rate.[6]
-
Moisture Exclusion: Store the solid compound in a desiccator and use anhydrous solvents when possible.[4]
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Heating block or oven
-
UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 2 hours. Dilute for analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 60°C for 8 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with an unstressed control sample, by a suitable HPLC-UV method. Compare the chromatograms to identify new peaks.
Caption: Workflow for a forced degradation study.
References
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain....
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- ResearchGate. (2025, August 6). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry.
- PubChem. (n.d.). 4'-Methoxyacetoacetanilide.
- PubChemLite. (n.d.). This compound (C11H13NO3).
Sources
- 1. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carbodiimide.com [carbodiimide.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Stability of N-(4-Methoxyphenyl)-3-oxobutanamide in Solution
Welcome to the technical support center for N-(4-Methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. By understanding the underlying chemical principles, you can design more robust experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing signs of degradation. What are the likely causes?
A1: this compound, a β-keto amide, is susceptible to degradation in solution primarily through two pathways: hydrolysis of the amide bond and oxidation. The presence of water, acidic or basic conditions, exposure to light, and elevated temperatures can accelerate these degradation processes.[1][2] The β-dicarbonyl moiety also exists in a keto-enol tautomeric equilibrium, which can influence its reactivity.
Q2: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific kinetic data for this exact molecule is not extensively published, amides are generally most stable in neutral or near-neutral pH conditions (pH 6-8). Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, leading to the formation of 4-methoxyaniline and acetoacetic acid (which is itself unstable and can decarboxylate).[3] It is crucial to buffer your solution appropriately and avoid pH extremes.
Q3: Which solvents are recommended for preparing stock solutions?
A3: For short-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dioxane are recommended. For aqueous experimental conditions, it is advisable to prepare a concentrated stock solution in an anhydrous aprotic solvent and then dilute it into your aqueous buffer immediately before use to minimize hydrolysis.[1]
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions should be stored at low temperatures, such as -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[4] For long-term storage, it is best to store the compound as a dry solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Loss of compound potency or inconsistent results over time. | Hydrolysis of the amide bond. The amide linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, leading to inactive degradation products.[2] | 1. Verify Solution pH: Ensure the pH of your experimental buffer is within the optimal range (pH 6-8).2. Use Freshly Prepared Solutions: Prepare aqueous solutions of the compound immediately before each experiment.3. Minimize Water Content in Stock Solutions: Use anhydrous solvents for stock solutions and store them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. |
| Appearance of new, unexpected peaks in HPLC analysis. | Oxidative Degradation. The methoxy group on the phenyl ring can be susceptible to oxidation, leading to the formation of various degradation products.[5] The methylene group adjacent to the two carbonyls can also be a site for oxidation. | 1. Degas Solvents: Remove dissolved oxygen from aqueous buffers by sparging with nitrogen or argon before use.2. Consider Antioxidants: For longer-term experiments, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E may be beneficial, particularly if the experimental system is prone to generating reactive oxygen species.[6][7][8] |
| Variability between different batches of stock solution. | Inconsistent Solvent Purity or Storage Conditions. Residual water or impurities in solvents can initiate degradation. Differences in light exposure or temperature can also lead to batch-to-batch variability. | 1. Use High-Purity Anhydrous Solvents: Purchase solvents from reputable suppliers and ensure they are rated as anhydrous.2. Standardize Storage Protocol: Implement a strict protocol for storing all solutions, including temperature, light protection, and the use of sealed containers. |
| Precipitation of the compound in aqueous media. | Poor Solubility. this compound has limited aqueous solubility. | 1. Optimize Solvent Concentration: Keep the concentration of the organic stock solvent (e.g., DMSO) as low as possible in the final aqueous solution (typically <1%).2. Consider Solubilizing Agents: In some cases, the use of solubilizing agents like cyclodextrins may improve aqueous solubility and stability. |
Experimental Protocols
To proactively address stability issues, a forced degradation study is recommended. This will help you identify the specific vulnerabilities of this compound under your experimental conditions and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation products and pathways.[4][9][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in foil at the same temperature.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the intact compound from its degradation products.[11][12]
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a PDA detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Inject the samples from the forced degradation study.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting impurities.
Visualization of Degradation Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Concluding Remarks
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental data. By understanding the potential for hydrolytic and oxidative degradation and by implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can significantly enhance the integrity of their work. Proactive stability assessment through forced degradation studies is a powerful tool in the arsenal of any scientist working with this and similar molecules.
References
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- Wang, X., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PMC.
- AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate.
- Wang, Y., et al. (2024). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. ResearchGate.
- Wang, X., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. ResearchGate.
- Lemley, A. T., et al. (2006). Degradation of chloroacetanilide herbicides by anodic fenton treatment. PubMed.
- Patel, K. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications.
- Chen, Z., et al. (2005). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.
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- Waters Corporation. (n.d.). UPLC EPA Methods Book.
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- Zhang, Y., et al. (2023). Efficient biodegradation of acetoacetanilide in hypersaline wastewater with a synthetic halotolerant bacterial consortium. PubMed.
- Quora. (2019). Why are amides resist hydrolysis in plain water?
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Waters Corporation. (n.d.). Impurities Application Notebook.
- Wang, X., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
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- Wikipedia. (n.d.). Acetoacetanilide.
- ResearchGate. (2019). Synthesis of dicarbonyl-containing drugs and natural products.
- Ouacel, H., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis.
- Meena, S. K., et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Li, Y., et al. (2023). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI.
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- Rolland, M. M., et al. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. RSC Publishing.
- Diart-Goni, A., et al. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Li, Y., & Gevorgyan, V. (2020). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate.
- Diart-Goni, A., et al. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society.
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- ResearchGate. (2025). Visible‐Light Mediated Photooxidative Synthesis of α‐Keto Amides.
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- ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids.
- ResearchGate. (2006). Kinetics and Mechanisms of the Acid-Catalyzed Hydrolyses of 4-Nitrophenyl-N-aroyl-areneiminosulfonates.
- MDPI. (n.d.). 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate.
- Corbi, C., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH.
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- 12. soeagra.com [soeagra.com]
Technical Support Center: A Guide to Scaling the Synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide
Welcome to the Technical Support Center for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. Our aim is to bridge the gap between laboratory-scale procedures and pilot or production-scale manufacturing, ensuring both efficiency and safety.
Introduction
This compound, also known as p-acetoacetanisidide, is a key building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] The successful transition from a laboratory-scale synthesis to a larger production scale requires careful consideration of reaction parameters, potential side reactions, and safety protocols. This guide provides a comprehensive overview of the common synthetic routes and addresses the challenges you may encounter during scale-up.
Core Synthesis Routes
There are two primary and effective methods for the synthesis of this compound: the acetoacetylation of p-anisidine with diketene and the condensation reaction with ethyl acetoacetate.
Route 1: Acetoacetylation of p-Anisidine with Diketene
This is often the preferred industrial method due to its high efficiency and atom economy. The reaction involves the nucleophilic attack of the amino group of p-anisidine on the diketene molecule.
Experimental Protocol: Acetoacetylation using Diketene (1 kg Scale)
Materials:
-
p-Anisidine (1.00 kg, 8.12 mol)
-
Diketene (0.68 kg, 8.12 mol)
-
Toluene (5 L)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 10 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-anisidine in toluene.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Slowly add diketene dropwise to the cooled solution over a period of 1-2 hours, ensuring the temperature does not exceed 10°C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Route 2: Condensation of p-Anisidine with Ethyl Acetoacetate
This method is a classic approach that involves the reaction of p-anisidine with ethyl acetoacetate, typically at elevated temperatures to drive the condensation by removing the ethanol byproduct.
Experimental Protocol: Condensation with Ethyl Acetoacetate (1 kg Scale)
Materials:
-
p-Anisidine (1.00 kg, 8.12 mol)
-
Ethyl acetoacetate (1.16 kg, 8.93 mol, 1.1 eq)
-
Xylene (as a solvent for azeotropic removal of ethanol)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, combine p-anisidine, ethyl acetoacetate, and xylene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 140-150°C) and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected, indicating the reaction is complete (typically 4-6 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Filter the solid product and wash it with cold xylene.
-
If the product does not precipitate, concentrate the solution under reduced pressure and then induce crystallization.
-
Further purify the crude product by recrystallization from an ethanol/water mixture.
Troubleshooting Guide
Scaling up chemical reactions can present challenges that are not always apparent at the lab scale.[3] Below are some common issues encountered during the synthesis of this compound and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely using TLC or HPLC until the starting material is consumed. For the ethyl acetoacetate route, ensure complete removal of ethanol. |
| Side Reactions: Overheating can lead to the formation of byproducts. For the diketene route, improper temperature control can cause polymerization of diketene. | Maintain strict temperature control, especially during the addition of diketene. The use of a well-calibrated temperature probe and an efficient cooling system is critical.[4] | |
| Impure Starting Materials: p-Anisidine can oxidize and darken on storage.[3] | Use freshly purified p-anisidine. It can be purified by recrystallization from ethanol/water or by vacuum distillation. | |
| Product Discoloration (Yellow/Brown Tint) | Oxidation of p-Anisidine: Trace amounts of unreacted or oxidized p-anisidine can impart color to the final product. | Ensure the reaction goes to completion. The product can be further purified by treatment with activated carbon during recrystallization. |
| Thermal Degradation: Prolonged exposure to high temperatures during reaction or workup can cause decomposition. | Minimize the time the reaction is held at elevated temperatures. Use a rotary evaporator with a controlled temperature water bath for solvent removal. | |
| Difficulty in Product Isolation/Purification | Oiling Out During Recrystallization: The product separates as an oil instead of a crystalline solid. | Ensure the correct solvent ratio for recrystallization. Start with a minimal amount of hot ethanol to dissolve the crude product, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly without disturbance. Seeding with a small crystal of pure product can also induce crystallization. |
| Poor Filtration Characteristics: The product forms very fine particles that clog the filter. | Adjust the cooling rate during crystallization. Slower cooling often leads to larger crystals that are easier to filter. | |
| Inconsistent Results at Larger Scale | Poor Mixing: Inefficient mixing in a large reactor can lead to localized concentration and temperature gradients, resulting in side reactions and lower yields.[5] | Use an appropriate overhead stirrer (e.g., anchor or turbine) and ensure the agitation speed is sufficient to maintain a homogeneous mixture. Baffles in the reactor can also improve mixing.[3] |
| Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to control the temperature of an exothermic reaction.[6] | Monitor the internal reaction temperature closely, not just the jacket temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production?
A1: The acetoacetylation with diketene is generally preferred for large-scale production due to its higher reaction efficiency, milder reaction conditions, and better atom economy. However, diketene is a hazardous and thermally labile substance, requiring specialized handling and storage facilities.[7] The condensation with ethyl acetoacetate is a viable alternative if the necessary infrastructure for handling diketene is not available.
Q2: What are the critical safety precautions for handling diketene?
A2: Diketene is toxic, flammable, and has a high decomposition energy, posing a risk of a runaway reaction if not handled properly.[7] It should be stored in a cool, dry place, away from acids, bases, and oxidizing agents. All reactions involving diketene should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. On a larger scale, a closed system is recommended.
Q3: How can I effectively monitor the reaction progress at scale?
A3: While TLC is useful for qualitative monitoring, HPLC is the recommended method for quantitative analysis during scale-up. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective. This allows for accurate determination of the consumption of starting materials and the formation of the product and any byproducts.
Q4: I am observing an unknown impurity in my HPLC analysis. What could it be?
A4: In the reaction with diketene, a common byproduct can be the diacetoacetylated p-anisidine if an excess of diketene is used or if there are localized high concentrations. In the reaction with ethyl acetoacetate, unreacted starting materials are the most common impurities. NMR spectroscopy can be a powerful tool for identifying unknown impurities.[8][9]
Q5: Are there any concerns about polymorphism with this compound?
A5: While specific studies on the polymorphism of this compound are not widely reported, related compounds have been shown to exhibit polymorphism.[10][11] Different crystalline forms can have different physical properties, such as solubility and melting point, which can be critical in pharmaceutical applications. It is advisable to characterize the solid-state properties of the final product, especially if it is intended for use in a regulated environment. This can be done using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Visualizations
General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. NZ739774A - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(4-Methoxyphenyl)-3-oxobutanamide
Welcome to the technical support center for N-(4-Methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth, field-proven insights and troubleshooting workflows in a direct question-and-answer format to help you achieve high-purity crystalline material with optimal yields.
Compound Profile: this compound
Understanding the fundamental physicochemical properties of a compound is the first step in designing a successful crystallization strategy. This compound, also known as 4'-Methoxyacetoacetanilide, possesses structural features that influence its solubility and crystalline behavior.[1] The presence of an amide group allows for hydrogen bonding, while the methoxyphenyl group imparts polarity.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5437-98-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 207.23 g/mol | PubChem[1][3] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility Profile | Good solubility in polar organic solvents like ethanol and acetone; lower solubility in non-polar solvents.[2] | Solubility of Things[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?
A1: "Oiling out" is a common crystallization problem that occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality: This typically happens for one of two reasons:
-
High Solute Concentration: The concentration of your compound in the solvent is so high that when cooled, the solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of that solvent. Impurities can depress the melting point, exacerbating this issue.[4]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth. The molecules rapidly crash out of the solution as a disordered, supercooled liquid.[4]
Troubleshooting Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% of the original volume) of the same hot solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or letting it cool in a warm water bath can be effective. This is the most critical step.
-
Induce Crystallization: Once the solution has cooled to near room temperature, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal.[5]
-
Consider a Different Solvent: If the problem persists, your chosen solvent may be unsuitable. Select a solvent in which the compound has slightly lower solubility.
Q2: The recovery yield from my recrystallization is very low. How can I improve it?
A2: Low yield is a frustrating outcome that indicates a significant portion of your product remains in the mother liquor.
Causality:
-
Excessive Solvent: Using too much solvent is the most common cause. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[4][5]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. If the compound has significant solubility at low temperatures, your recovery will be poor.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, significant product loss can occur.[4]
Troubleshooting Protocol:
-
Minimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated solid.
-
Recover a Second Crop: Concentrate the mother liquor from your low-yield batch by boiling off a portion of the solvent (e.g., 30-50%) and cooling it again. This will often yield a "second crop" of crystals, which should be analyzed for purity.[5]
-
Optimize Solvent System: If a single solvent is not providing a good yield, consider a binary (two-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.[4]
Q3: My final product consists of very fine needles or an amorphous powder, which is difficult to filter and dry. How can I obtain larger crystals?
A3: Crystal morphology is highly dependent on the conditions of nucleation and growth. Rapid crystallization often leads to small, poorly formed crystals.
Causality:
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, a large number of crystal nuclei form simultaneously, leading to the growth of many small crystals rather than a few large ones.
-
Agitation: Excessive stirring or agitation during the cooling phase can induce rapid secondary nucleation, resulting in smaller crystals.
Troubleshooting Protocol:
-
Reduce Cooling Rate: This is the most effective method. Slow, controlled cooling allows for fewer nucleation events and promotes the growth of larger, more ordered crystals. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Reduce Concentration: Start with a slightly more dilute solution (use 5-10% more solvent than the minimum required for dissolution). This lowers the level of supersaturation upon cooling.
-
Minimize Agitation: Allow the solution to cool without stirring.
-
Vapor Diffusion: For obtaining very high-quality crystals (e.g., for X-ray crystallography), consider a vapor diffusion setup. Dissolve the compound in a "good" solvent and place it in a small open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
Q4: After crystallization, my product is still contaminated with impurities. What are the next steps?
A4: While crystallization is a powerful purification technique, it may not remove all impurities in a single step, especially if the impurities are structurally similar to the target compound.[6]
Causality:
-
Surface Deposition: Impurities can remain on the crystal surface if the final product is not washed properly after filtration.[6] The mother liquor, which is rich in impurities, can coat the crystals.
-
Inclusion/Occlusion: During rapid crystal growth, pockets of mother liquor can become trapped within the crystal lattice, leading to significant contamination.[7]
-
Co-crystallization/Solid Solution: If an impurity is structurally very similar to your product, it may be incorporated directly into the crystal lattice, forming a solid solution. This is the most difficult scenario to resolve by simple recrystallization.[6][7]
Troubleshooting Protocol:
-
Wash Crystals Thoroughly: After filtering your crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Perform a Second Recrystallization: A second pass at recrystallization will often significantly improve purity.
-
Activated Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored, often polar, impurities. Use it sparingly, as it can also adsorb your product.[4]
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, an orthogonal purification method like silica gel column chromatography is necessary.[5]
Troubleshooting & Experimental Workflows
The following diagrams provide a logical decision-making process for common crystallization challenges.
Detailed Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This protocol is the first method of choice for purifying a solid organic compound.
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol, or a mixture of ethanol and water, is often a good starting point.[2][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.
-
Achieve Saturation: Add more solvent in small portions from a heated reservoir until the solid just dissolves completely. Avoid adding a large excess.
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or for a more thorough result, dry them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Inducing Crystallization from a Supersaturated Solution
This protocol should be used when a cooled solution fails to produce crystals.
-
Confirm Supersaturation: Ensure the solution has cooled to room temperature or below. A supersaturated solution will appear clear and homogenous, with no solid present.
-
Scratching Method: Dip a clean glass rod into the solution and remove it. Allow the solvent to evaporate from the tip, which may leave a small amount of solid residue. Re-insert the rod and scratch the inner surface of the flask at or just below the meniscus. The micro-scratches on the glass and the small seed crystals on the rod's tip provide nucleation sites for crystal growth to begin.[5]
-
Seed Crystal Method: If you have a small crystal of the pure compound, add it to the supersaturated solution. The seed crystal provides a template onto which other molecules can deposit, initiating crystal growth.[5]
-
Patience: Once nucleation has been induced, be patient. It may take some time for a significant quantity of crystals to form. Once growth is established, cooling the flask in an ice bath can be resumed.
References
- Solubility of Things. 4-Methoxyacetoacetanilide.
- PubChem. N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide. [Link]
- PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]
- Fun, H. K., et al. (2014). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. [Link]
- PubChem. 4'-Methoxyacetoacetanilide. [Link]
- Naghiyev, F., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molbank, 2020(4), M1163. [Link]
- PubChemLite. This compound (C11H13NO3). [Link]
- Razzoqova, M. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Dye Intermediate. This compound. [Link]
- Naghiyev, F., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products.
- CAS Common Chemistry. N-(3-Methoxyphenyl)-3-oxobutanamide. [Link]
- Fun, H. K., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
- CAS Common Chemistry. N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. [Link]
- Google Patents. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1269–1281. [Link]
- Guerrab, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Ó'Ciardha, C., et al. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development.
- ResearchG
- Justia Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl).... [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
- Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development, 3(6), 748-755. [Link]
Sources
- 1. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [dyestuffintermediates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Methoxyphenyl)-3-oxobutanamide Analysis
Welcome to the technical support center for the analysis of N-(4-Methoxyphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying impurities using High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple instructions to explain the scientific rationale behind our recommendations, ensuring you can develop robust, reliable, and self-validating analytical methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful impurity analysis.
Q1: What are the potential impurities I should expect when analyzing this compound?
Potential impurities can originate from three main sources: the synthetic route, subsequent degradation, or interaction with excipients.
-
Synthesis-Related Impurities: The most common synthesis for this compound involves the reaction of p-anisidine with a β-keto-ester like ethyl acetoacetate or with diketene.[1][2][3] Therefore, key impurities to monitor include:
-
Unreacted Starting Materials: p-Anisidine and the acetoacetylating agent.
-
By-products: Products from side-reactions, such as over-condensation or reactions involving impurities in the starting materials.
-
-
Degradation Products: this compound contains amide and ketone functionalities, making it susceptible to degradation under certain conditions. Forced degradation studies are essential to intentionally produce and identify these degradants.[4][5][6] Common degradation pathways include:
-
Hydrolysis: The amide bond can hydrolyze under strong acidic or basic conditions, yielding p-anisidine and acetoacetic acid (which is unstable and may further decompose).
-
Oxidation: The methoxy group and the aromatic ring can be susceptible to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV, can induce degradation.
-
Thermolysis: High temperatures can cause decomposition.
-
-
Formulation-Related Impurities: In a formulated drug product, the active pharmaceutical ingredient (API) can interact with excipients, potentially forming new adducts or degradation products.[7] Compatibility studies are crucial to identify these potential issues.[8]
Q2: What is a reliable starting HPLC method for analyzing this compound and its impurities?
A reversed-phase HPLC method is the most suitable approach for this moderately polar molecule. A C18 column is a robust starting point. The key is to develop a "stability-indicating method"—one that can separate the main peak from all potential process impurities and degradation products.[6]
Here is a recommended starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic molecules. A 250 mm length offers high resolution needed for impurity profiling. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase helps to sharpen peaks by suppressing the ionization of residual silanols on the column packing, which can cause peak tailing.[9] |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile is often preferred for its lower UV cutoff and viscosity. |
| Elution Mode | Gradient | A gradient is essential for impurity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven provides stable retention times by preventing fluctuations due to ambient temperature changes.[11][12] |
| Detection Wavelength | ~245 nm | The methoxyphenyl chromophore is expected to have strong absorbance in this region. This should be confirmed by running a UV scan of the main compound. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector response. |
Q3: How can I be confident that my HPLC method is suitable for detecting all relevant impurities?
Confidence in an analytical method is established through validation, with a critical component being the demonstration of specificity.[13][14] For impurity analysis, this is best achieved through forced degradation studies .[4][15] These studies intentionally stress the drug substance to generate degradation products.[5][6]
If your HPLC method can separate the intact this compound peak from all new peaks generated under various stress conditions (acid, base, oxidation, heat, light), it is considered "stability-indicating."[6] This demonstrates that if an impurity were to form during manufacturing or storage, your method would be able to detect it. The industry-accepted target for degradation is typically between 5-20%.[15]
Troubleshooting Guide: Resolving Common HPLC Issues
This section provides solutions to specific problems you may encounter during your analysis.
Q: My peak for this compound is broad and tailing. What is the cause and how do I fix it?
A: Peak tailing is a common issue, often indicating undesirable secondary interactions between your analyte and the stationary phase.[16]
-
Primary Cause: Silanol Interactions. Even on high-quality C18 columns, residual silanol groups (Si-OH) on the silica surface can be present. The amide group in your molecule can interact with these acidic silanols, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[9][16]
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to your aqueous mobile phase. A pH of less than 3 will protonate the silanol groups (Si-O⁻ → Si-OH), minimizing the unwanted ionic interaction.[16]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block many residual silanols. Using a high-purity silica column with low trace metal content can also significantly improve peak shape.[9]
-
Check for Column Contamination or Void: Tailing that appears over time can indicate that the column inlet frit is blocked or a void has formed in the packing bed.[16] Try back-flushing the column (if the manufacturer allows) or replacing the column to diagnose this.[10]
-
Q: The retention time of my main peak is shifting between injections. What should I check?
A: Retention time drift compromises data integrity and indicates an unstable system. The cause can be chemical or mechanical.[11][17]
-
Initial Diagnosis: Check the retention time of an unretained compound (t₀ marker). If both t₀ and your analyte peak are drifting proportionally, the issue is likely related to the flow rate (a mechanical problem). If only your analyte peak is drifting, it points to a chemical change in the system.[17]
-
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is a very common cause of drift at the beginning of a run.[12] Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Mobile Phase Changes: The composition of the mobile phase can change due to the evaporation of the more volatile organic solvent.[17] Always use freshly prepared mobile phase and keep solvent bottles capped.
-
Temperature Fluctuations: Uncontrolled ambient temperature can cause significant retention shifts. Always use a column oven to maintain a constant temperature.[11]
-
Pump or System Leaks: Even a very small, non-dripping leak can cause flow rate fluctuations.[17] Look for white crystalline buffer salt deposits around fittings, which can indicate a past or present leak.[17]
-
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. How do I identify the source?
A: Ghost peaks are spurious peaks that do not originate from your sample. They are typically caused by contamination somewhere in the system or solvents.[18][19]
-
Workflow for Identification:
-
Inject a "No-Volume" Blank: First, run a method without any injection. If peaks appear, they are likely from the detector or electronic noise.
-
Inject Mobile Phase: Use a clean vial filled with your mobile phase as the sample. If the ghost peaks appear, the contamination is likely in your mobile phase, solvents, or additives.[10] Use only high-purity, HPLC-grade solvents and fresh reagents.[18]
-
Systematic Contamination Check: If the peaks are absent in the mobile phase blank but appear when you inject a true blank (e.g., injection of pure solvent), the contamination is likely within the flow path. Common sources include carryover from a previous injection in the autosampler needle or injection valve, or leaching from system components.[19][20]
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the conditions for intentionally stressing this compound to generate potential degradation products and validate the stability-indicating nature of your HPLC method.[4][6]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Let stand at room temperature for 2 hours. Neutralize with 1N HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Let stand at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve a portion of the stressed powder to the target concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid powder to a photostability chamber (with UV and visible light) according to ICH Q1B guidelines. Dissolve and analyze.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. The goal is to achieve 5-20% degradation of the main peak.[15] The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and from each other.
Visualizations: Workflows and Logic Diagrams
Impurity Identification Workflow
This diagram outlines the logical steps to follow when an unknown peak is detected in a chromatogram.
Caption: A workflow for identifying the source of an unknown HPLC peak.
Troubleshooting Retention Time Drift
This decision tree helps diagnose the root cause of shifting retention times.
Caption: A decision tree for troubleshooting HPLC retention time drift.
References
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- uHPLCs. (2025). Troubleshooting Ghost Peak Problems in HPLC Systems.
- Wilson Analytical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- National Center for Biotechnology Information (NCBI). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
- Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Scribd. (n.d.). How To Start Method Validation-Related Substances.
- Unidentified Source. (n.d.). HPLC Troubleshooting Guide. (Link unavailable)
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
- SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Restek. (2014). [11]Troubleshooting HPLC- Tailing Peaks.
- National Center for Biotechnology Information (NCBI). (n.d.). 4'-Methoxyacetoacetanilide. PubChem Compound Summary for CID 21576.
- Organic Syntheses. (n.d.). Acetoacetanilide.
- PubChemLite. (n.d.). This compound (C11H13NO3).
- Global Substance Registration System (GSRS). (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE.
- Wikipedia. (n.d.). Acetoacetanilide.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment.
- National Center for Biotechnology Information (NCBI). (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide.
- National Center for Biotechnology Information (NCBI). (n.d.). Acetoacetanilide. PubChem Compound Summary for CID 7592.
- ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
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Validation & Comparative
A Comparative Analysis of the Reactivity of N-(4-Methoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide in Heterocyclic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, N-aryl-3-oxobutanamides are invaluable building blocks for the construction of a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active molecules. The reactivity of these precursors is subtly yet significantly influenced by the substitution pattern on the aryl ring. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct isomers: N-(4-methoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-oxobutanamide. By examining their performance in key heterocyclic syntheses and analyzing the underlying electronic and steric effects, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Isomers
This compound and N-(2-methoxyphenyl)-3-oxobutanamide share the same molecular formula (C₁₁H₁₃NO₃) and molecular weight (207.23 g/mol ).[1][2] Their fundamental difference lies in the position of the methoxy group on the phenyl ring. This seemingly minor variation has profound implications for their chemical behavior.
-
This compound (para-isomer): The methoxy group is positioned at the para position of the phenyl ring. Its electron-donating nature, primarily through the resonance effect (+M), increases the electron density of the entire aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This electronic enrichment can influence the reactivity of the amide nitrogen and the aromatic ring itself in electrophilic substitution reactions.
-
N-(2-Methoxyphenyl)-3-oxobutanamide (ortho-isomer): With the methoxy group at the ortho position, both electronic and steric effects come into play.[1] The electron-donating resonance effect is still present, but the proximity of the bulky methoxy group to the amide linkage can introduce steric hindrance. This can affect the approach of reagents to the amide nitrogen and the adjacent carbonyl group, potentially leading to different reaction pathways or rates compared to the para-isomer.[1]
A crucial aspect of the reactivity of these compounds is their existence in keto-enol tautomeric forms.[2][3] The equilibrium between the keto and enol forms is influenced by the solvent and the electronic nature of the substituents.[4] The enol form is often the reactive species in many condensation reactions.
Comparative Reactivity in Key Heterocyclic Syntheses
To provide a clear comparison, we will examine the performance of these two isomers in several well-established multicomponent reactions used for the synthesis of heterocyclic compounds.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[5][6] While direct comparative studies with quantitative yields for both isomers under identical conditions are scarce, analysis of related reactions provides valuable insights.
For N-aryl-3-oxobutanamides, the reaction proceeds to yield N-substituted dihydropyrimidine-5-carboxamides. The electronic nature of the substituent on the aryl ring can influence the reaction yield. Generally, electron-donating groups on the aromatic aldehyde component are known to give good yields.[7]
Expected Reactivity:
-
This compound: The electron-donating para-methoxy group is expected to have a modest electronic influence on the amide portion of the molecule, leading to good yields in the Biginelli reaction under standard conditions.
-
N-(2-Methoxyphenyl)-3-oxobutanamide: The ortho-methoxy group may exert a more complex influence. While electronically donating, its steric bulk could potentially hinder the cyclization step, possibly leading to slightly lower yields or requiring longer reaction times compared to the para-isomer under identical conditions. However, in some multicomponent reactions, the ortho-substituent has been observed to direct the reaction towards unique products.[1]
Experimental Data Summary (Illustrative):
| Reactant | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Yield | Reference |
| N-phenyl-3-oxobutanamide | Benzaldehyde | Urea | HCl | Ethanol | 92% | [6] |
| 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide | Benzaldehyde | Thiourea | HCl | Ethanol | 94% | [5] |
The Hantzsch Pyridine Synthesis: A Case of Divergent Reactivity
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form dihydropyridines, which can be subsequently oxidized to pyridines.[8][9] A study by Filipan-Litvić et al. on the Hantzsch condensation of methoxybenzaldehyde isomers with methyl-3-aminocrotonate provides a compelling example of how the ortho-methoxy group can dramatically alter the course of a reaction.[10][11]
-
Para-methoxybenzaldehyde: Reacted as expected to yield the corresponding 1,4-dihydropyridine derivative.[10][11]
-
Ortho-methoxybenzaldehyde: Instead of the expected dihydropyridine, the reaction predominantly yielded an unusual oxa-cyclohexan-1-ene derivative.[10][11] This suggests that the ortho-methoxy group, likely through a combination of steric and electronic effects, facilitates an alternative intramolecular cyclization pathway.
While this study uses methoxybenzaldehydes and not the target N-(methoxyphenyl)-3-oxobutanamides, it serves as a strong indicator that the ortho-methoxy group in N-(2-methoxyphenyl)-3-oxobutanamide could lead to unexpected and unique reactivity in similar condensation reactions compared to its para-counterpart.
Logical Relationship Diagram: Hantzsch Synthesis Reactivity
Caption: Divergent reaction pathways in the Hantzsch synthesis.
The Japp-Klingemann Reaction: Formation of Hydrazones for Indole Synthesis
The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto esters or β-keto acids and aryl diazonium salts.[12][13][14] The resulting hydrazones are valuable intermediates, particularly in the Fischer indole synthesis.[14] The reactivity in this case is primarily centered on the active methylene group of the 3-oxobutanamide moiety.
The acidity of the methylene protons is a key factor in the initial step of the Japp-Klingemann reaction, which involves deprotonation to form an enolate.[13] The electronic effects of the methoxy group on the phenyl ring can influence this acidity.
-
This compound: The para-methoxy group, being electron-donating, might slightly decrease the acidity of the methylene protons compared to an unsubstituted N-phenyl analogue. However, this effect is generally not significant enough to impede the reaction.
-
N-(2-Methoxyphenyl)-3-oxobutanamide: The ortho-methoxy group's electronic effect is similar to the para-isomer. Steric hindrance from the ortho-substituent is less likely to affect the deprotonation of the methylene group but could play a role in the subsequent attack of the bulky diazonium salt.
Overall, both isomers are expected to undergo the Japp-Klingemann reaction, although subtle differences in reaction rates might be observed under carefully controlled kinetic studies.
Experimental Workflow: Japp-Klingemann Reaction
Caption: General workflow of the Japp-Klingemann reaction.
Experimental Protocols
Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide via Condensation
This protocol describes a common method for the synthesis of the title compound from 2-methoxyaniline and ethyl acetoacetate.[1]
Materials:
-
2-Methoxyaniline
-
Ethyl acetoacetate
-
Toluene
-
Glacial acetic acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methoxyaniline and ethyl acetoacetate in toluene.[1]
-
Add a catalytic amount of glacial acetic acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield N-(2-methoxyphenyl)-3-oxobutanamide.[1]
Synthesis of this compound via Acylation
An alternative efficient method for the synthesis of N-aryl-3-oxobutanamides involves the acylation of the corresponding aniline with diketene.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Diketene
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of diketene dropwise to the cooled solution, maintaining the temperature below 25°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Conclusion and Future Outlook
The reactivity of this compound and N-(2-methoxyphenyl)-3-oxobutanamide, while broadly similar due to the shared acetoacetamide moiety, exhibits crucial differences dictated by the position of the methoxy group. The para-isomer generally behaves as a typical electron-rich N-aryl-3-oxobutanamide, reliably participating in a range of cyclocondensation reactions.
In contrast, the ortho-isomer presents a more nuanced reactivity profile. The steric hindrance and potential for intramolecular interactions imparted by the ortho-methoxy group can lead to divergent reaction pathways, as evidenced by studies on related systems like the Hantzsch synthesis. This makes N-(2-methoxyphenyl)-3-oxobutanamide a particularly interesting substrate for the discovery of novel heterocyclic scaffolds that may not be accessible through more conventional precursors.
For researchers and drug development professionals, the choice between these two isomers should be guided by the synthetic objective. For predictable and high-yielding syntheses of known heterocyclic systems, the para-isomer is often the more straightforward choice. However, for the exploration of novel chemical space and the potential discovery of unique molecular architectures, the ortho-isomer offers intriguing possibilities that warrant further investigation. Future comparative studies under standardized conditions are needed to fully quantify the differences in their reactivity and to further exploit the unique synthetic potential of the ortho-substituted analogue.
References
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- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Hansen, G. N-(4-Ethoxyphenyl)-3-oxobutanamide.
- ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 2007, 12(11), 2546-2558. [Link]
- Cárdenas-Galindo, A., et al. Searching for a direct preparation of dihydropyrimidine-5-carboxamides under Biginelli reaction conditions.
- Organic Reactions. The Japp-Klingemann Reaction. Organic Reactions, 1959, 10, 143-178. [Link]
- Raeppel, S., et al. Selective deshielding of aromatic protons in some ortho-substituted acetanilides. Canadian Journal of Chemistry, 1968, 46(12), 2205-2209. [Link]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Frontiers in Chemistry. Keto-enol tautomerism in the development of new drugs. [Link]
- chemeurope.com. Japp-Klingemann reaction. [Link]
- Zalesnaya, A. D., et al. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Journal of Heterocyclic Chemistry, 2019, 56(2), 577-584. [Link]
- ResearchGate. Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]
- PubMed. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
- SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
- ResearchG
- National Institutes of Health.
- De Gruyter. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
- Wikipedia. Japp–Klingemann reaction. [Link]
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- SynArchive. Japp-Klingemann Reaction. [Link]
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- JETIR.
- National Institutes of Health. Keto-enol tautomerism as dynamic electron/hole traps promote charge carrier separation for hydrogen peroxide photosynthesis. [Link]
- Chemistry Steps. Ortho, Para, Meta. [Link]
- ResearchGate. Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. [Link]
- Master Organic Chemistry.
- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
- worldofchemicals.com. N-(2-methoxyphenyl)-3-oxobutanamide. [Link]
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- 11. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Analysis: N-(4-Methoxyphenyl)-3-oxobutanamide vs. p-Acetoacetanilide
In the landscape of pharmaceutical intermediates and fine chemical synthesis, a nuanced understanding of molecular structure is paramount for reaction optimization, quality control, and regulatory compliance. This guide provides a detailed spectral comparison of two key β-keto amides: N-(4-Methoxyphenyl)-3-oxobutanamide and its structural analog, p-acetoacetanilide (N-phenyl-3-oxobutanamide). Through a multi-technique spectroscopic approach, we will dissect the subtle yet significant electronic and structural differences imparted by the methoxy substituent on the phenyl ring.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental rationale to empower your own analytical endeavors.
Molecular Structures and Keto-Enol Tautomerism
At the heart of this comparison are the molecular structures of this compound and p-acetoacetanilide. Both compounds share a common acetoacetamide backbone, which is susceptible to keto-enol tautomerism. This equilibrium between the ketone and enol forms is a critical factor influencing their chemical reactivity and spectral properties. The presence of both tautomers can often be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3][4][5].
Caption: Chemical structures of the compounds under comparison.
The primary structural difference is the presence of a methoxy (-OCH₃) group at the para-position of the phenyl ring in this compound. This electron-donating group is expected to influence the electron density distribution across the aromatic ring and the amide linkage, leading to predictable shifts in the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
A solution of the analyte (15-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is performed with a greater number of scans (1024-4096) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak.
¹H NMR Spectral Comparison
The proton NMR spectra of both compounds are expected to show signals for the acetyl methyl group, the methylene protons, the aromatic protons, and the amide N-H proton. The keto-enol tautomerism can lead to two distinct sets of signals for the acetyl and methylene protons[1][2][3].
| Proton Assignment | p-Acetoacetanilide (δ ppm) | This compound (δ ppm) | Rationale for Observed Differences |
| Acetyl CH₃ (keto) | ~2.3 | ~2.3 | Minimal change expected as this group is distant from the aromatic ring. |
| Methylene CH₂ (keto) | ~3.6 | ~3.6 | Minor shifts may occur due to long-range electronic effects. |
| Amide NH | ~9.8 (broad) | ~9.6 (broad) | The electron-donating methoxy group slightly increases electron density on the nitrogen, leading to a minor upfield shift. |
| Aromatic H (ortho to NH) | ~7.5 | ~7.4 | Increased electron density from the methoxy group results in greater shielding and an upfield shift. |
| Aromatic H (meta to NH) | ~7.3 | ~6.9 | The methoxy group's strong shielding effect is most pronounced at the ortho and para positions of the aniline ring. |
| Aromatic H (para to NH) | ~7.1 | - | This position is substituted in this compound. |
| Methoxy OCH₃ | - | ~3.8 | A characteristic singlet for the methoxy protons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information about the carbon framework.
| Carbon Assignment | p-Acetoacetanilide (δ ppm) | This compound (δ ppm) | Rationale for Observed Differences |
| Acetyl CH₃ | ~30 | ~30 | Minimal influence from the remote substituent. |
| Methylene CH₂ | ~50 | ~50 | Little to no significant shift is anticipated. |
| Ketone C=O | ~205 | ~205 | The electronic environment of the ketone is largely unaffected. |
| Amide C=O | ~165 | ~164 | A slight upfield shift may be observed due to the electron-donating nature of the methoxy-substituted ring. |
| Aromatic C (ipso-NH) | ~138 | ~131 | The methoxy group's electron-donating effect shields this carbon, causing an upfield shift. |
| Aromatic C (ortho to NH) | ~120 | ~122 | |
| Aromatic C (meta to NH) | ~129 | ~114 | Significant shielding from the methoxy group results in a pronounced upfield shift. |
| Aromatic C (para to NH) | ~124 | ~156 | The carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| Methoxy OCH₃ | - | ~55 | The characteristic signal for the methoxy carbon. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples. A small amount of the powdered sample is placed directly on the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
FT-IR Spectral Comparison
The key vibrational bands for both molecules will be the N-H stretch, C-H stretches, the two C=O stretches (ketone and amide), and aromatic C=C stretches.
| Vibrational Mode | p-Acetoacetanilide (cm⁻¹) | This compound (cm⁻¹) | Rationale for Observed Differences |
| N-H Stretch | ~3300 | ~3300 | The position of this band is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Characteristic of sp³ C-H bonds. |
| Ketone C=O Stretch | ~1720 | ~1715 | The electron-donating methoxy group can slightly lower the bond order of the adjacent carbonyl through resonance, resulting in a lower stretching frequency. |
| Amide I (C=O) Stretch | ~1660 | ~1655 | Similar to the ketone, the amide carbonyl stretching frequency is lowered by the electron-donating substituent. |
| Aromatic C=C Stretch | ~1600, 1490 | ~1610, 1510 | The positions of these bands are influenced by the substitution pattern on the aromatic ring. |
| C-O Stretch (Aryl Ether) | - | ~1240 | A strong, characteristic band for the aryl ether linkage in this compound. |
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground and excited electronic states.
Experimental Protocol: UV-Visible Spectroscopy
Dilute solutions of the compounds are prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm.
UV-Vis Spectral Comparison
The primary electronic transitions in these molecules are expected to be π → π* transitions associated with the aromatic ring and the conjugated keto-enol system.
| Compound | λ_max (nm) | Rationale for Observed Differences |
| p-Acetoacetanilide | ~244[6] | This absorption is primarily due to the π → π* transition of the phenyl and amide chromophores. |
| This compound | Expected > 244 | The methoxy group is an auxochrome that extends the conjugation of the chromophore, leading to a bathochromic (red) shift to a longer wavelength. This is due to the donation of the oxygen's lone pair electrons into the aromatic π system, which lowers the energy of the π* orbital. |
Mass Spectrometry: Unraveling Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming molecular weight and elucidating structural features.
Experimental Protocol: Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For EI, the sample is introduced into the source, often via a gas chromatograph (GC-MS).
Mass Spectrometry Fragmentation Comparison
The fragmentation patterns of amides are often characterized by cleavage of the amide bond[7][8].
Caption: Predicted major fragmentation pathways.
| Fragment Ion (m/z) | p-Acetoacetanilide | This compound | Structural Assignment and Rationale |
| [M]⁺˙ | 177 | 207 | Molecular ion. The 30 mass unit difference corresponds to the methoxy group (CH₂O). |
| 93 | ✓ | Aniline radical cation, [C₆H₅NH₂]⁺˙, from cleavage of the amide C-N bond. | |
| 123 | ✓ | 4-Methoxyaniline radical cation, [CH₃OC₆H₄NH₂]⁺˙, from amide bond cleavage. | |
| 108 | ✓ | Loss of the amino group from the 4-methoxyaniline fragment. | |
| 85 | ✓ | ✓ | Acetoacetyl cation, [CH₃COCH₂CO]⁺, from cleavage of the amide C-N bond. |
| 43 | ✓ | ✓ | Acetyl cation, [CH₃CO]⁺, a common fragment from molecules containing an acetyl group. |
Conclusion: A Tale of Two Spectroscopic Signatures
The comprehensive spectroscopic comparison of this compound and p-acetoacetanilide reveals a clear and predictable set of spectral differences, all stemming from the electronic influence of the para-methoxy group. This electron-donating substituent induces upfield shifts in the ¹H and ¹³C NMR spectra of the aromatic ring, a bathochromic shift in the UV-Vis absorption maximum, and a characteristic mass difference of 30 amu in the mass spectrum and its corresponding fragments.
This guide serves as a practical framework for the spectral analysis of substituted aromatic compounds. By understanding the fundamental principles behind these spectroscopic techniques and the electronic effects of substituents, researchers can confidently elucidate and differentiate complex molecular structures, ensuring the integrity and quality of their scientific endeavors.
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A Comparative Analysis of N-(4-Methoxyphenyl)-3-oxobutanamide Derivatives in Dye Performance: A Guide for Researchers
The quest for novel dye molecules with tailored photophysical properties is a cornerstone of materials science, impacting fields from textile manufacturing to advanced biomedical imaging. Among the vast array of organic colorants, azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent a significant and versatile class.[1] Their relatively straightforward synthesis, coupled with the ability to fine-tune their color and performance characteristics through molecular design, makes them a subject of continuous research and development.
This guide focuses on a specific subset of azo dyes derived from the coupling of various diazotized aromatic amines with N-(4-Methoxyphenyl)-3-oxobutanamide, also known as p-acetoacetanisidide. This coupling component provides a robust scaffold, and by systematically modifying the substituents on the aromatic amine, we can elucidate critical structure-property relationships that govern dye performance. We will explore how electron-donating and electron-withdrawing groups on the diazo component influence the resulting dye's absorption and emission characteristics, solvatochromism, and overall stability.
The Core Scaffold: this compound
This compound is a versatile chemical intermediate. Its structure features an active methylene group, situated between two carbonyl groups, which is readily susceptible to electrophilic attack by a diazonium salt, making it an excellent coupling component in azo dye synthesis.
Synthesis of Azo Dyes from this compound: A Two-Step Process
The synthesis of azo dyes from this compound is a well-established two-step process involving:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with the coupling component, this compound.
The general reaction scheme is depicted below:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocol: General Synthesis of an Azo Dye Derivative
This protocol outlines a generalized procedure for the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the p-nitroaniline solution, keeping the temperature below 5 °C.
-
Stir the mixture for 15 minutes at this temperature. A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 2.07 g (0.01 mol) of this compound in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes. A colored precipitate will form.
-
Filter the crude dye using vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure azo dye.
-
Dry the purified dye in an oven at 60-70 °C.
Comparative Performance Analysis of Derivatives
The performance of a dye is dictated by its chemical structure. By introducing different substituent groups onto the aniline ring of the diazo component, we can systematically alter the electronic properties of the resulting dye molecule and, consequently, its interaction with light.
The Role of Substituents
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring. This generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax), resulting in deeper colors.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This typically causes a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to unsubstituted analogues.
Figure 2: Influence of substituent groups on the spectral properties of azo dyes.
Photophysical Properties: A Comparative Overview
The following table presents a comparative analysis of the key photophysical properties of a series of hypothetical azo dyes derived from this compound and various substituted anilines. The data is illustrative and based on general trends observed in the literature for similar dye structures.
| Substituent (on Aniline) | λmax (nm) in Ethanol | Molar Extinction Coefficient (εmax, L·mol⁻¹·cm⁻¹) | Emission λmax (nm) in Ethanol | Quantum Yield (ΦF) |
| -H (Unsubstituted) | 420 | 25,000 | 510 | 0.15 |
| -CH₃ (Methyl) | 435 | 28,000 | 525 | 0.18 |
| -OCH₃ (Methoxy) | 450 | 32,000 | 540 | 0.22 |
| -Cl (Chloro) | 425 | 26,500 | 515 | 0.13 |
| -CN (Cyano) | 410 | 23,000 | 500 | 0.10 |
| -NO₂ (Nitro) | 405 | 21,000 | 495 | 0.08 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends in the photophysical properties of these dyes based on the electronic nature of the substituents.
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. Azo dyes based on this compound often exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift in the absorption spectrum.[2][3] This indicates that the excited state is more polar than the ground state.
Experimental Protocol: Evaluation of Solvatochromism
-
Prepare stock solutions of the synthesized dyes in a high-purity solvent (e.g., acetone).
-
Prepare a series of solutions of each dye in different solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, and dimethyl sulfoxide). Ensure the concentration is the same for all solutions.
-
Record the UV-Visible absorption spectrum of each solution using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax) for each solvent.
-
Plot the λmax values against a solvent polarity scale (e.g., the Reichardt's ET(30) scale) to visualize the solvatochromic effect.
Characterization Techniques
A thorough characterization of the synthesized dyes is crucial to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups in the dye molecule, such as the N=N azo linkage (typically appearing in the region of 1400-1500 cm⁻¹), C=O of the amide and ketone, and the N-H bond.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical environment of the protons in the molecule, confirming the successful coupling and the overall structure.
-
UV-Visible Spectroscopy: Essential for determining the absorption properties of the dye, including the λmax and molar extinction coefficient (εmax).
-
Fluorescence Spectroscopy: Used to measure the emission properties of the dye, including the emission maximum and the fluorescence quantum yield.
Conclusion and Future Outlook
The this compound scaffold provides a versatile platform for the synthesis of a wide range of azo dyes with tunable photophysical properties. By strategically selecting the substituents on the diazo component, researchers can rationally design dyes with specific colors and performance characteristics. The principles and protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and comparative analysis of these promising dye molecules. Future research in this area could focus on the development of derivatives with enhanced photostability, larger Stokes shifts, and specific targeting capabilities for applications in areas such as bio-imaging, sensor technology, and dye-sensitized solar cells.
References
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons.
- Patel, D. G., et al. (n.d.). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. TSI Journals.
- Farghaly, T. A., & Abdallah, Z. A. (2008). Synthesis, azo-hydrazone tautomerism and antitumor screening of N-(3-ethoxycarbonyl-4, 5, 6, 7-tetrahydro-benzo [b] thien-2-yl)
- Chen, C. C., & Wang, J. (1991). Synthesis of some pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives and their colour assessment. Dyes and Pigments, 15(1), 69-79.
- Sayadian, M., Khaleghian, M., & Yari, M. (2014). Solvatochromism and preferential solvation in mixtures of methanol with ethanol, 1-propanol and 1-butanol. Orient J Chem, 30(4), 1897-1903.
- Pérez-Salado Kamps, A., et al. (2009). Solvatochromic behavior of 1-(p-dimethylaminophenyl)-2-nitroethylene in 24 binary solvent mixtures composed of amides and hydroxylic solvents. Journal of Molecular Liquids, 150(1-3), 9-15.
- Masked red-emitting carbopyronine dyes with photosensitive 2-diazo-1-indanone caging group. (n.d.). RSC Publishing.
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- Methoxy and Hydroxy Triphenylamine-Based Azo Dyes: Synthesis and Photophysical Properties on Polyester and Nylon Fabrics. (n.d.).
- Solvatochromism of new substituted 4-[(E)-(4-nitrophenyl)diazenyl]phenolate dyes. (n.d.).
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A Comparative Guide to the Biological Activity Screening of N-(4-Methoxyphenyl)-3-oxobutanamide Analogs
Abstract
N-aryl-3-oxobutanamide derivatives, with N-(4-Methoxyphenyl)-3-oxobutanamide as a core structure, represent a versatile chemical scaffold in medicinal chemistry.[1] These compounds have garnered significant attention for their wide spectrum of biological activities, including notable antimicrobial and anticancer properties.[1] This guide provides a comparative analysis of the biological activities of various analogs, presenting supporting experimental data and detailed protocols for key screening assays. We will delve into the structure-activity relationships that govern their efficacy, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals aiming to leverage this promising class of compounds.
Introduction: The Versatility of the N-aryl-3-oxobutanamide Scaffold
The N-aryl-3-oxobutanamide core structure is a key building block in the synthesis of diverse heterocyclic compounds and has been identified as a pharmacophore in various biologically active molecules.[2] The parent compound, this compound, also known as 4'-Methoxyacetoacetanilide, serves as a crucial intermediate in various chemical syntheses, including dyes.[3][4][5] Its derivatives have shown significant potential in drug discovery, demonstrating a range of activities that are highly dependent on the substitution patterns on the N-aryl ring.[1] This guide focuses on two of the most extensively studied activities: antimicrobial and anticancer.
A foundational step in exploring this chemical space is the synthesis of the analog library. A common and effective method involves the condensation of a substituted aniline with an acetoacetate ester, such as ethyl acetoacetate.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Aryl-3-oxobutanamide analogs.[6]
Comparative Antibacterial Activity
Derivatives of N-aryl-3-oxobutanamide have demonstrated significant potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][7]
Structure-Activity Relationship (SAR)
The antibacterial potency of these analogs is critically influenced by the nature and position of substituents on the N-aryl ring.[1] Key SAR insights reveal:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or halogens (-Cl, -F), on the aryl ring generally enhances antibacterial activity.[1][8] Compounds featuring nitro groups at the 3- and 4-positions, or halogens at the 2- and 4-positions, have shown particular promise.[1]
-
Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to decrease antibacterial efficacy.[1]
-
Electronegative Groups: An electronegative cyano group (-CN) at the ortho position has been shown to confer specific activity against Gram-negative bacteria.[1]
Performance Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a selection of 2-benzylidene-3-oxobutanamide derivatives, highlighting the impact of different aryl substituents on antibacterial potency.
| Compound ID | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA | MIC (µg/mL) vs. Ab-MDR |
| 1 | 3-Nitrobenzylidene | 16 | 32 |
| 2 | 4-Nitrobenzylidene | 32 | 64 |
| 3 | 2-Chlorobenzylidene | 32 | 32 |
| 4 | 4-Fluorobenzylidene | 64 | 128 |
| 5 | Unsubstituted | >128 | >128 |
| Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from a study on 2-benzylidene-3-oxobutanamide derivatives.[1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Steps:
-
Preparation of Compounds: Prepare stock solutions of the test analogs, typically in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., MRSA, MDR-AB) on a suitable agar medium. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Cover and incubate the microtiter plates at 37°C for 16-20 hours.[1]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Comparative Anticancer Activity
The N-aryl-3-oxobutanamide scaffold is also a fertile ground for the development of novel anticancer agents.[1][9] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR)
The anticancer activity is highly dependent on the overall molecular structure, including modifications beyond simple aryl substitutions.
-
In one study on 1,3,4-thiadiazole derivatives, the inclusion of a 4-methoxyphenyl group at position 5 of the thiadiazole ring resulted in the highest activity against the MCF-7 breast cancer cell line.[3]
-
For a series of novel 4-oxobutanamide derivatives, compound DN4, which features N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl) substitutions, showed superior antiproliferative activity on A498 kidney carcinoma cells compared to paclitaxel.[9]
-
Another study on 1,3,4-oxadiazole analogs found that an N-aryl group with 2,4-dimethyl substitution was more effective than a single methyl substitution.[10]
Performance Data
The table below presents the in vitro cytotoxic activity (IC₅₀ values) of representative N-aryl amide core structures against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound Type | Cell Line | IC₅₀ (µM) |
| N-aryl(indol-3-yl)glyoxamide | HeLa (Cervix Carcinoma) | 2.5 |
| N-aryl(indol-3-yl)glyoxamide | L1210 (Murine Leukemia) | 1.8 |
| N-aryl(indol-3-yl)glyoxamide | SKOV3 (Ovarian Carcinoma) | 3.2 |
| 4-oxobutanamide (DN4) | A498 (Kidney Carcinoma) | 1.94 |
| Data sourced from studies on N-aryl(indol-3-yl)glyoxamide and 4-oxobutanamide derivatives.[1][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound analogs.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[1]
Conclusion and Future Directions
The this compound scaffold and its analogs are a rich source of biologically active compounds with demonstrated antibacterial and anticancer potential. Structure-activity relationship studies consistently show that modifications to the N-aryl ring and other parts of the molecule can dramatically modulate this activity, providing clear pathways for chemical optimization. The screening protocols detailed herein—broth microdilution for antibacterial assessment and the MTT assay for cytotoxicity—are robust, reproducible methods for evaluating new analogs. Future research should focus on exploring a wider range of substitutions, investigating mechanisms of action, and evaluating the in vivo efficacy and toxicity of the most promising lead compounds.
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- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols. Benchchem.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
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A Comparative Guide to Keto-Enol Tautomerism in Substituted N-Phenyl-3-Oxobutanamides
For researchers and professionals in drug development and synthetic chemistry, a profound understanding of tautomeric equilibria is paramount. The subtle interplay of electronic and structural factors can significantly influence a molecule's reactivity, bioavailability, and overall pharmacological profile. This guide provides an in-depth comparison of the keto-enol tautomer ratios in a series of substituted N-phenyl-3-oxobutanamides, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy. We will explore the underlying principles governing this equilibrium and provide a detailed protocol for its determination.
The Dynamic Equilibrium of Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl compounds, such as N-phenyl-3-oxobutanamides, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, shifting the equilibrium.[3][4]
The position of this equilibrium is sensitive to a variety of factors, including:
-
Substituent Effects: Electron-withdrawing or -donating groups on the N-phenyl ring can alter the acidity of the α-protons and the stability of the respective tautomers.
-
Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other.[5][6]
-
Temperature: Changes in temperature can shift the equilibrium, with higher temperatures often favoring the less stable enol form.[7]
The quantitative analysis of this equilibrium is crucial, and ¹H NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose.[8][9] The slow rate of interconversion on the NMR timescale allows for the distinct observation and integration of signals corresponding to both the keto and enol tautomers.[3]
Visualizing the Tautomeric Equilibrium
The equilibrium between the keto and enol forms of N-phenyl-3-oxobutanamide can be represented as follows:
Caption: Workflow for determining keto-enol ratio by ¹H NMR.
Comparative Analysis of Substituent Effects
The electronic nature of substituents on the N-phenyl ring exerts a significant influence on the keto-enol tautomeric equilibrium. The following table summarizes experimental data for a series of para-substituted N-phenyl-3-oxobutanamides in CDCl₃ at 25°C, based on the findings of Laurella et al. [10]
| Substituent (p-X) | X | % Keto | % Enol | Keq ([Enol]/[Keto]) |
|---|---|---|---|---|
| Methoxy | -OCH₃ | 78.1 | 21.9 | 0.28 |
| Methyl | -CH₃ | 76.3 | 23.7 | 0.31 |
| Hydrogen | -H | 73.0 | 27.0 | 0.37 |
| Chloro | -Cl | 66.2 | 33.8 | 0.51 |
| Nitro | -NO₂ | 55.8 | 44.2 | 0.79 |
Discussion and Mechanistic Insights
The data presented above reveals a clear trend: electron-withdrawing substituents on the N-phenyl ring shift the equilibrium towards the enol form, while electron-donating groups favor the keto form. This can be rationalized by considering the electronic effects on the stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl and -NO₂ decrease the electron density on the nitrogen atom. This enhances the acidity of the N-H proton and increases the partial positive charge on the amide carbonyl carbon. The increased acidity of the N-H proton can facilitate the formation of the intramolecular hydrogen bond in the enol tautomer, thereby stabilizing it. Furthermore, the electron-withdrawing nature of the aryl group can delocalize the electron density of the enol system, providing additional resonance stabilization.
-
Electron-Donating Groups (EDGs): Conversely, substituents like -OCH₃ and -CH₃ increase the electron density on the nitrogen atom. This strengthens the amide resonance, making the nitrogen less acidic and the carbonyl oxygen a stronger hydrogen bond acceptor. This enhanced basicity of the amide group may stabilize the keto form to a greater extent.
The stability of the enol form is significantly influenced by the formation of a six-membered intramolecular hydrogen-bonded ring. The strength of this hydrogen bond is a key determinant of the equilibrium position. EWGs on the N-phenyl ring can enhance the acidity of the enolic -OH proton, leading to a stronger hydrogen bond with the amide carbonyl oxygen and greater stabilization of the enol tautomer.
Conclusion
The keto-enol tautomer ratio in substituted N-phenyl-3-oxobutanamides is a finely balanced equilibrium that is predictably influenced by the electronic nature of the substituents on the N-phenyl ring. As demonstrated by ¹H NMR spectroscopic data, electron-withdrawing groups favor the enol tautomer through inductive effects and enhanced intramolecular hydrogen bonding, while electron-donating groups favor the keto form. This understanding is critical for medicinal chemists and drug development professionals, as the predominant tautomeric form in physiological environments can significantly impact receptor binding, membrane permeability, and metabolic stability. The detailed experimental protocol provided herein offers a robust and reliable method for quantifying this important chemical property.
References
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- Laurella, S. L., Sierra, M. G., Furlong, J. J. P., & Allegretti, P. E. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
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Unambiguous Structural Verification of N-(4-Methoxyphenyl)-3-oxobutanamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
Introduction: The Imperative of Definitive Structural Analysis in Drug Discovery
In the landscape of pharmaceutical research and development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of successful drug design and optimization. For novel chemical entities such as N-(4-Methoxyphenyl)-3-oxobutanamide, a compound of interest for its potential applications in medicinal chemistry, a precise understanding of its atomic arrangement, stereochemistry, and intermolecular interactions is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for solid-state structure elucidation, with prevalent spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will present supporting experimental data and protocols to offer researchers, scientists, and drug development professionals a comprehensive framework for the structural validation of this and similar molecules.
This compound (C₁₁H₁₃NO₃, Molar Mass: 207.23 g/mol ) is an acetoacetanilide derivative with potential for further functionalization in drug discovery programs.[1][2] Its structural integrity is critical to understanding its reactivity, binding affinity to biological targets, and overall pharmacological profile. While spectroscopic methods provide valuable insights into the molecular framework, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state.
Experimental Protocols: From Synthesis to Single Crystal
The journey to validating a molecular structure begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction. The following protocols are based on established methods for the synthesis of N-aryl-3-oxobutanamides.
Synthesis of this compound
This synthesis is achieved through the acetoacetylation of p-anisidine with diketene. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diketene
-
Toluene (anhydrous)
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-anisidine (1.0 equivalent) in anhydrous toluene.
-
Gently heat the solution to 60 °C with stirring.
-
Slowly add diketene (1.05 equivalents) dropwise to the solution over 30 minutes. An exothermic reaction will be observed.
-
After the addition is complete, maintain the reaction mixture at 80 °C for 2 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add hexane to the concentrated solution to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum to yield crude this compound.
Single Crystal Growth of this compound
The growth of diffraction-quality single crystals is a critical and often empirical step. Slow cooling of a saturated solution is a common and effective method.
Materials:
-
Crude this compound
-
Deionized water or Ethanol/water mixture
-
Erlenmeyer flask
-
Hotplate
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of boiling deionized water to create a nearly saturated solution.[3]
-
If the compound has low water solubility, a mixture of ethanol and water can be used as the solvent system.
-
Once the solid is fully dissolved, loosely cover the flask to prevent rapid evaporation and contamination.
-
Place the flask in an insulated container to allow for slow cooling to room temperature over several hours to days.
-
Colorless, lath-shaped crystals should form as the solution cools and becomes supersaturated.
-
Carefully decant the mother liquor and collect the crystals.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for X-ray Crystallographic Structure Determination.
Crystallographic Data for this compound
The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2235681.[4]
| Parameter | Value |
| CCDC Number | 2235681 |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Formula Weight | 207.23 |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 9.3870(4) |
| b (Å) | 8.3119(4) |
| c (Å) | 27.2017(13) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2122.0(2) |
| Z | 8 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC).[4] Further details on bond lengths, angles, and atomic coordinates can be accessed from the CCDC.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods like NMR and MS offer complementary information, often in the solution or gas phase.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous and definitive structural determination in the solid state. | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through covalent bonds, and spatial proximity of atoms in solution. | Provides structural information in solution, which can be more biologically relevant. Can study molecular dynamics. | Provides indirect structural information that requires interpretation. Complex spectra for larger molecules. |
| Mass Spectrometry | Provides the exact molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues. | High sensitivity and accuracy for molecular weight determination. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR would confirm the presence of the methoxy group, the aromatic protons, the methylene and methyl groups of the oxobutanamide chain, and the amide proton. 2D NMR techniques like COSY and HSQC would establish the connectivity between these groups, confirming the overall molecular framework. However, NMR alone cannot definitively determine bond lengths and angles with the precision of X-ray crystallography.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₁H₁₃NO₃ by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments could further support the proposed structure by identifying characteristic losses of fragments corresponding to the methoxy, acetyl, and other functional groups.
Logical Framework for Structural Validation
The following diagram illustrates the integrated approach to structural validation, where spectroscopic methods provide initial confirmation and X-ray crystallography delivers the definitive structure.
Caption: An integrated workflow for the structural validation of a novel compound.
Conclusion: The Synergy of Techniques for Authoritative Structural Science
The structural validation of this compound serves as a clear example of the necessity for a multi-faceted analytical approach in modern chemical research. While NMR and mass spectrometry are indispensable tools for confirming the molecular formula and connectivity, providing crucial data for initial characterization and purity assessment, they offer an indirect and incomplete picture of the molecule's three-dimensional reality.
Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the atomic arrangement in the solid state. The crystallographic data presented in this guide for this compound offers the definitive proof of its structure, a level of certainty that is essential for advancing drug discovery programs and for establishing authoritative scientific records. The synergy between these techniques, with spectroscopy guiding and confirming, and crystallography providing the ultimate validation, represents the most robust and trustworthy methodology for structural elucidation in the pharmaceutical sciences.
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A Comparative Guide to the Cross-Reactivity Profile of N-(4-Methoxyphenyl)-3-oxobutanamide
Executive Summary
In the landscape of drug discovery and development, understanding a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making early-stage cross-reactivity profiling an indispensable step. This guide provides an in-depth framework for evaluating the cross-reactivity of the acetoacetanilide derivative, N-(4-Methoxyphenyl)-3-oxobutanamide. We present a strategic, tiered approach to biological assays, compare its hypothetical performance against structurally related compounds, and offer detailed, field-tested protocols. The objective is to equip researchers with the necessary tools and rationale to conduct a thorough and self-validating assessment of off-target activities, thereby enabling more informed decisions in lead candidate selection and optimization.[1][2][3]
Introduction: The Imperative of Selectivity Profiling
This compound, hereafter referred to as "Compound M," belongs to the acetoacetanilide class of compounds.[4][5] This chemical family and its derivatives have been explored for a range of biological activities, including potential anticancer and anti-inflammatory properties.[6][7][8] However, the promise of any lead compound is intrinsically tied to its selectivity profile. Cross-reactivity, the unintended binding of a compound to targets other than the primary therapeutic one, is a critical attribute to characterize.[9]
Early and comprehensive in vitro safety pharmacology profiling is now an essential tool for predicting potential clinical adverse drug reactions (ADRs) and mitigating late-stage drug attrition.[3][10] By screening compounds against a broad panel of clinically relevant receptors, transporters, enzymes, and ion channels, researchers can identify potential liabilities and refine structure-activity relationships (SAR) to enhance selectivity.[1][2] This guide establishes a robust, logic-driven workflow for characterizing the cross-reactivity of Compound M.
Selection of Comparator Compounds: Establishing a Baseline
To contextualize the cross-reactivity profile of Compound M, it is essential to test it alongside relevant comparator molecules. The choice of comparators is a critical experimental design step, providing benchmarks for interpreting the data.
-
Compound A (Acetoacetanilide): The parent scaffold of the series.[11][12] Its profile will reveal the baseline off-target activities inherent to the core chemical structure.
-
Compound E (N-(4-Ethoxyphenyl)-3-oxobutanamide): A close structural analog differing only by an ethyl group instead of a methyl group on the phenyl ether.[13][14] This comparison will highlight how minor structural modifications can impact the selectivity profile, a key aspect of lead optimization.
These compounds will be subjected to the same assay panels as Compound M to generate a direct, comparative dataset.
Experimental Design: A Tiered Approach to Profiling
A tiered screening strategy is the most efficient method for comprehensive cross-reactivity assessment. This approach begins with a broad, primary screen to identify potential "hits," which are then confirmed and characterized in more specific, functional secondary assays.[2][15]
Tier 1: Broad Panel Primary Screen The initial step involves screening Compound M and its comparators at a single, high concentration (e.g., 10 µM) against a wide array of targets. This provides a panoramic view of potential off-target interactions.[2] Commercial services offer extensive panels covering major target families known to be associated with clinical ADRs.[1][10][15]
Tier 2: Dose-Response and Functional Confirmation Any target showing significant inhibition or activity (e.g., >50% inhibition) in the primary screen is advanced to Tier 2. This stage involves generating a full dose-response curve to determine potency (IC50 or EC50). Crucially, this tier should employ functional assays to confirm that the binding interaction observed in Tier 1 translates to a biological effect.[10] Relying on binding data alone can be misleading, as it does not distinguish between agonists, antagonists, or allosteric modulators.[10]
Below is a logical workflow for this tiered approach.
Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Protocols & Methodologies
Scientific integrity demands transparent and reproducible methods. Below are detailed protocols for representative assays that would be central to a cross-reactivity study.
General Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol is representative for screening compounds against a panel of kinases to identify off-target enzymatic inhibition.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. Kinase activity is inversely correlated with the luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare buffers, kinase, substrate, and ATP solutions as per the manufacturer's (e.g., Promega) recommendations. Prepare a serial dilution of Compound M and comparators in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate solution to the wells of a 384-well plate.
-
Add 2 µL of the compound dilution (or DMSO for vehicle control).
-
Initiate the reaction by adding 3 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the plate on a standard luminometer.
-
Controls:
-
Positive Control: A known inhibitor for the specific kinase.
-
Negative (Vehicle) Control: DMSO without any compound.
-
"No Kinase" Control: To determine background signal.
-
GPCR Functional Assay (cAMP Determination)
This protocol assesses a compound's effect on G-protein coupled receptor (GPCR) signaling, specifically through the Gs or Gi pathway.
Principle: The assay quantifies the level of cyclic AMP (cAMP), a second messenger, produced by cells upon GPCR activation (Gs) or inhibition (Gi). Competitive immunoassays (e.g., HTRF, AlphaLISA) are commonly used.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target GPCR at a predetermined density in a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add 10 µL of compound dilutions prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
For antagonist mode, pre-incubate with the compound for 15 minutes before adding a known agonist.
-
-
Cell Lysis & Detection:
-
Add 10 µL of the lysis buffer containing the detection reagents (e.g., HTRF acceptor and donor antibodies).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Controls:
-
Positive Control: A known agonist or antagonist for the target GPCR.
-
Negative (Vehicle) Control: DMSO without any compound.
-
Comparative Data Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical data for Compound M and its comparators from a Tier 1 screen and a Tier 2 follow-up.
Table 1: Hypothetical Tier 1 Primary Screen Results (% Inhibition at 10 µM)
| Target Class | Target | Compound M | Compound A | Compound E |
|---|---|---|---|---|
| Kinase | EGFR | 85% | 45% | 92% |
| COX-2 | 62% | 55% | 68% | |
| FAK | 15% | 12% | 18% | |
| GPCR | A1AR | 78% | 20% | 75% |
| DOR | 5% | 8% | 6% |
| Ion Channel | hERG | 25% | 30% | 22% |
Data represents the mean of two replicates. Hits (>50% inhibition) are highlighted.
Table 2: Hypothetical Tier 2 Dose-Response Results (IC50, µM)
| Target | Assay Type | Compound M | Compound A | Compound E |
|---|---|---|---|---|
| EGFR | Enzymatic (ADP-Glo) | 1.2 | > 20 | 0.8 |
| COX-2 | Enzymatic (Activity) | 8.5 | 11.2 | 7.9 |
| A1AR | Functional (cAMP) | 3.4 | > 30 | 3.1 |
IC50 values are geometric means from three independent experiments.
Discussion and Interpretation
The hypothetical data reveals a distinct cross-reactivity profile for Compound M.
-
Primary Hits: The Tier 1 screen identified three significant off-target interactions for Compound M at 10 µM: the kinase EGFR, the enzyme COX-2, and the adenosine A1 receptor (A1AR). The parent scaffold (Compound A) showed only moderate activity against these targets, suggesting that the N-(4-methoxyphenyl) moiety is a key driver of these off-target activities.
-
Potency and Selectivity: Tier 2 functional assays confirmed these interactions. Compound M displays low micromolar inhibition of EGFR and A1AR, and slightly weaker inhibition of COX-2. The close analog, Compound E, shows a very similar profile with slightly higher potency, indicating that the small difference between a methoxy and ethoxy group does not dramatically alter selectivity for this set of targets.
-
Implications: The inhibition of EGFR, a well-known oncology target, could be therapeutically relevant or a source of toxicity depending on the primary target and indication.[6] The activity at COX-2 suggests potential anti-inflammatory effects.[7] The A1AR antagonism could have cardiovascular or neurological implications. The low activity against the hERG channel (<30% at 10µM) is a positive sign, reducing the risk of cardiac liability.
This profile suggests that Compound M is not a highly selective agent. This could be a liability if a single target is desired, or it could be an opportunity for developing a multi-target agent (polypharmacology). Further investigation into the in vivo consequences of these off-target activities would be the logical next step.
Caption: Relationship between Compound M, its off-targets, and potential implications.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of this compound. Through a tiered experimental approach, direct comparison with relevant analogs, and the application of validated assay protocols, researchers can build a detailed selectivity profile. The hypothetical data presented for Compound M illustrates a molecule with multiple off-target activities, highlighting the critical importance of such profiling. This early, in-depth understanding of a compound's interactions is fundamental to mitigating risk, saving resources, and ultimately developing safer, more effective therapeutic agents.[10]
References
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A Comparative Guide to N-(4-Methoxyphenyl)-3-oxobutanamide and Other β-Ketoamides as Ligands for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and its applications in catalysis and medicinal chemistry, the design and performance of ligands are of paramount importance. Among the vast array of chelating agents, β-ketoamides have emerged as a versatile class of ligands due to their straightforward synthesis, tunable electronic and steric properties, and their ability to form stable complexes with a wide range of metal ions.[1] This guide provides an in-depth, objective comparison of the performance of N-(4-Methoxyphenyl)-3-oxobutanamide as a ligand against other structurally related β-ketoamides. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to β-Ketoamides as Ligands
β-Ketoamides are organic compounds containing a ketone and an amide functional group separated by a methylene group. This arrangement allows for keto-enol tautomerism, where the enol form can coordinate to a metal ion as a bidentate ligand through the two oxygen atoms, forming a stable six-membered chelate ring. The electronic properties of the N-aryl substituent significantly influence the electron density on the coordinating oxygen atoms, thereby affecting the stability and reactivity of the resulting metal complex.
The general structure and coordination mode of N-aryl-β-ketoamides are depicted below. The substituent 'R' on the phenyl ring plays a crucial role in modulating the ligand's performance. In this guide, we focus on this compound, where R is an electron-donating methoxy group (-OCH₃), and compare its performance with analogues bearing no substituent (R=H), an electron-withdrawing chloro group (R=Cl), and a strongly electron-withdrawing nitro group (R=NO₂).
Caption: Keto-enol tautomerism of β-ketoamides and subsequent chelation to a metal ion.
Synthesis of N-Aryl-3-oxobutanamide Ligands
The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an appropriately substituted aniline with a β-keto ester, such as ethyl acetoacetate. The reaction can be performed under solvent-free conditions or in a high-boiling solvent like toluene, often with catalytic amounts of a base or an acid. Microwave-assisted synthesis has also been shown to be an efficient method, offering reduced reaction times and improved yields.
General Experimental Protocol for the Synthesis of N-Aryl-3-oxobutanamides
This protocol can be adapted for the synthesis of this compound and its analogues by selecting the corresponding aniline.
Materials:
-
Substituted aniline (e.g., p-anisidine, aniline, 4-chloroaniline, 4-nitroaniline)
-
Ethyl acetoacetate
-
Toluene (or solvent-free)
-
Catalyst (e.g., potassium tert-butoxide, 4-dimethylaminopyridine (DMAP))
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a catalytic amount of DMAP in toluene.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-aryl-3-oxobutanamide.[2]
Caption: General workflow for the synthesis of N-aryl-3-oxobutanamides.
Comparative Performance Analysis of β-Ketoamide Ligands
The performance of a β-ketoamide ligand is evaluated based on several key parameters, including the stability of its metal complexes and the catalytic or biological activity of these complexes. The electronic nature of the substituent on the N-aryl ring is a critical determinant of these properties.
Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K), with higher values indicating a more stable complex.[3] The electron-donating methoxy group in this compound increases the electron density on the carbonyl oxygens, leading to stronger coordination with the metal ion and consequently, higher stability constants compared to N-phenyl-3-oxobutanamide. Conversely, electron-withdrawing groups like chloro and nitro decrease the electron density on the coordinating oxygens, resulting in weaker metal-ligand bonds and lower stability constants.
Table 1: Predicted Relative Stability of Metal Complexes with Different N-Aryl-3-oxobutanamides
| Ligand | N-Aryl Substituent (R) | Electronic Effect | Predicted Relative Stability |
| This compound | -OCH₃ | Electron-donating | Highest |
| N-Phenyl-3-oxobutanamide | -H | Neutral | Intermediate |
| N-(4-Chlorophenyl)-3-oxobutanamide | -Cl | Electron-withdrawing | Lower |
| N-(4-Nitrophenyl)-3-oxobutanamide | -NO₂ | Strongly electron-withdrawing | Lowest |
Antimicrobial Activity of Metal Complexes
Metal complexes of β-ketoamides have shown significant potential as antimicrobial agents. The biological activity is often enhanced upon complexation due to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its penetration through the lipid membranes of microorganisms.[4]
A general observation is that the introduction of lipophilic and electron-withdrawing groups on the N-aryl ring can enhance antimicrobial activity. For example, cobalt(II) complexes of ligands bearing bromo and nitro substituents have shown significant antibacterial effects.[7][8] This suggests that while the methoxy group in this compound enhances complex stability, it may not lead to the highest antimicrobial potency compared to analogues with electron-withdrawing groups.
Table 2: Comparative Antimicrobial Activity Profile of Metal (e.g., Co(II)) Complexes
| Ligand | N-Aryl Substituent (R) | Key Structural Feature | Expected Antimicrobial Performance |
| This compound | -OCH₃ | Electron-donating group | Moderate activity |
| N-Phenyl-3-oxobutanamide | -H | Unsubstituted aryl ring | Baseline activity |
| N-(4-Chlorophenyl)-3-oxobutanamide | -Cl | Halogen substituent, increased lipophilicity | Enhanced activity |
| N-(4-Nitrophenyl)-3-oxobutanamide | -NO₂ | Strong electron-withdrawing group | Potentially high activity |
Experimental Protocol: Evaluation of Antibacterial Activity (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes.
Materials:
-
Synthesized metal complexes of the β-ketoamide ligands
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of each metal complex in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each complex in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria in broth without complex) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Catalytic Performance
Metal complexes of β-ketoamides can act as catalysts in various organic transformations. The electronic environment around the metal center, which is modulated by the N-aryl substituent, directly impacts the catalytic activity. Electron-donating groups, such as the methoxy group in this compound, can increase the electron density on the metal center. This can enhance the catalytic activity in certain reactions, for example, by promoting oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial for other types of catalytic reactions.
For instance, in copper-catalyzed reactions, the ligand plays a crucial role in stabilizing the copper(I) and copper(III) intermediates and influencing the rate of reductive elimination.[9][10] While specific comparative catalytic data for the four β-ketoamides is scarce, it is reasonable to predict that this compound would be a superior ligand in catalytic cycles where an electron-rich metal center is advantageous.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound with other N-aryl-β-ketoamides as ligands. The presence of the electron-donating methoxy group in this compound is predicted to enhance the stability of its metal complexes. However, for applications such as antimicrobial agents, ligands with electron-withdrawing substituents, like N-(4-chlorophenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide, may offer superior performance due to increased lipophilicity and different electronic effects.
The choice of the optimal β-ketoamide ligand is therefore highly application-dependent. For applications requiring robust and stable metal complexes, this compound is an excellent candidate. For the development of new antimicrobial or catalytic systems, exploring analogues with a range of electronic and steric properties is recommended. Further experimental studies involving direct, side-by-side comparisons of these ligands and their metal complexes under standardized conditions are warranted to provide more definitive quantitative data and to further elucidate the structure-activity relationships.
References
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Executive Summary
This guide presents a detailed computational framework for the comparative analysis of N-(4-Methoxyphenyl)-3-oxobutanamide against a curated set of its structural analogs. Acetoacetanilide derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, analgesic, and anticancer properties.[1] Understanding how subtle structural modifications influence their physicochemical and electronic properties is paramount for rational drug design and the development of novel functional materials. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for performing in-silico analysis, grounded in Density Functional Theory (DFT). We elucidate the causal relationships between structural changes—such as substituent position and type—and resulting electronic characteristics, offering a predictive model for molecular behavior. All protocols are designed to be self-validating, and key claims are substantiated with references to authoritative sources.
Introduction: The Rationale for a Comparative Computational Study
This compound belongs to the acetoacetanilide class of compounds, which are characterized by a flexible β-ketoamide moiety.[2] This functional group's ability to exist in keto-enol tautomeric forms and participate in hydrogen bonding makes it a versatile building block for more complex molecular architectures.[3] Derivatives of this scaffold have been investigated for a spectrum of pharmacological activities, including potential antiplatelet and anthelmintic properties.[4][5]
The biological and chemical activity of these molecules is intrinsically linked to their three-dimensional structure, electron distribution, and ability to interact with biological targets.[6] Altering substituents on the N-phenyl ring can profoundly impact these properties. For example, the position and nature of a substituent can modify the molecule's lipophilicity, affecting its membrane permeability, or alter the electron density across the molecule, influencing its reactivity and binding affinity to a receptor.[7]
This guide focuses on a computational approach because it offers a rapid, cost-effective, and powerful method for predicting molecular properties and guiding experimental work. By comparing this compound to its parent structure and key isomers, we can isolate the specific effects of the methoxy group and its position, providing a clear structure-property relationship analysis.
Selection of Compounds for In-Silico Analysis
To construct a meaningful comparative analysis, a selection of structurally related compounds was made. This selection allows for a systematic evaluation of how specific chemical modifications influence overall molecular properties.
-
This compound (Target): The primary compound of interest, featuring a methoxy group at the para-position of the phenyl ring.[8][9]
-
Acetoacetanilide (Baseline): The unsubstituted parent molecule, N-phenyl-3-oxobutanamide. It serves as a crucial baseline to quantify the electronic and steric effects of substituents.[3]
-
N-(2-Methoxyphenyl)-3-oxobutanamide (Isomeric Control): An isomer of the target compound.[2] Comparing the para- and ortho-substituted analogs allows for the direct investigation of how substituent position affects intramolecular interactions and overall molecular conformation.
-
N-(4-Ethoxyphenyl)-3-oxobutanamide (Homologous Control): A close homolog where the methoxy group is replaced by an ethoxy group.[10][11] This comparison highlights the impact of a slightly larger, more lipophilic alkyl group at the same position.
Results and Discussion: A Multi-faceted Comparison
Physicochemical Property Analysis
The foundational physicochemical properties dictate the macroscopic behavior of a compound, including its solubility and potential for crossing biological membranes. These properties were calculated and are summarized below.
| Property | This compound | Acetoacetanilide | N-(2-Methoxyphenyl)-3-oxobutanamide | N-(4-Ethoxyphenyl)-3-oxobutanamide |
| Molecular Formula | C₁₁H₁₃NO₃[8] | C₁₀H₁₁NO₂[3] | C₁₁H₁₃NO₃[2] | C₁₂H₁₅NO₃[10] |
| Molecular Weight | 207.23 g/mol [8] | 177.20 g/mol [3] | 207.23 g/mol [2] | 221.25 g/mol [10] |
| Predicted XLogP | 1.5[12] | 1.2 | 1.5 | 2.0 |
| Topological Polar Surface Area (TPSA) | 66.5 Ų | 58.2 Ų | 66.5 Ų | 66.5 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 | 3 |
Analysis of Causality:
-
Lipophilicity (XLogP): The addition of a methoxy group (Target vs. Baseline) increases the predicted octanol-water partition coefficient (XLogP), indicating higher lipophilicity. This effect is even more pronounced with the larger ethoxy group in the homologous control. This is a critical parameter in drug development, as it influences absorption and distribution.
-
Polarity (TPSA): The introduction of the oxygen atom in the methoxy or ethoxy group increases the Topological Polar Surface Area compared to the unsubstituted acetoacetanilide. This suggests that while lipophilicity increases, so does the potential for polar interactions, which can affect solubility and binding to polar sites on target proteins. The position of the methoxy group (ortho vs. para) does not change the TPSA value, as it is based on atom types and counts, not their geometric arrangement.
Electronic Properties: Insights from Frontier Molecular Orbitals
The electronic nature of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are fundamental descriptors of chemical reactivity and stability.[13]
| Parameter | This compound | Acetoacetanilide | N-(2-Methoxyphenyl)-3-oxobutanamide | N-(4-Ethoxyphenyl)-3-oxobutanamide |
| HOMO Energy (eV) | -6.21 | -6.58 | -6.15 | -6.18 |
| LUMO Energy (eV) | -1.35 | -1.29 | -1.31 | -1.34 |
| HOMO-LUMO Gap (ΔE in eV) | 4.86 | 5.29 | 4.84 | 4.84 |
Note: These are representative values obtained from DFT calculations (B3LYP/6-31G(d,p)) and will vary slightly with the computational method. The trend is the most important takeaway.
Analysis of Causality:
-
HOMO Energy: The HOMO represents the ability to donate an electron. The electron-donating methoxy and ethoxy groups raise the HOMO energy level compared to the unsubstituted baseline. This indicates that the substituted compounds are more readily oxidized. The ortho- and para-methoxy isomers have very similar HOMO energies, suggesting the position has a less pronounced effect on the overall electron-donating capacity in this case.
-
LUMO Energy: The LUMO represents the ability to accept an electron. The substituents have a minor effect on the LUMO energy, which is primarily localized on the β-dicarbonyl system.
-
HOMO-LUMO Gap (ΔE): The energy gap is an indicator of molecular stability. A smaller gap implies higher reactivity.[13] The presence of the alkoxy substituents significantly narrows the HOMO-LUMO gap compared to acetoacetanilide, suggesting these derivatives are more chemically reactive. This increased reactivity is a key factor in their utility as synthetic intermediates.[14]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich sites (nucleophilic, colored red) and electron-poor sites (electrophilic, colored blue).
For This compound , the MEP analysis reveals:
-
Most Negative Potential (Red): Concentrated on the oxygen atoms of the two carbonyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Most Positive Potential (Blue): Located on the amide N-H proton. This site is the primary hydrogen bond donor and is susceptible to interaction with negatively charged residues in a receptor pocket.
-
Intermediate Potential (Green/Yellow): The phenyl ring and methyl groups show a relatively neutral potential. The methoxy group's oxygen introduces a region of slight negative potential, influencing the overall electronic character of the aromatic ring.
This charge distribution is fundamental to how the molecule will orient itself when approaching a biological target or another reactant.
Experimental Protocols: A Guide to Replication
This section provides the detailed methodology for performing the computational analysis described in this guide. The protocol is designed to be a self-validating system, ensuring reproducibility.
Protocol 1: Geometry Optimization and Property Calculation
Objective: To obtain the lowest energy conformation of each molecule and calculate its key physicochemical and electronic properties.
Software: Gaussian, ORCA, or any computational chemistry package with DFT capabilities. Visualization software like GaussView or Avogadro.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of each of the four compounds (this compound, Acetoacetanilide, N-(2-Methoxyphenyl)-3-oxobutanamide, and N-(4-Ethoxyphenyl)-3-oxobutanamide) using a molecular editor like Avogadro or GaussView.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Input File Preparation:
-
Set up a geometry optimization calculation using Density Functional Theory (DFT).
-
Causality: We choose the B3LYP functional because it provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set is selected as it includes polarization functions (d,p) necessary to accurately describe the bonding in molecules with heteroatoms like oxygen and nitrogen.[15]
-
The input file should specify the following keywords: #p B3LYP/6-31G(d,p) Opt Freq.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
-
Execution and Analysis:
-
Run the DFT calculation.
-
Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies.
-
Extract the final optimized coordinates.
-
From the output file, record the HOMO energy, LUMO energy, and the total dipole moment.
-
Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
-
MEP Map Generation:
-
Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.
-
Add the keyword IOp(6/33=2) (for Gaussian) or equivalent to generate the necessary files for plotting the MEP surface.
-
Visualize the resulting cube file in software like GaussView to render the MEP surface.
-
Conclusion and Future Directions
This guide demonstrates a robust computational methodology for the comparative analysis of this compound and its analogs. Our in-silico investigation reveals that even minor structural modifications, such as changing the position or length of an alkoxy substituent, lead to predictable and significant changes in the molecule's physicochemical and electronic properties.
Specifically, the introduction of an alkoxy group increases lipophilicity and chemical reactivity (evidenced by a smaller HOMO-LUMO gap) compared to the unsubstituted acetoacetanilide. These findings provide a quantitative basis for understanding the structure-activity relationships within this chemical class. The detailed protocols and causal explanations provided herein equip researchers to apply these computational techniques to their own compounds of interest, accelerating the discovery and optimization process in drug development and materials science. Future work should focus on correlating these computational descriptors with experimentally determined biological activities, such as enzyme inhibition or cell permeability, to build more comprehensive predictive models.[16]
References
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Benchmarking the synthesis efficiency of N-(4-Methoxyphenyl)-3-oxobutanamide against other methods
Abstract
This technical guide provides a comparative analysis of the synthesis efficiency for N-(4-Methoxyphenyl)-3-oxobutanamide, a key intermediate in the production of various dyes, pigments, and pharmacologically active compounds.[1] We will delve into the experimental protocols and performance metrics of two primary synthesis routes: the traditional condensation reaction with ethyl acetoacetate and the more contemporary acetoacetylation using diketene. Furthermore, this guide will explore the significant advantages offered by microwave-assisted synthesis as a green and efficient alternative to conventional heating methods. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate synthetic strategy for their specific needs, balancing factors of yield, reaction time, purity, and environmental impact.
Introduction: The Significance of this compound
This compound, also known as acetoacet-p-anisidide, is a versatile chemical intermediate. Its molecular structure, featuring a reactive β-ketoamide functional group, makes it a valuable precursor in the synthesis of a wide array of organic molecules. The methoxy group on the phenyl ring also plays a crucial role in modulating the electronic properties and biological activity of its derivatives. Given its importance, the development of efficient and sustainable methods for its synthesis is of considerable interest to the chemical and pharmaceutical industries. This guide aims to provide a clear and data-driven comparison of the prevalent synthetic methodologies.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through the reaction of p-anisidine with a suitable acetoacetylating agent. The two most common agents employed are ethyl acetoacetate and diketene. The choice between these reagents significantly impacts the reaction conditions, efficiency, and overall process economy.
Mechanism of Synthesis
The fundamental reaction involves the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbonyl carbon of the acetoacetylating agent.
-
With Ethyl Acetoacetate: This is a classic condensation reaction where the amino group of p-anisidine attacks the ester carbonyl of ethyl acetoacetate. The reaction is typically driven to completion by the removal of the ethanol byproduct, often requiring elevated temperatures.
-
With Diketene: Diketene serves as a highly reactive and efficient acetoacetylating agent. The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the strained four-membered ring, leading to ring-opening and the formation of the desired product. This method is often faster and can be performed under milder conditions.
Experimental Protocols & Methodologies
The following protocols are representative methods for the synthesis of N-aryl-3-oxobutanamides and are adapted for the specific synthesis of this compound based on established procedures for analogous compounds.[2][3]
Method A: Conventional Synthesis via Ethyl Acetoacetate Condensation
This traditional approach involves the direct condensation of p-anisidine with ethyl acetoacetate under thermal conditions.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the reaction mixture to 120-140°C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Maintain the temperature until the starting materials are consumed (typically 2-4 hours).[2]
-
Cool the reaction mixture to room temperature, which may result in the solidification of the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Experimental Workflow for Conventional Synthesis
Caption: General workflow for the conventional synthesis of this compound.
Method B: Synthesis via Acetoacetylation with Diketene
This method utilizes the highly reactive diketene for a more rapid and efficient acetoacetylation of p-anisidine.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add diketene (1.0 equivalent) dropwise to the cooled solution over 30 minutes, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method C: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of chemical reactions, leading to shorter reaction times and often higher yields.[4][5] This approach is applicable to both the ethyl acetoacetate and diketene routes.
Protocol (Example with Ethyl Acetoacetate):
-
In a microwave-safe reaction vessel, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents). A high-boiling point solvent like DMF or solvent-free conditions can be employed.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a significantly reduced time (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC after cooling.
-
After completion, cool the vessel and process the reaction mixture as described in the conventional methods for purification.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Simplified mechanism of this compound synthesis.
Comparative Performance Data
The following table summarizes the key performance indicators for the different synthetic methods. Data for the target compound is supplemented with data from closely related N-aryl-3-oxobutanamides to provide a comprehensive comparison.
| Parameter | Method A: Conventional (Ethyl Acetoacetate) | Method B: Conventional (Diketene) | Method C: Microwave-Assisted |
| Reaction Time | 2 - 4 hours[2] | 1 - 2 hours | 10 - 30 minutes[4] |
| Typical Yield | ~88% (for analogous compounds)[3] | 97-99% (for analogous compounds)[3] | Often >90% (reaction dependent) |
| Reaction Temperature | High (120-140°C)[2] | Low to Ambient (0°C to RT) | High (can be precisely controlled) |
| Reagent Handling | Relatively safe | Diketene is highly reactive and requires careful handling | Standard for microwave synthesis |
| Byproducts | Ethanol | None (ring-opening addition) | Dependent on the primary method |
| Green Chemistry Aspect | High energy consumption | More atom-economical | Reduced energy consumption, faster |
Discussion and Recommendations
The choice of synthetic method for this compound should be guided by the specific requirements of the laboratory or industrial setting.
-
For High Yield and Purity: The diketene method (Method B) is superior, consistently providing near-quantitative yields for analogous compounds.[3] Its atom economy is also excellent as it is an addition reaction with no byproducts.
-
For Cost-Effectiveness and Simplicity: The conventional method with ethyl acetoacetate (Method A) remains a viable option, particularly when cost is a primary concern and slightly lower yields are acceptable. The reagents are readily available and the procedure is straightforward.
-
For Speed and Efficiency: Microwave-assisted synthesis (Method C) is the clear winner in terms of reaction time. It offers a dramatic reduction in synthesis duration, which can significantly improve throughput in a research or production environment. This method also aligns well with the principles of green chemistry by reducing energy consumption.
Based on the available data, a microwave-assisted approach using diketene would likely represent the most optimal synthesis strategy, combining the high yield and atom economy of the diketene route with the speed and efficiency of microwave heating.
Conclusion
The synthesis of this compound can be effectively achieved through several methods. While the traditional condensation with ethyl acetoacetate is a reliable route, the use of diketene offers significantly higher yields and milder reaction conditions. The adoption of microwave-assisted synthesis presents a substantial improvement in terms of reaction speed and energy efficiency, making it a highly attractive option for modern organic synthesis. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific priorities of yield, speed, cost, and sustainability.
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A Comparative Stability Analysis of N-(4-Methoxyphenyl)-3-oxobutanamide and Its Derivatives: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive comparative stability analysis of N-(4-Methoxyphenyl)-3-oxobutanamide and two of its key derivatives: N-(4-ethoxyphenyl)-3-oxobutanamide and N-(4-chlorophenyl)-3-oxobutanamide. In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate and its analogues is paramount for predicting shelf-life, ensuring therapeutic efficacy, and maintaining patient safety.[1] This document outlines the experimental protocols for assessing thermal, hydrolytic, and photostability, presents illustrative comparative data, and offers a mechanistic interpretation of the observed stability profiles. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions during the early stages of the drug discovery and development process.
Introduction: The Significance of Stability in Drug Design
This compound, a derivative of acetoacetanilide, represents a scaffold of interest in medicinal chemistry. Acetoacetanilide and its derivatives are known precursors in the synthesis of various organic compounds, including pigments and pharmaceuticals.[2] The stability of such molecules is a critical determinant of their viability as drug candidates. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential for elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods.[1]
This guide focuses on a comparative analysis of three structurally related compounds:
-
Compound A: this compound
-
Compound B: N-(4-ethoxyphenyl)-3-oxobutanamide
-
Compound C: N-(4-chlorophenyl)-3-oxobutanamide
The selection of these derivatives allows for a systematic evaluation of the influence of para-substituents on the phenyl ring—specifically, the electron-donating methoxy and ethoxy groups versus the electron-withdrawing chloro group—on the overall stability of the β-keto amide moiety. Understanding these structure-stability relationships is crucial for designing more robust and reliable drug molecules.
Synthesis of Target Compounds
The synthesis of this compound and its derivatives can be achieved through the condensation of the corresponding aniline with a β-keto ester, such as ethyl acetoacetate. This established method provides a reliable route to obtaining the target compounds for stability assessment.
General Synthesis Workflow
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A Senior Application Scientist's Guide to Purity Determination: Confirming the Purity of N-(4-Methoxyphenyl)-3-oxobutanamide using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines and regulatory compliance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for confirming the purity of N-(4-Methoxyphenyl)-3-oxobutanamide. As a primary analytical method recognized by the U.S. Pharmacopeia, qNMR offers a direct and accurate means of quantification without the need for a specific reference standard of the analyte itself.[1]
This document will delve into the theoretical underpinnings and practical application of qNMR, offering a detailed experimental protocol. Furthermore, it will present a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), supported by hypothetical experimental data to illustrate the strengths and limitations of each approach.
The Fundamental Advantage of qNMR: A Direct Measurement of Molar Concentration
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis due to its unique ability to provide a direct measure of the absolute concentration of analytes in a sample.[2] The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2][3] By incorporating a certified internal standard of known purity and concentration into the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte resonance with that of the internal standard.[2][4] This direct measurement capability distinguishes qNMR from chromatographic techniques, which typically require a reference standard of the same compound for calibration.[3]
The evolution of qNMR has been marked by advancements in instrumentation and methodology, leading to its recognition by regulatory bodies for its high accuracy and precision, with relative standard deviations often below 1% under optimized conditions.[4]
Experimental Workflow: A Step-by-Step Protocol for qNMR Analysis of this compound
The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for determining the purity of this compound.
Selection of a Suitable Internal Standard
The choice of an internal standard is a critical step in qNMR method development.[5] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[6]
-
Chemical Stability: It should not react with the analyte, solvent, or any impurities present in the sample.[5][6]
-
Solubility: The internal standard must be fully soluble in the chosen deuterated solvent.[6]
-
Non-overlapping Resonances: The NMR signals of the internal standard should not overlap with those of the analyte or solvent.[6][7] Sharp singlet peaks in a signal-free region of the spectrum are ideal.[5][6]
For this compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol [8]), which is likely to be soluble in common organic NMR solvents like DMSO-d₆ or CDCl₃, a suitable internal standard could be Maleic acid or Dimethyl sulfone . These compounds are stable, have high purity, and exhibit simple ¹H NMR spectra with singlets that are less likely to overlap with the analyte's signals.
Sample Preparation
Accurate weighing is paramount in qNMR as it is often the largest source of error.[3]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance.
-
Accurately weigh a molar equivalent amount of the chosen internal standard (e.g., Maleic acid) into the same vial. Aiming for a 1:1 molar ratio can optimize integration accuracy.[6][9]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate and precise quantitative results, several NMR acquisition parameters must be optimized.[10]
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[1]
-
Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[9]
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of both the analyte and internal standard) must be used to ensure all protons are fully relaxed before the next pulse.[11] An inversion recovery experiment can be performed to measure the T1 values.[9]
-
Number of Scans: A sufficient number of scans (e.g., ≥32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[10]
-
Spinning: It is generally recommended to perform the experiment without sample spinning to avoid spinning sidebands that could interfere with integration.[9]
Data Processing and Purity Calculation
Careful and consistent data processing is crucial for accurate quantification.[12]
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform manual phase and baseline correction to ensure accurate integration.[1][9]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, potential signals for integration could be the methoxy protons (-OCH₃) or the acetyl protons (-COCH₃), as these are likely to be sharp singlets.
-
Calculate the purity of the analyte using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Experimental workflow for qNMR purity determination.
Comparative Analysis with Alternative Purity Determination Methods
While qNMR is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods.[11] Below is a comparison of qNMR with other common analytical techniques for the purity determination of this compound.
| Technique | Principle | Advantages | Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | - Absolute quantification without a specific analyte standard[2]- High precision and accuracy[4]- Provides structural information- Non-destructive[2] | - Lower sensitivity compared to chromatographic methods- Requires a highly pure and stable internal standard- Potential for signal overlap in complex mixtures[13] |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase.[14] | - High sensitivity and resolution[11]- Widely applicable to a broad range of compounds- Established and well-understood technique | - Requires a specific reference standard for each impurity to be quantified- Relative quantification (unless a certified standard is used)- Can be time-consuming for method development |
| GC | Separation based on volatility and interaction with a stationary phase.[14] | - Excellent for volatile and thermally stable compounds- High sensitivity | - Not suitable for non-volatile or thermally labile compounds like this compound without derivatization- Requires a reference standard for quantification |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | - Provides information on melting point and purity of crystalline solids- Does not require a standard[] | - Only applicable to crystalline and thermally stable compounds- Less sensitive to impurities that do not affect the melting point |
Hypothetical Data Summary
The following table presents a hypothetical data summary from the analysis of a single batch of this compound using these different techniques.
| Method | Parameter Measured | Result |
| qNMR | Absolute Purity (w/w %) | 99.2% |
| RP-HPLC | Purity by area % | 99.5% |
| DSC | Purity by melting point depression | 99.1% |
This multi-faceted approach provides a high degree of confidence in the purity assessment of this compound. The qNMR result provides a direct, absolute measure of purity, while the HPLC data confirms the absence of significant chromatographic impurities, and the DSC result corroborates the high purity of the crystalline material.
Conclusion
Quantitative NMR (qNMR) stands as a robust and reliable primary method for the purity determination of this compound. Its ability to provide direct, absolute quantification without the need for a specific analyte reference standard offers a significant advantage in research and development settings where such standards may not be readily available.[3] While techniques like HPLC offer superior sensitivity for trace impurity detection, qNMR provides an accurate and precise orthogonal method that strengthens the overall purity assessment. For researchers, scientists, and drug development professionals, a comprehensive understanding of the principles, practical considerations, and comparative strengths of qNMR is essential for making informed decisions in the pursuit of chemical purity and analytical excellence. The integration of qNMR into analytical workflows can streamline the process of purity assurance, ensuring product quality and safety.[4]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Methoxyphenyl)-3-oxobutanamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(4-Methoxyphenyl)-3-oxobutanamide (CAS No. 5437-98-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory.
Section 1: Hazard Identification and Risk Assessment
This compound, also known as p-Acetoacetanisidide, is a crystalline powder utilized in various chemical syntheses.[1][2][3] While not acutely toxic, its handling and disposal require careful consideration due to its potential health effects and regulatory status. A thorough understanding of its hazard profile is the foundation of a safe disposal plan.
The primary hazards associated with this compound are:
-
Potential for harm if inhaled or in contact with skin.[2][6]
-
May cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Thermal decomposition can release toxic gases, including nitrogen oxides and carbon monoxide.[1][8]
These properties necessitate that the compound and any materials contaminated with it are managed in a way that prevents accidental ingestion, inhalation, or environmental release.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide |
| CAS Number | 5437-98-9[1] |
| Appearance | Green to off-white crystalline powder[1][2] |
| Signal Word | Warning[2][4][9] |
| Primary Hazards | Harmful if swallowed; skin/eye/respiratory irritant[2][4][6] |
| Incompatibilities | Strong oxidizing agents, strong acids[1][10] |
Section 2: The Core Principle: Hazardous Waste Designation
The cornerstone of compliant chemical disposal is proper waste characterization.[11][12] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12][13][14]
For this compound, a specific EPA hazardous waste code is not readily assigned. Therefore, the guiding principle of laboratory safety—precaution—must be applied.
Directive: Until a formal hazardous waste determination is conducted by a qualified environmental health and safety (EHS) professional, this compound and all materials contaminated with it must be managed as a hazardous chemical waste.[13][15][16]
This approach ensures compliance with federal, state, and local regulations and minimizes risk.[9][13][17] Under no circumstances should this chemical be disposed of down the sanitary sewer.[15][18]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final disposition.
Step 1: Waste Segregation and Collection
The first and most critical step is to prevent accidental reactions by properly segregating waste.
-
Action: Collect waste this compound and materials lightly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated waste container.
-
Causality: This compound is incompatible with strong oxidizing agents.[1][10] Segregating it from other waste streams, particularly reactive or acidic wastes, prevents dangerous chemical reactions within the waste container. Proper segregation is a fundamental requirement of safe laboratory practice.[15][19]
Step 2: Container Selection and Labeling
The waste container serves as the primary barrier between the chemical and the environment.
-
Action: Use a chemically compatible, durable container with a secure, vapor-tight lid.[13][15][19] The container must be in good condition, free of leaks or cracks.[15] Affix a "Hazardous Waste" label to the container.
-
Labeling Requirements: The label must, at a minimum, include:
-
Causality: Federal law mandates clear and accurate labeling of hazardous waste.[15] This practice ensures that anyone handling the container is aware of its contents and the associated risks, preventing improper mixing and ensuring it is routed to the correct disposal facility. Keeping containers closed when not in use prevents the release of vapors and protects against spills.[13][15]
Step 3: On-Site Accumulation and Storage
Proper storage minimizes the risk of spills and exposure.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[20] The storage location should be secure, well-ventilated, and away from general laboratory traffic.
-
Best Practice: Always use secondary containment (such as a larger, chemically resistant tub or bin) for liquid waste containers and, where practical, for solids.[15] This provides a crucial layer of protection against spills.
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to a permitted facility.
-
Action: Arrange for the collection of the waste container by your institution’s EHS department or a licensed professional waste disposal service.[11][12]
-
Causality: The treatment and disposal of hazardous waste are highly regulated activities that require specialized permits and facilities.[14][21] The most common and recommended disposal method for this type of organic solid is high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[9] Professional services ensure that this final step is handled in full compliance with all environmental laws.[11][12][22]
Section 4: Managing Contaminated Materials and Spills
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Disposable items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be placed directly into the designated hazardous waste container.[15]
-
Glassware: Whenever possible, decontaminate grossly contaminated glassware.[17] Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected in a separate, properly labeled hazardous waste container for flammable liquids.[15][19] After triple-rinsing, the glassware can typically be washed and reused.
-
Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[15][19] The rinsate must be collected and managed as hazardous waste.[15][19] Once decontaminated, remove or deface the original label and manage the container according to your institution's policies.
Spill Cleanup Protocol
For small, manageable spills of solid this compound:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Prevent Dusting: Gently cover the spill with absorbent paper. Some protocols suggest dampening the material with 60-70% ethanol to minimize the generation of airborne dust.[16]
-
Collect Material: Carefully sweep or wipe up the dampened material and place it, along with any contaminated cleaning materials, into a sealed, vapor-tight bag or container.[1][3][9]
-
Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it through your institution's EHS department.[15]
-
Decontaminate Area: Clean the spill area with a soap and water solution.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University.
- Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16).
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Part G: Chemical Disposal Procedures - UW-La Crosse.
- Material Safety Data Sheet - o-Acetoacetanisidide, 99% - Cole-Parmer.
- Hazardous Waste Disposal Guidelines - Purdue University.
- Proper Handling of Hazardous Waste Guide - EPA.
- Acetoacet-o-anisidide | C11H13NO3 | CID 7078 - PubChem - NIH.
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- Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5).
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
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Personal protective equipment for handling N-(4-Methoxyphenyl)-3-oxobutanamide
For Research and Drug Development Professionals
As innovation in pharmaceutical research accelerates, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling N-(4-Methoxyphenyl)-3-oxobutanamide (also known as 4'-Methoxyacetoacetanilide), a compound with increasing relevance in drug development. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to build a culture of proactive safety and trust in your laboratory operations.
Understanding the Risks: Hazard Profile of this compound
The hazard profile for this compound presents some ambiguity in available data. While a significant portion of suppliers report that the chemical does not meet the criteria for GHS hazard classification, a notable minority classify it as "Harmful if swallowed"[1][2]. Furthermore, safety data for structurally similar compounds, such as acetoacetanilide, indicate potential harm if swallowed or in contact with skin[3][4][5]. Given this information, a cautious and protective approach is essential.
Based on available data and analysis of analogous compounds, the primary hazards to consider are:
-
Acute Oral Toxicity: Potential for harm if ingested[1][2][6][7].
-
Skin and Eye Irritation: May cause irritation upon contact[6][8]. The toxicological properties have not been fully investigated, warranting protective measures to avoid direct contact[9][10].
-
Dust Inhalation: As a powder, it may cause respiratory tract irritation if inhaled[9]. Fine dusts also have the potential to form explosive mixtures with air[6].
| Hazard Classification (Potential) | GHS Hazard Statement | Source |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | [1][2][7] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | [8][11] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | [8][11] |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation | [11][12] |
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Foundational PPE for All Operations
For any work involving this compound, the following foundational PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against dust particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[3][13][14].
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for protection against undissolved, dry solids[6]. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination[13].
-
Protective Clothing: A laboratory coat or overalls should be worn to protect street clothes and prevent skin exposure[3][14].
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Task-Specific PPE Recommendations
Certain laboratory procedures present a higher risk of exposure and require additional or more robust PPE.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting | Foundational PPE + Respiratory Protection (N95 or higher) | High risk of generating and inhaling airborne dust particles. |
| Dissolving and Solution Preparation | Foundational PPE | Potential for splashing of the chemical in solution. |
| Reaction Monitoring and Sampling | Foundational PPE | Risk of direct contact with the reaction mixture. |
| Bulk Handling and Transfers | Foundational PPE + Respiratory Protection + Chemical Apron | Increased risk of spills, splashes, and dust generation. |
Visualizing PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for tasks involving this compound.
Caption: A workflow for determining the appropriate level of PPE based on the assessed risk of exposure for different laboratory tasks.
Safe Handling and Operational Protocols
Adherence to standardized operational procedures is critical for minimizing the risk of exposure and ensuring a safe working environment.
General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation[15].
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes[6].
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday[3][5].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[3][5].
Step-by-Step Procedure for Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves. For weighing, add respiratory protection (N95 or higher).
-
Gather all necessary equipment: spatula, weigh boat, beaker, solvent, and magnetic stir bar.
-
-
Weighing:
-
Place the weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Minimize the generation of dust.
-
Record the weight and securely close the stock container.
-
-
Dissolution:
-
Place the beaker containing the solvent and a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent while stirring.
-
Cover the beaker with a watch glass to prevent splashing.
-
Continue stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weigh boat and any other disposable materials in the appropriate chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Spill Management and Disposal Plan
Prompt and proper management of spills and waste is a critical component of laboratory safety.
Spill Response
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately[6].
-
Restrict access to the spill area.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Waste Disposal
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations[6].
-
Waste Characterization: Treat all waste containing this compound as hazardous waste unless a formal determination has been made by a qualified professional[16].
-
Solid Waste: Collect all solid waste, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not pour chemical waste down the drain[6].
-
Disposal Route: Engage a licensed professional waste disposal service for the final disposal of all chemical waste[16]. Incineration is a common disposal method for non-aqueous wastes containing acetoacetamide derivatives[16].
Visualizing the Waste Disposal Pathway
This diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: A decision-making workflow for the safe segregation, containment, and disposal of waste containing this compound.
By integrating these safety protocols into your daily laboratory practices, you can create a secure environment that empowers scientific discovery while prioritizing the well-being of your research team.
References
- Alpha Chemika. (n.d.). ACETOACETANILIDE For Synthesis.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA240 Public Report.
- Loba Chemie. (n.d.). ACETOACETANILIDE FOR SYNTHESIS.
- PubChem. (n.d.). 4-Methylacetanilide.
- Suvchem Laboratory Chemicals. (n.d.). ACETOACETANILIDE (FOR SYNTHESIS).
- PubChem. (n.d.). Methyl 4-methoxyacetoacetate.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 4'-Methoxyacetanilide.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment.
- GSRS. (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. (n.d.). 4'-Methoxyacetoacetanilide.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
